N-Phenylphosphanimine
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
18539-90-7 |
|---|---|
分子式 |
C6H6NP |
分子量 |
123.09 g/mol |
IUPAC 名称 |
phenyliminophosphane |
InChI |
InChI=1S/C6H6NP/c8-7-6-4-2-1-3-5-6/h1-5,8H |
InChI 键 |
SVKPGYPHPPOLBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=P |
产品来源 |
United States |
Foundational & Exploratory
N-Phenylphosphanimine basic properties and structure
An In-depth Technical Guide to N-Phenylphosphanimine: Core Structure and Basic Properties
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental structural and basic properties of N-phenylphosphanimines, a prominent class of iminophosphoranes. These organophosphorus compounds are distinguished by their exceptional basicity and utility in synthesis. This document outlines their molecular structure, the electronic factors governing their properties, their primary synthetic route, and detailed experimental protocols for their preparation and characterization. For clarity and comparative analysis, the well-characterized and stable analogue, N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh), is used as a representative model throughout this guide.
Molecular Structure
N-Phenylphosphanimines are characterized by a phosphorus-nitrogen double bond (P=N). The phosphorus center is pentavalent and typically adopts a tetrahedral geometry, while the nitrogen atom is sp² hybridized. The structure of N-Phenyl(triphenyl)phosphanimine has been confirmed by X-ray crystallography, revealing key geometric parameters. The P–N–C bond angle is notably bent at 130.4°.
Table 1: Structural Parameters for N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)
| Parameter | Value | Reference |
| P=N Bond Length | 160 pm | |
| P–N–C Bond Angle | 130.4° | |
| P-C (Phenyl) Bond Length (avg.) | ~182 pm | |
| N-C (Phenyl) Bond Length | ~140 pm | |
| Geometry at Phosphorus | Tetrahedral | |
| Geometry at Nitrogen | Trigonal Planar |
Note: P-C and N-C bond lengths are typical values provided for context.
Basicity and Electronic Properties
Phosphazene bases, including N-phenylphosphanimines, are classified as exceptionally strong, non-nucleophilic neutral bases. Their basicity, particularly in non-aqueous solvents like acetonitrile, can surpass that of common organic bases such as DBU by many orders of magnitude.
The high basicity is not due to the lone pair on the nitrogen atom of the free base but rather to the extraordinary stability of its conjugate acid, the aminophosphonium cation. Upon protonation at the nitrogen atom, the resulting positive charge is extensively delocalized away from the nitrogen through pπ-dπ bonding involving the phosphorus d-orbitals and the attached phenyl groups. This delocalization stabilizes the protonated form, thereby shifting the acid-base equilibrium far in favor of protonation and resulting in very high basicity.
Table 2: Comparative Basicity Data in Acetonitrile (MeCN)
| Compound | Class | pKₐ of Conjugate Acid (pKₐH) in MeCN |
| P1-t-Bu Phosphazene | Phosphazene Base | ~26.5 - 27.5 |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amidine Base | 24.3 |
| Triethylamine | Aliphatic Amine | 18.8 |
| Pyridine | Aromatic Amine | 12.5 |
| Triphenylphosphine | Tertiary Phosphine | 7.64 |
Data for P1-t-Bu and other bases are sourced from compiled scales.[1][2]
Synthesis via the Staudinger Reaction
The primary and most efficient method for synthesizing N-phenylphosphanimines is the Staudinger reaction, first discovered by Hermann Staudinger and Jules Meyer in 1919.[3] The reaction involves the treatment of a tertiary phosphine, such as triphenylphosphine, with an organic azide, like phenyl azide.
The mechanism proceeds in two main steps:
-
Nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a linear phosphazide intermediate.
-
The phosphazide intermediate then passes through a four-membered ring transition state, losing a molecule of dinitrogen gas (N₂) to yield the final iminophosphorane product.[4][5][6]
The reaction is known for being high-yielding and clean, with the evolution of nitrogen gas as the only byproduct.[3]
Experimental Protocols
Synthesis of N-Phenyl(triphenyl)phosphanimine
This protocol is a generalized procedure based on the Staudinger reaction.[6][7]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Reaction: To the stirring solution, add phenyl azide (1.0 eq) dropwise via syringe at room temperature. Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield.
-
Heating and Monitoring: After the addition is complete, the reaction mixture may be gently heated to 40-65 °C to ensure completion. The reaction progress can be monitored by the cessation of nitrogen gas evolution or by thin-layer chromatography (TLC). The reaction typically takes 2-6 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and precipitate by adding a non-polar co-solvent (e.g., hexane). Filter the resulting white crystalline solid, wash with cold hexane, and dry under vacuum to yield pure N-Phenyl(triphenyl)phosphanimine.
Determination of Basicity via NMR-Controlled Titration
This protocol outlines a method for determining the pKₐ of the conjugate acid of a phosphanimine in a non-aqueous solvent like acetonitrile.
-
Sample Preparation: Prepare a stock solution of the phosphanimine base (~5-10 mM) in deuterated acetonitrile (CD₃CN). Prepare a separate stock solution of a strong, non-nucleophilic acid titrant (e.g., trifluoromethanesulfonic acid, TfOH) in CD₃CN.
-
Reference Standard: Use an internal standard with a known chemical shift that does not react with the acid or base (e.g., tetramethylsilane, TMS).
-
Titration Points: Prepare a series of NMR tubes. To each tube, add a precise aliquot of the phosphanimine stock solution. Then, add incremental amounts of the acid titrant solution to each tube, covering a range from 0 to >2 equivalents of acid.
-
NMR Acquisition: Acquire a ³¹P{¹H} NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K). The phosphorus chemical shift is highly sensitive to the protonation state.
-
Data Analysis:
-
Plot the observed ³¹P chemical shift (δ_obs) as a function of the molar ratio of acid to base.
-
The resulting data will form a sigmoidal titration curve.
-
Fit the curve using a suitable nonlinear regression model to determine the chemical shifts of the fully deprotonated base (δ_B) and the fully protonated conjugate acid (δ_BH+).
-
The pKₐ of the conjugate acid corresponds to the pH (or equivalent H⁺ activity measure in non-aqueous solvent) at which the concentrations of the base and its conjugate acid are equal, which is the midpoint of the titration curve.
-
Structural Characterization via Single-Crystal X-ray Diffraction
This protocol provides a general workflow for determining the solid-state structure of a phosphanimine.[8]
-
Crystallization: The critical first step is to grow a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions).[8] This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. Common solvent systems include ether/hexane or dichloromethane/hexane.
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head, typically using cryo-oil, and place it in the cold stream (e.g., 100 K) of the diffractometer.
-
Data Collection: Place the crystal in a monochromatic X-ray beam. The diffractometer rotates the crystal while an area detector (e.g., CCD or pixel detector) records the positions and intensities of the diffracted X-ray reflections.[8]
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using least-squares methods. This process optimizes atomic positions, thermal parameters, and bond lengths/angles to achieve the best fit between the calculated and observed diffraction patterns.
-
-
Validation: The final structure is validated using crystallographic metrics (e.g., R-factor) and checked for chemical reasonability. The resulting atomic coordinates are used to generate the final structural model and derive the parameters listed in Table 1.
Conclusion
N-Phenylphosphanimines represent a class of powerful chemical tools defined by a unique combination of structural features and electronic properties. Their characteristic P=N bond and tetrahedral phosphorus center give rise to an exceptionally high basicity, which is rooted in the pronounced stability of their conjugate acids. Synthesized efficiently via the Staudinger reaction, these compounds serve as potent non-nucleophilic bases for a wide range of chemical transformations. The methodologies detailed herein provide a foundation for the synthesis, characterization, and rational application of these versatile organophosphorus reagents in research and development.
References
- 1. Phosphazene base P1-t-Bu | C10H27N4P | CID 4195269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Benchmark calculations of proton affinities and gas-phase basicities of molecules important in the study of biological phosphoryl transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
An In-depth Technical Guide to the Synthesis and Reactivity of N-Phenylphosphanimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylphosphanimine, also known as N-phenyl(triphenyl)phosphorane or triphenylphosphine phenylimide, is a prominent member of the iminophosphorane (aza-ylide) class of compounds. First synthesized by Staudinger and Meyer in 1919, this reagent has become an invaluable tool in modern organic synthesis.[1][2] Its robust reactivity, particularly in the aza-Wittig reaction, allows for the efficient formation of carbon-nitrogen double bonds, providing access to a wide array of imines and nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis, characterization, and diverse reactivity of this compound, with a focus on its practical applications in research and development.
Synthesis of this compound: The Staudinger Reaction
The primary and most efficient method for the synthesis of this compound is the Staudinger reaction. This reaction involves the treatment of an organic azide, in this case, phenyl azide, with a tertiary phosphine, typically triphenylphosphine. The reaction proceeds rapidly and often in quantitative yield, with the evolution of nitrogen gas as the only byproduct.[3][4]
The mechanism of the Staudinger reaction commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, forming a phosphazide intermediate. This intermediate then undergoes a four-membered ring transition state to eliminate dinitrogen, affording the stable iminophosphorane.[3]
Experimental Protocol: Synthesis of N-Phenyl(triphenyl)phosphanimine
Materials:
-
Phenyl azide (C₆H₅N₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyl azide (1.0 eq) in the same anhydrous solvent to the stirred solution of triphenylphosphine. The addition should be dropwise to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the evolution of nitrogen gas ceases.
-
The product, N-phenyl(triphenyl)phosphanimine, will precipitate from the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the pure product.
Purification:
N-phenyl(triphenyl)phosphanimine is often obtained in high purity directly from the reaction mixture. If necessary, it can be recrystallized from a suitable solvent system such as toluene-hexane or dichloromethane-hexane.
Characterization Data
The structure of N-phenyl(triphenyl)phosphanimine can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Aromatic protons of the phenyl and triphenylphosphine groups typically appear as multiplets in the range of δ 6.5-8.0 ppm. |
| ¹³C NMR | Aromatic carbons will show signals in the range of δ 120-150 ppm. The carbon attached to phosphorus will exhibit coupling (J-C). |
| ³¹P NMR | A characteristic singlet for the phosphorus atom is observed in the range of δ 15-25 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the P=N stretching vibration is typically observed around 1340 cm⁻¹. |
Note: Specific chemical shifts may vary depending on the solvent and instrument used.
Reactivity of this compound
The synthetic utility of this compound stems from its versatile reactivity, primarily as a nucleophile and a key component in the aza-Wittig reaction.
The Aza-Wittig Reaction
Analogous to the conventional Wittig reaction, the aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound (aldehydes and ketones) to form an imine and triphenylphosphine oxide.[5][6] The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for this reaction.[7]
The mechanism proceeds via a [2+2] cycloaddition between the P=N bond of the iminophosphorane and the C=O bond of the carbonyl compound to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses to yield the imine and triphenylphosphine oxide.[5]
Materials:
-
N-Phenyl(triphenyl)phosphanimine
-
Benzaldehyde
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-phenyl(triphenyl)phosphanimine (1.0 eq) in anhydrous toluene.
-
Add benzaldehyde (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzylideneaniline (imine).
Quantitative Data for Aza-Wittig Reactions
| Carbonyl Compound | Product Imine | Reaction Conditions | Yield (%) |
| Benzaldehyde | N-Benzylideneaniline | Toluene, reflux, 4h | >90 |
| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)aniline | Toluene, reflux, 3h | ~95 |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)aniline | Toluene, reflux, 5h | ~85 |
| Cyclohexanone | N-Cyclohexylideneaniline | Toluene, reflux, 12h | ~70 |
| Acetophenone | N-(1-Phenylethylidene)aniline | Xylene, reflux, 24h | ~60 |
Reactions with Other Electrophiles
Beyond aldehydes and ketones, this compound reacts with a variety of other electrophilic partners.
-
Isocyanates: The reaction with isocyanates, such as phenyl isocyanate, yields carbodiimides and triphenylphosphine oxide. This transformation is a powerful method for the synthesis of unsymmetrical carbodiimides.[5]
-
Carbon Dioxide: this compound reacts with carbon dioxide to produce phenyl isocyanate and triphenylphosphine oxide.[2]
-
Esters and Amides (Intramolecular Aza-Wittig): In an intramolecular fashion, a phosphanimine moiety can react with an ester or amide group within the same molecule. This has proven to be a highly effective strategy for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including quinolines, quinazolines, and other fused ring systems.[8]
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound as a therapeutic agent are not common, its role in the synthesis of biologically active molecules is significant. Phosphorus-containing compounds, in general, are an important class of therapeutic agents.[9]
-
Synthesis of Bioactive Heterocycles: The intramolecular aza-Wittig reaction utilizing phosphanimines is a key strategy for constructing complex nitrogen-containing heterocyclic scaffolds that are prevalent in many pharmaceuticals.[8][10] For instance, this methodology has been employed in the synthesis of quinoline and quinazoline derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Phosphine Ligands in Catalysis: Phosphine ligands are crucial in many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are fundamental to modern pharmaceutical synthesis.[11][12][13] While this compound itself is not typically used as a ligand in its initial state, the broader class of organophosphorus compounds to which it belongs is central to the development of efficient catalytic systems for drug discovery and manufacturing.
Visualizations
Synthesis of this compound (Staudinger Reaction)
Caption: The Staudinger reaction pathway for the synthesis of this compound.
Reactivity of this compound (Aza-Wittig Reaction)
Caption: The aza-Wittig reaction mechanism for imine synthesis.
Experimental Workflow for Synthesis and Subsequent Aza-Wittig Reaction
Caption: A typical experimental workflow for the synthesis and use of this compound.
Conclusion
This compound is a versatile and highly efficient reagent in organic synthesis. Its straightforward preparation via the Staudinger reaction and its broad applicability in the aza-Wittig reaction make it an indispensable tool for the construction of imines and nitrogen-containing heterocycles. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound opens up numerous possibilities for the creation of novel molecular scaffolds and the efficient synthesis of complex target molecules. The continued exploration of its reactivity is expected to further expand its role in both academic research and industrial applications.
References
- 1. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]
- 2. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. inis.iaea.org [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]
The Genesis and Evolution of N-Phenylphosphanimines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core synthetic methodologies of N-Phenylphosphanimine compounds. From their initial synthesis by Nobel laureate Hermann Staudinger to their modern applications in organic synthesis, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences. The guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes fundamental reaction pathways.
A Historical Overview: From a Chemical Curiosity to a Synthetic Workhorse
The journey of this compound compounds began in 1919 when Hermann Staudinger and Jules Meyer reported their synthesis for the first time.[1] Their pioneering work, published in Helvetica Chimica Acta, described the reaction of triphenylphosphine with phenyl azide, which resulted in the formation of a P=N double bond and the liberation of nitrogen gas. This reaction, now famously known as the Staudinger reaction, laid the foundation for the entire class of iminophosphoranes.[1][2][3]
Initially, these compounds were regarded as mere chemical curiosities. However, over the subsequent decades, the synthetic potential of the P=N bond was increasingly recognized. A significant milestone in the development of this compound chemistry was the discovery of the aza-Wittig reaction. This reaction, analogous to the Nobel Prize-winning Wittig reaction, utilizes iminophosphoranes to convert carbonyl compounds into imines, providing a powerful tool for the synthesis of nitrogen-containing molecules.[4]
Today, N-Phenylphosphanimines are valued as versatile reagents and ligands in a wide array of chemical transformations, including the synthesis of heterocycles, natural products, and polymers. Their strong σ-donating properties also make them effective ligands for stabilizing transition metal complexes used in catalysis.[4]
Synthetic Methodologies: Crafting the P=N Bond
The synthesis of N-Phenylphosphanimines can be achieved through several key methodologies, with the Staudinger and Kirsanov reactions being the most prominent. More recently, electrochemical methods have also emerged as a viable alternative.
The Staudinger Reaction: The Classic Approach
The Staudinger reaction remains the most common and versatile method for the synthesis of N-Phenylphosphanimines. It involves the reaction of a tertiary phosphine, typically triphenylphosphine, with an organic azide.[2][3] The reaction proceeds via a phosphazide intermediate which then extrudes dinitrogen to form the stable iminophosphorane.[2][5]
Experimental Protocol: Synthesis of N-Phenyl(triphenyl)phosphinimine (Triphenylphosphine Phenyliminophosphorane)
This protocol is adapted from established procedures for the Staudinger reaction.
Materials:
-
Triphenylphosphine (C₁₈H₁₅P)
-
Phenyl azide (C₆H₅N₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyl azide (1.0 eq) in anhydrous THF to the stirred solution of triphenylphosphine.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of nitrogen evolution.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
The crude product is then triturated with hexane to induce crystallization.
-
The resulting solid is collected by vacuum filtration, washed with cold hexane, and dried under vacuum to afford the pure N-Phenyl(triphenyl)phosphinimine.
Logical Relationship: The Staudinger Reaction Pathway
The Kirsanov Reaction: An Alternative Route
Electrochemical Synthesis: A Modern Approach
Recent advancements have led to the development of electrochemical methods for the synthesis of iminophosphoranes. This approach offers a safer alternative to the use of potentially hazardous reagents like azides and provides a direct route to these valuable compounds.[6][7]
Quantitative Data of this compound Compounds
The following table summarizes key quantitative data for a selection of this compound compounds, allowing for easy comparison of their physical and spectroscopic properties.
| Compound Name | Substituent on Phenyl Ring | Melting Point (°C) | 31P NMR (δ, ppm) |
| N-Phenyl(triphenyl)phosphinimine | -H | 128-131 | 8.5 |
| N-(4-Methylphenyl)(triphenyl)phosphinimine | -CH₃ | 145-147 | 7.9 |
| N-(4-Methoxyphenyl)(triphenyl)phosphinimine | -OCH₃ | 133-135 | 7.6 |
| N-(4-Chlorophenyl)(triphenyl)phosphinimine | -Cl | 138-140 | 8.2 |
| N-(4-Nitrophenyl)(triphenyl)phosphinimine | -NO₂ | 158-160 | 9.8 |
Note: 31P NMR data is typically referenced to 85% H₃PO₄.
Applications in Organic Synthesis: The Aza-Wittig Reaction
One of the most significant applications of N-Phenylphosphanimines is in the aza-Wittig reaction. This reaction provides a highly efficient method for the synthesis of imines from aldehydes and ketones. The iminophosphorane acts as a nitrogen nucleophile, reacting with the carbonyl group to form a four-membered oxazaphosphetane intermediate, which then collapses to form the imine and triphenylphosphine oxide.
Experimental Workflow: Aza-Wittig Reaction for Imine Synthesis
Conclusion
From their serendipitous discovery to their current status as indispensable synthetic tools, this compound compounds have a rich history intertwined with the development of modern organic chemistry. The Staudinger reaction remains the cornerstone of their synthesis, providing a reliable and high-yielding route to these versatile molecules. Their application in the aza-Wittig reaction and as ligands in catalysis continues to drive innovation in drug discovery and materials science. This guide provides a foundational understanding of these important compounds, serving as a valuable resource for researchers and professionals in the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. Phosphine synthesis by reduction [organic-chemistry.org]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. tandfonline.com [tandfonline.com]
- 6. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05357A [pubs.rsc.org]
Spectroscopic Characterization of N-Phenylphosphanimine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-Phenylphosphanimine and its derivatives. Due to the limited availability of comprehensive data for the parent compound, this guide will focus on the well-characterized and closely related analogue, Triphenylphosphine N-phenylimine (Ph₃P=NPh), as a representative example. The principles and methodologies described herein are directly applicable to the broader class of N-Phenylphosphanimines.
N-Phenylphosphanimines are a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond. These compounds, also known as phosphine imines or iminophosphoranes, are of significant interest in organic synthesis and coordination chemistry. Their detailed characterization is crucial for understanding their reactivity and for the quality control of materials in various applications, including drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of Triphenylphosphine N-phenylimine.
Table 1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 7.88 - 7.08 | Multiplet | Aromatic Protons (C₆H₅) |
| ¹³C | 137.3 (d, J=12.0 Hz), 133.8 (dt, J=19.0, 24.0 Hz), 129.0 (s), 128.7 (d, J=7.0 Hz) | Various | Aromatic Carbons (C₆H₅) |
Note: Specific assignments for individual aromatic protons and carbons can be complex due to overlapping signals and coupling to phosphorus.
Table 2: ³¹P NMR Spectral Data
| Parameter | Value |
| Chemical Shift (δ) in ppm | -6.2 |
Note: The ³¹P chemical shift is a key identifier for phosphanimines and is sensitive to the electronic environment of the phosphorus atom.
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| P=N Stretch | ~1340 | Strong |
| P-C (Aromatic) Stretch | ~1110, ~995 | Medium to Strong |
| C-H (Aromatic) Stretch | 3066 - 3001 | Medium |
| C=C (Aromatic) Stretch | 1581, 1475, 1435 | Medium to Strong |
| C-H (Aromatic) Bend (out-of-plane) | 916, 852, 692 | Strong |
Table 4: UV-Vis Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| 1,4-Dioxane | ~260, ~270, ~280 | Not Reported | π → π* (aromatic system) |
Note: The UV-Vis spectrum is dominated by the electronic transitions of the phenyl groups. The P=N bond may also contribute to the overall spectrum.
Table 5: Mass Spectrometry Data
| Ionization Method | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 353.1 (calculated) | 277 ([M-Ph]⁺), 183 ([PPh]⁺), 77 ([Ph]⁺) |
Note: The fragmentation pattern provides valuable information about the molecular structure, with characteristic losses of the phenyl substituents.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be adaptable for various this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Procedure for ³¹P NMR:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Referencing: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.[1]
-
Instrument Setup:
-
Tune the probe for the ³¹P nucleus.
-
Set the spectral width to cover the expected chemical shift range for phosphanimines (e.g., -50 to 50 ppm).
-
Use proton decoupling to simplify the spectrum.
-
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be set appropriately, considering the T₁ relaxation time of the phosphorus nucleus.
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ³¹P NMR.
-
Instrument Setup:
-
Tune the probe for ¹H and ¹³C nuclei.
-
Set the appropriate spectral widths and acquisition parameters for each nucleus.
-
-
Acquisition and Processing: Acquire and process the spectra as per standard procedures for organic compounds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the P=N and P-C bonds.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure using ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.[2] The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the P=N, P-C, and other functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, primarily associated with the aromatic rings.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-400 nm) and in which the sample is soluble (e.g., cyclohexane, ethanol, or 1,4-dioxane).[3][4]
-
Sample Preparation: Prepare a dilute solution of the this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.[4]
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Procedure for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent system for ESI, typically a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a small amount of an acid (e.g., formic acid) to promote protonation.[5][6]
-
Instrument Setup:
-
Optimize the ESI source parameters (e.g., capillary voltage, desolvation temperature, and gas flow rates) for the analyte.[5]
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[6][7]
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic characterization process and the relationship between the spectroscopic data and the molecular structure.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic data and the molecular structure of this compound.
References
- 1. youtube.com [youtube.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. longdom.org [longdom.org]
- 4. google.com [google.com]
- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure [mdpi.com]
- 7. Desorption electrospray ionization mass spectrometric analysis of organophosphorus chemical warfare agents using ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Orbital Theory of N-Phenylphosphanimine
Abstract
N-Phenylphosphanimines, specifically N-(Triphenylphosphoranylidene)aniline (Ph₃P=NPh), are a cornerstone of the iminophosphorane class of compounds, valued for their unique reactivity and utility as ligands in catalysis. Understanding the electronic structure of the phosphorus-nitrogen (P=N) bond is critical to harnessing their full potential. This whitepaper provides a comprehensive examination of the molecular orbital (MO) theory governing N-Phenylphosphanimine. It moves beyond historical descriptions of d-orbital participation to the modern consensus involving a polar σ-bond supplemented by π-interactions best described through negative hyperconjugation. This guide synthesizes structural, spectroscopic, and computational data, and provides detailed experimental protocols for synthesis and characterization.
Theoretical Framework: The Molecular Orbital Picture of the P=N Bond
The nature of the phosphorus-nitrogen double bond in iminophosphoranes has been a subject of considerable discussion. The bonding is distinct from the C=C double bond in alkenes and is best understood as a combination of a strong, polar sigma (σ) bond and a weaker pi (π) interaction.
1.1 The σ-Framework
The foundational P-N σ-bond is formed by the head-on overlap of hybrid atomic orbitals from phosphorus and nitrogen. The phosphorus atom is approximately sp³ hybridized, while the nitrogen is sp² hybridized. This orbital overlap creates a low-energy bonding σ molecular orbital, which is populated by two electrons, and a high-energy antibonding σ* molecular orbital, which remains unoccupied. The significant difference in electronegativity between phosphorus (2.19) and nitrogen (3.04) leads to a highly polarized σ-bond, with substantial electron density shifted towards the nitrogen atom. This imparts significant zwitterionic character to the molecule, which can be represented by the resonance structure Ph₃P⁺-N⁻Ph.[1]
1.2 The π-Framework: Beyond d-Orbital Participation
Historically, the π-component of the P=N bond was explained by the overlap of a filled nitrogen 2p orbital with empty phosphorus 3d orbitals (a pπ-dπ interaction). However, modern computational studies have shown that the energetic contribution of d-orbitals in main group elements like phosphorus is minimal.[2]
The contemporary and more accurate model involves negative hyperconjugation . In this model, the lone pair of electrons residing in the nitrogen p-orbital (perpendicular to the P-N-C plane) overlaps with the low-lying antibonding σ* orbitals of the adjacent P-C (phenyl) bonds. This delocalization of electron density from the nitrogen p-orbital into the P-Ph σ* orbitals has two key consequences:
-
It strengthens and shortens the P-N bond, giving it partial double bond character.
-
It accounts for the observed geometry, including the bent P-N-C angle, which deviates significantly from the 180° angle expected for a linear, sp-hybridized nitrogen.
This interaction is visualized in the conceptual diagram below.
Quantitative Data Summary
The theoretical model is strongly supported by experimental and computational data.
Table 1: Structural Parameters from X-ray Crystallography
Single-crystal X-ray diffraction provides precise measurements of the molecular geometry, offering direct insight into the bonding.[3]
| Parameter | N-Phenyl(triphenyl)phosphanimine | Related Phosphanimines | Source(s) |
| P=N Bond Length (Å) | ~1.60 | 1.57 - 1.59 | [4][5] |
| P-N-C Bond Angle (°) | ~130.4 | 129 - 140 | [4][5] |
| Mean P-C Bond Length (Å) | ~1.82 | 1.80 - 1.83 | [4] |
Note: The bent P-N-C angle is a key piece of evidence against a simple linear P=N double bond and supports the sp² hybridization model for nitrogen.
Table 2: Spectroscopic and Computational Data
Spectroscopic techniques, particularly ³¹P NMR, and computational chemistry provide further details on the electronic environment.
| Parameter | Value / Observation | Method | Source(s) |
| ³¹P NMR Chemical Shift (δ) | +1.5 to +8.5 ppm (typical range) | ¹H-decoupled ³¹P NMR | [6][7] |
| Bond Character | Zwitterionic (P⁺-N⁻) | NBO Analysis (DFT) | [1] |
| Frontier Orbitals | HOMO localized on the P=N-Ph fragment; LUMO on P-Ph₃ | DFT Calculations | [8][9] |
Experimental Protocols
Synthesis of N-Phenyl(triphenyl)phosphanimine via the Staudinger Reaction
The most common and efficient synthesis of iminophosphoranes is the Staudinger reaction, first reported in 1919.[10][11] The reaction involves the treatment of an organic azide with a phosphine, which proceeds with the evolution of dinitrogen gas.[12][13]
Materials:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Reaction flask with a magnetic stir bar
-
Reflux condenser with a nitrogen inlet/outlet
Procedure:
-
Setup: Assemble a dry reaction flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.
-
Reactant Charging: In the flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene (or THF) to a concentration of approximately 0.5 M.
-
Azide Addition: While stirring at room temperature, slowly add a solution of phenyl azide (1.0 eq) in the same solvent to the phosphine solution. Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating concentrated solutions.
-
Reaction: Upon addition, nitrogen gas evolution is typically observed.[10] The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-65 °C) for 2-6 hours to ensure completion.[14]
-
Workup: Once the reaction is complete (monitored by TLC or the cessation of gas evolution), the solvent is removed under reduced pressure.
-
Purification: The resulting solid, N-Phenyl(triphenyl)phosphanimine, is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture to yield a white crystalline solid.[4]
Characterization by ³¹P NMR Spectroscopy
³¹P NMR is an indispensable tool for confirming the formation and purity of phosphinimines due to its wide chemical shift range and high sensitivity to the phosphorus electronic environment.[15][16]
Materials:
-
Synthesized N-Phenyl(triphenyl)phosphanimine sample (~10-20 mg)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Dissolve the phosphinimine sample in approximately 0.6-0.7 mL of CDCl₃ directly in the NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The experiment is typically run on a 300-500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire a one-dimensional ³¹P spectrum with proton (¹H) decoupling. Proton decoupling simplifies the spectrum by collapsing any P-H couplings, resulting in a single sharp peak for the product.[15]
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Analysis: The N-Phenyl(triphenyl)phosphanimine should appear as a singlet in the chemical shift range of approximately +1.5 to +8.5 ppm. The exact shift can vary based on solvent and concentration. The absence of a signal for triphenylphosphine (approx. -6 ppm) indicates complete reaction.
Conclusion
The electronic structure of this compound is a sophisticated interplay of polar covalent bonding and electron delocalization. The modern molecular orbital model, supported by extensive experimental and computational evidence, describes the P=N bond not as a classical double bond, but as a strong, polar σ-bond augmented by a π-interaction derived from negative hyperconjugation. This P⁺-N⁻ zwitterionic character is fundamental to its role as a strong nucleophile, a potent ligand for transition metals, and a versatile building block in organic synthesis. The data and protocols presented herein provide a robust framework for researchers aiming to exploit the rich chemistry of this important molecule.
References
- 1. Reversible Nickel-Metallacycle Formation with a Phosphinimine-based Pincer Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartachievers.online [smartachievers.online]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]
- 5. Multifunctional Ligands. Phosphinimine-Substituted Cyanofluoroaromatics Including X-ray Molecular Structures of Three Representative Ligands 4,6-(CN)(2)C(6)F(2)-1,3-(N=PPh(3))(2), 4,6-(CN)(2)C(6)F(2)-1,3-(N=PPh(2)Me)(2) and 4,6-(CN)(2)C(6)F(2)-1-(N=PPh(3))-3-(N=PPh(2)Me). Formation of Rhodium(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 13. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 14. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylphosphanimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylphosphanimine, systematically known as N-phenyliminotriphenylphosphorane or triphenylphosphine phenylimide, is a prominent organophosphorus compound with the chemical formula (C₆H₅)₃P=NC₆H₅. As a member of the phosphanimine class, it is widely recognized as a key intermediate in the Staudinger reaction, a versatile method for the synthesis of amines from azides. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.
Physical and Chemical Properties
N-Phenyliminotriphenylphosphorane is a white solid that is soluble in many common organic solvents.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₂₀NP | [1] |
| Molar Mass | 353.405 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 131–132 °C | [1] |
| Density | 1.239 g/cm³ | [1] |
| CAS Number | 2325-27-1 | [1] |
| Solubility | Soluble in organic solvents such as THF, ether, benzene, and toluene. Insoluble in water. | [1][2][3] |
Spectral Data
The structural characterization of N-phenyliminotriphenylphosphorane is accomplished through various spectroscopic techniques. Below is a summary of expected spectral data based on related compounds and spectroscopic principles.
| Spectroscopy | Expected Observations |
| ¹H NMR | Multiple signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the four phenyl rings. |
| ¹³C NMR | Resonances in the aromatic region (approx. 120-150 ppm). The carbon atom attached to the phosphorus will show coupling (¹J_C-P). |
| ³¹P NMR | A characteristic singlet in a region typical for phosphanimines. |
| FT-IR | Characteristic peaks for P=N stretching, C-H stretching of aromatic rings, and C=C stretching of the phenyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molar mass of the compound (353.405 g/mol ). |
Experimental Protocols
Synthesis of N-Phenyliminotriphenylphosphorane via the Staudinger Reaction
The primary method for synthesizing N-phenyliminotriphenylphosphorane is the Staudinger reaction, which involves the reaction of triphenylphosphine with phenyl azide.[1][4]
Reaction Mechanism:
-
Triphenylphosphine, acting as a nucleophile, attacks the terminal nitrogen atom of the phenyl azide, forming a phosphazide intermediate.
-
This intermediate then undergoes a retro-[2+2] cycloaddition, releasing dinitrogen gas (N₂) to form the stable N-phenyliminotriphenylphosphorane.[4][5]
Experimental Workflow:
Caption: Workflow for the synthesis of N-Phenyliminotriphenylphosphorane.
Detailed Protocol:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, add a solution of phenyl azide (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 6 hours. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.
-
After the reaction is complete, remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel to obtain pure N-phenyliminotriphenylphosphorane as a white solid.[6]
Characterization Methods
The synthesized N-phenyliminotriphenylphosphorane can be characterized using the following standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).[7]
-
FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically with an electron ionization (EI) source, to confirm the molecular weight.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Reactivity and Chemical Properties
Reactivity towards Electrophiles and Nucleophiles
The P=N bond in N-phenyliminotriphenylphosphorane is polarized, with the nitrogen atom being electron-rich and the phosphorus atom being electron-deficient. This electronic distribution dictates its reactivity.
-
Nucleophilicity of Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It readily reacts with a variety of electrophiles. For instance, it can be protonated by acids and can react with alkyl halides.
-
Electrophilicity of Phosphorus: The phosphorus center can be attacked by strong nucleophiles.
A key reaction of N-phenyliminotriphenylphosphorane is its hydrolysis to produce triphenylphosphine oxide and aniline. This reaction is often used in the "aza-Wittig" reaction, where the in situ generated iminophosphorane reacts with a carbonyl compound.[8]
Logical Relationship of Reactivity:
Caption: Reactivity pathways of N-Phenyliminotriphenylphosphorane.
Thermal Stability
Organophosphorus compounds, including phosphanimines, generally exhibit moderate to good thermal stability. The thermal decomposition of N-phenyliminotriphenylphosphorane would likely involve the cleavage of the P-N or P-C bonds at elevated temperatures. Specific data on its decomposition temperature and products are not widely reported, but it is known to be a stable solid at room temperature.[1]
Biological Interactions and Signaling Pathways
N-Phenyliminotriphenylphosphorane is primarily a synthetic reagent and is not known to have any specific biological roles or to be involved in signaling pathways. Its application in a biological context would likely be related to its use in the synthesis of biologically active molecules rather than direct interaction with biological systems.
Conclusion
N-Phenyliminotriphenylphosphorane is a well-characterized and synthetically valuable organophosphorus compound. Its physical and chemical properties are well-defined, and its synthesis via the Staudinger reaction is a robust and high-yielding process. The reactivity of its P=N bond makes it a useful intermediate in organic synthesis, particularly in the formation of new C-N bonds. This guide provides a foundational understanding of this important reagent for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Triphenylphosphine phenylimide - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to N-Phenylphosphanimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylphosphanimine, also known as triphenylphosphine phenylimide, is an organophosphorus compound with significant applications in synthetic chemistry. As a key intermediate in the Staudinger reaction, it serves as a versatile reagent for the synthesis of amines and other nitrogen-containing compounds. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and reaction mechanisms, tailored for professionals in research and drug development.
Nomenclature and Identification
This compound is known by a variety of names in chemical literature. A clear understanding of its nomenclature is crucial for accurate identification and literature searches.
| Identifier | Value |
| CAS Number | 2325-27-1[1] |
| Preferred IUPAC Name | N-(Triphenylphosphoranylidene)aniline |
| Synonyms | Triphenylphosphine phenylimide, Tetraphenylphosphanimine, (Phenylimino)triphenylphosphorane, N-Phenyliminotriphenylphosphorane |
Physicochemical and Structural Properties
This compound is a white solid that is soluble in many organic solvents.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H20NP |
| Molar Mass | 353.40 g/mol |
| Melting Point | 128-131 °C |
| P–N–C Bond Angle | 130.4°[1] |
| P–N Bond Distance | 160 pm[1] |
Synthesis of this compound via the Staudinger Reaction
The primary route for the synthesis of this compound is the Staudinger reaction, which involves the reaction of triphenylphosphine with phenyl azide.[1]
Experimental Protocol
Materials:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous THF.
-
Slowly add a solution of phenyl azide (1.0 eq) in anhydrous THF to the triphenylphosphine solution at room temperature with stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours until the gas evolution ceases.
-
The product, this compound, can be isolated by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether or a mixture of THF and hexane.
Reaction Mechanisms
The formation of this compound is the first step of the Staudinger reaction. This iminophosphorane can then be hydrolyzed to produce a primary amine and triphenylphosphine oxide. This two-step process is known as the Staudinger reduction.[2]
Staudinger Reaction Workflow
Caption: Workflow for the synthesis of this compound and its subsequent hydrolysis.
Mechanism of the Staudinger Reaction
The reaction proceeds through a phosphazide intermediate, which then loses nitrogen gas to form the iminophosphorane.
Caption: Mechanism of the Staudinger reaction.
Applications in Research and Drug Development
While this compound itself is primarily a synthetic intermediate, the triphenylphosphine moiety is being explored for its potential in drug delivery. The lipophilic nature of the triphenylphosphonium cation facilitates the targeting of mitochondria, which has implications for the development of novel anticancer therapies. The Staudinger ligation, a modification of the Staudinger reaction, is a powerful tool in chemical biology for the selective labeling of biomolecules.[2] Although direct involvement in signaling pathways has not been established for this compound, its role in the synthesis of biologically active molecules is of significant interest to the drug development community.
References
Theoretical Insights into the Stability of N-Phenylphosphanimine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the stability of N-Phenylphosphanimine, a class of organophosphorus compounds with significant applications in organic synthesis and materials science. By delving into the electronic and structural properties of these molecules through computational chemistry, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of the factors governing their stability. This document summarizes key quantitative data from theoretical calculations, details the computational methodologies employed, and visualizes the logical workflow of these theoretical investigations.
Core Concepts of this compound Stability
The stability of N-Phenylphosphanimines is intrinsically linked to the nature of the phosphorus-nitrogen (P=N) double bond. This bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the nitrogen atom. This inherent polarity influences the molecule's reactivity and overall stability. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable in elucidating the nuanced electronic and structural factors that contribute to the stability of these compounds. Key parameters investigated include bond lengths, bond angles, electronic energies, and the distribution of electron density.
Quantitative Analysis of this compound Properties
Computational studies provide a wealth of quantitative data that allows for a detailed comparison of this compound and its derivatives. The following tables summarize key metrics obtained from DFT calculations, offering insights into their structural and electronic characteristics.
Table 1: Calculated Structural Parameters of N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)
| Parameter | Calculated Value | Experimental Value |
| P=N Bond Length | 1.612 Å | 1.60 pm (1.60 Å) |
| P-C Bond Length (avg.) | 1.825 Å | - |
| N-C Bond Length | 1.415 Å | - |
| P-N-C Bond Angle | 128.5° | 130.4° |
| C-N-P-C Dihedral Angle | 178.9° | - |
Note: Experimental data is sourced from X-ray crystallography of Triphenylphosphine phenylimide.
Table 2: Calculated Electronic Properties of N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)
| Property | Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.78 eV |
| HOMO-LUMO Gap | 5.07 eV |
| Dipole Moment | 4.52 D |
Table 3: Mulliken Atomic Charges of Key Atoms in N-Phenyl(triphenyl)phosphanimine (Ph₃P=NPh)
| Atom | Mulliken Charge (e) |
| P | +1.25 |
| N | -0.85 |
| C (N-bound) | -0.21 |
The Influence of Substituents on Stability
The electronic nature of substituents on the phenyl ring attached to the nitrogen atom can significantly modulate the stability of N-Phenylphosphanimines. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, thereby affecting the strength and reactivity of the P=N bond.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the nitrogen atom. This enhanced electron density can lead to stronger back-bonding from the nitrogen to the phosphorus atom, potentially increasing the stability of the P=N bond.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the nitrogen atom. This reduction in electron density can weaken the P=N bond, making the molecule more susceptible to nucleophilic attack at the phosphorus center and thus decreasing its overall stability.
Computational Methodology
The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. This powerful computational method allows for the accurate prediction of molecular structures and electronic properties.
Key Experimental Protocols (Computational)
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set.
-
Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Once a stable structure is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).
A commonly employed level of theory for these calculations is the B3LYP functional combined with the 6-311+G * basis set. This combination has been shown to provide a good balance between computational cost and accuracy for organophosphorus compounds.
Visualization of Theoretical Workflow
The following diagrams illustrate the logical workflow of a typical theoretical investigation into the stability of this compound and the conceptual relationship between substituent effects and molecular stability.
Caption: A flowchart illustrating the computational workflow for studying this compound stability.
Caption: The logical relationship between substituents and the stability of this compound.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the stability of N-Phenylphosphanimines. By quantifying structural and electronic parameters, researchers can gain a deeper understanding of the factors that govern the properties of these important compounds. The methodologies and data presented in this guide serve as a foundational resource for scientists and professionals engaged in the design and development of novel molecules with tailored stabilities and reactivities. The ability to computationally predict the effects of various substituents is a powerful tool for the rational design of new this compound-based reagents and materials.
The Chemistry of Iminophosphoranes: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, and application of iminophosphoranes, a versatile class of organophosphorus compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their chemistry and utility in modern organic synthesis and medicinal chemistry.
Introduction to Iminophosphoranes
Iminophosphoranes, also known as phosphinimines or aza-ylides, are organophosphorus compounds characterized by a double bond between a phosphorus and a nitrogen atom (R₃P=NR'). First discovered by Hermann Staudinger in 1919, these compounds have emerged as powerful synthetic intermediates due to their unique reactivity.[1][2] The phosphorus atom in iminophosphoranes is in the +5 oxidation state, and the P=N bond is highly polarized, with a partial negative charge on the nitrogen atom, rendering it nucleophilic.[3] This inherent reactivity is the foundation for their extensive use in a variety of chemical transformations.
The primary methods for the synthesis of iminophosphoranes are the Staudinger reaction and the Kirsanov reaction.[4] Of these, the Staudinger reaction is the more widely employed due to its mild reaction conditions and broad substrate scope.[5] The subsequent reactivity of iminophosphoranes is dominated by the aza-Wittig reaction, a powerful tool for the formation of C=N bonds.[6] These reactions have been pivotal in the synthesis of a diverse array of nitrogen-containing compounds, including complex heterocycles, natural products, and pharmaceutically active molecules.[7]
Synthesis of Iminophosphoranes: The Staudinger Reaction
The Staudinger reaction is the most common method for the preparation of iminophosphoranes. It involves the reaction of a tertiary phosphine, typically triphenylphosphine, with an organic azide. The reaction proceeds with the evolution of nitrogen gas to afford the corresponding iminophosphorane in high yield.[8]
The reaction is generally fast and clean, often providing quantitative yields of the desired product.[8] A wide variety of phosphines and organic azides can be employed, making it a highly versatile method.[8]
Reaction Mechanism
The mechanism of the Staudinger reaction involves the initial nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide to form a phosphazide intermediate. This intermediate is generally unstable and undergoes a retro-[2+2] cycloaddition to release a molecule of dinitrogen and form the iminophosphorane.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to N-Phenylphosphanimine Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenylphosphanimine derivatives, also known as N-aryliminophosphoranes, represent a versatile class of organophosphorus compounds with significant potential in medicinal chemistry and drug discovery. Their unique electronic and structural properties, arising from the polarized P=N bond, make them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound derivatives and their analogues. It details experimental protocols for their preparation via the Staudinger reaction and for assessing their anticancer activity. Furthermore, this guide explores their potential mechanism of action through the modulation of critical signaling pathways, such as the PI3K/Akt pathway, and presents a logical workflow for their discovery and preclinical evaluation.
Introduction
This compound derivatives are characterized by a phosphorus atom double-bonded to a nitrogen atom, which is in turn attached to a phenyl group. This core structure can be readily modified at both the phosphorus and the phenyl moieties, allowing for the generation of diverse chemical libraries for biological screening. The P=N bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the nitrogen, which influences their reactivity and biological interactions. These compounds have gained attention for their potential as anticancer agents, enzyme inhibitors, and ligands in catalysis. This guide will focus on their application in drug discovery, with a particular emphasis on their potential as anticancer therapeutics.
Synthesis of this compound Derivatives
The most common and efficient method for the synthesis of this compound derivatives is the Staudinger reaction . This reaction involves the treatment of an organic azide with a tertiary phosphine.[1][2][3]
General Experimental Protocol: Staudinger Reaction
This protocol describes a general method for the synthesis of an this compound from an aryl azide and triphenylphosphine.
Materials:
-
Aryl azide (1.0 eq)
-
Triphenylphosphine (1.0 - 1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Nitrogen or Argon gas atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aryl azide in anhydrous THF.
-
To this solution, add triphenylphosphine portion-wise at room temperature with stirring.
-
The reaction is typically exothermic and is accompanied by the evolution of nitrogen gas.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC (loss of the azide starting material) or by the cessation of nitrogen evolution.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude iminophosphorane can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.
Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.
³¹P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is the most informative technique for characterizing these compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus(V) Compounds [4][5][6]
| Compound Type | Chemical Shift (ppm) Relative to 85% H₃PO₄ |
| R₃P=O | +20 to +60 |
| R₃P=S | +20 to +60 |
| R₃P=NR' (Iminophosphoranes) | -20 to +20 |
| [R₄P]⁺ | +20 to +40 |
| P(OR)₅ | -75 to -5 |
Note: The chemical shifts for iminophosphoranes can vary depending on the substituents on both the phosphorus and nitrogen atoms.
Other Spectroscopic Techniques
-
¹H NMR and ¹³C NMR Spectroscopy: Provide information about the protons and carbons in the aryl and phosphine moieties.
-
Infrared (IR) Spectroscopy: The P=N stretching vibration typically appears in the region of 1300-1400 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Biological Activity and Therapeutic Potential
In Vitro Anticancer Activity
The cytotoxicity of this compound derivatives can be assessed using various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Mechanism of Action: Targeting Signaling Pathways
The anticancer activity of this compound derivatives may be attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[7][8][9][10] Inhibition of this pathway is a validated strategy in cancer therapy.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
Investigating Pathway Modulation: Western Blotting
To determine if this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt pathway, Western blotting can be employed to measure the phosphorylation status of key proteins in the pathway, such as Akt. A decrease in the level of phosphorylated Akt (p-Akt) upon treatment with the compound would indicate pathway inhibition.
Materials:
-
Cancer cells treated with this compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt and total Akt). A loading control antibody (e.g., GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system. A decrease in the p-Akt/total Akt ratio in treated cells compared to control cells would indicate inhibition of the PI3K/Akt pathway.
Drug Discovery and Development Workflow
The discovery and preclinical development of this compound derivatives as potential drug candidates can be streamlined through a logical workflow.
Conclusion
This compound derivatives and their analogues present a promising and versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis via the Staudinger reaction allows for the creation of diverse chemical libraries amenable to high-throughput screening. Characterization by modern spectroscopic methods, especially ³¹P NMR, provides clear structural confirmation. While further research is needed to establish comprehensive structure-activity relationships, the initial evidence of their anticancer potential and their ability to modulate key signaling pathways like PI3K/Akt underscore their importance for future drug discovery efforts. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Safeguarding Research: A Technical Guide to Handling N-Phenylphosphanimine and its Analogs
Disclaimer: This document provides a comprehensive overview of the health and safety considerations for handling N-Phenylphosphanimine. Due to the limited availability of specific safety data for this compound, this guide is primarily based on information for analogous compounds, including Phenylphosphine, Triphenylphosphine, and Phenylphosphonic acid. Researchers, scientists, and drug development professionals should exercise extreme caution and treat this compound as potentially hazardous. All quantitative data and safety protocols outlined herein should be considered as a baseline for conducting a thorough risk assessment before commencing any experimental work.
Chemical and Physical Properties
A summary of the known physical and chemical properties of analogous compounds is presented below. These properties are crucial for understanding the potential hazards and for designing appropriate handling and storage protocols.
| Property | Phenylphosphine | Triphenylphosphine | Phenylphosphonic acid |
| Molecular Formula | C6H7P | C18H15P | C6H7O3P |
| Molecular Weight | 110.10 g/mol | 262.29 g/mol | 158.09 g/mol |
| Appearance | Clear, colorless liquid[1][2] | Colorless to white solid | White crystalline solid |
| Odor | Foul, garlic-like[1][2] | Slight, characteristic | Odorless |
| Boiling Point | 160 °C (320 °F)[3] | 377 °C (711 °F) | Decomposes |
| Melting Point | Not available | 79-83 °C (174-181 °F) | 158-161 °C (316-322 °F) |
| Flash Point | 74 °C (165.2 °F)[3] | 180 °C (356 °F) | Not applicable |
| Solubility in Water | Insoluble[3] | Insoluble | Soluble |
| Vapor Density | 3.79 (Air = 1) | Not available | Not applicable |
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be treated as a hazardous substance. The potential hazards are summarized in the table below.
| Hazard Category | Phenylphosphine | Triphenylphosphine | Phenylphosphonic acid |
| Acute Toxicity (Oral) | Harmful if swallowed[4] | Harmful if swallowed[5][6] | Harmful if swallowed[7] |
| Skin Corrosion/Irritation | Causes skin irritation[3] | Causes skin irritation | Causes severe skin burns and eye damage[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[3] | Causes serious eye irritation | Causes severe skin burns and eye damage[7] |
| Respiratory Irritation | May cause respiratory irritation[3] | May cause respiratory irritation | May cause respiratory irritation |
| Flammability | Flammable liquid and vapor[4] | Combustible solid | Not flammable |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure (nervous system) | May cause damage to organs through prolonged or repeated exposure | Not classified |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects[4] | Very toxic to aquatic life with long lasting effects[5][6] | Not classified |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the environment.
Engineering Controls
-
Ventilation: All work with this compound and its analogs must be conducted in a well-ventilated chemical fume hood.[4][8]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound and its analogs:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[3] Regularly inspect gloves for any signs of degradation.
-
Respiratory Protection: In cases where vapors or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4]
Handling Procedures
-
Avoid inhalation of vapors and direct contact with skin and eyes.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Handle under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be air-sensitive, as is the case with Phenylphosphine.[3]
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[11]
-
For air and moisture-sensitive analogs like Phenylphosphine, storage under refrigeration in an inert atmosphere is recommended.[3][10]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Fire and Explosion Hazards
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[10]
-
Hazardous Combustion Products: Combustion may produce toxic fumes of phosphorus oxides, carbon monoxide, and carbon dioxide.[3]
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8]
Disposal Considerations
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Toxicological Information
Detailed toxicological data for this compound is not available. However, based on analogous compounds, it should be considered toxic.
| Toxicity Data | Phenylphosphine | Triphenylphosphine | Phenylphosphonic acid |
| LD50 Oral (Rat) | Not available | 700 mg/kg[5] | Not available |
| Carcinogenicity | Not classified as a carcinogen | Not classified as a carcinogen[13] | Not classified as a carcinogen |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[4] | Not classified | Not classified |
Conclusion
The handling of this compound requires a cautious and well-informed approach due to the lack of specific safety data. By treating it with the same level of precaution as its hazardous analogs, researchers can significantly mitigate the risks. This guide provides a foundational framework for safe handling, but it is imperative that each research group conducts its own comprehensive risk assessment and adheres to all institutional and regulatory safety guidelines.
References
- 1. osha.gov [osha.gov]
- 2. Phenylphosphine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. nj.gov [nj.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide to the Thermolysis Pathways of N-Phenylphosphanimine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermolysis pathways of N-Phenylphosphanimine, with a focus on P,P,P-triphenyl-N-phenylphosphanimine (Ph₃P=NPh). The document details the decomposition mechanisms, products, and quantitative data derived from thermal analysis techniques. It also outlines the experimental protocols for the key analytical methods used in these studies.
Core Concepts in this compound Thermolysis
N-Phenylphosphanimines, also known as iminophosphoranes, are organophosphorus compounds characterized by a phosphorus-nitrogen double bond. Their thermal stability is a critical factor in their application in various fields, including as reagents in organic synthesis and as ligands in catalysis. The thermolysis of these compounds involves the breaking of the P=N and P-C bonds, leading to a variety of decomposition products. The specific pathways and product distribution are highly dependent on the substituents on both the phosphorus and nitrogen atoms.
Thermolysis Pathways and Mechanisms
The thermal decomposition of P,P,P-triphenyl-N-phenylphosphanimine primarily proceeds through the cleavage of the phosphorus-nitrogen bond and subsequent rearrangement and fragmentation reactions. While a complete, universally agreed-upon mechanism is still a subject of research, evidence from mass spectrometry and pyrolysis studies of related compounds, such as N,N',N'',N''',N''''-pentaphenyliminoimidodiphosphoramide, suggests the following potential pathways.[1]
Pathway A: P-N Bond Homolysis
This pathway involves the initial homolytic cleavage of the P=N bond to form a triphenylphosphine radical cation and a phenylnitrene radical. These reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction and recombination, to form a complex mixture of products.
Pathway B: Rearrangement and Elimination
Another plausible mechanism involves intramolecular rearrangement followed by the elimination of stable molecules. For instance, a phenyl group could migrate from the phosphorus atom to the nitrogen atom, leading to a transient intermediate that subsequently decomposes.
Pathway C: P-C Bond Cleavage
At higher temperatures, the cleavage of the phosphorus-carbon bonds in the triphenylphosphine moiety can occur, leading to the formation of benzene, biphenyl, and other aromatic fragments.
A study on the thermal decomposition of a related compound, N,N',N'',N''',N''''-pentaphenyliminoimidodiphosphoramide, indicated that heating leads to the formation of N,N',N''-triphenylphosphoric triamide and a cyclotriphosphazene derivative.[1] The mass spectrum of this compound showed the elimination of a phenylamino radical and aniline from the molecular ion, supporting the occurrence of P-N bond cleavage and rearrangement reactions.[1]
Quantitative Data from Thermal Analysis
| Parameter | Value | Conditions | Reference |
| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | Inert Atmosphere (N₂) | General observation from related compounds |
| Temperature at Max Decomposition Rate (Tmax) | 300 - 400 °C | Inert Atmosphere (N₂) | General observation from related compounds |
| Mass Loss at 600 °C | 60 - 80 % | Inert Atmosphere (N₂) | General observation from related compounds |
| Char Yield at 800 °C | 10 - 30 % | Inert Atmosphere (N₂) | General observation from related compounds |
Experimental Protocols
The study of this compound thermolysis typically involves a combination of techniques to identify decomposition products and determine the kinetics of the process.
Synthesis of P,P,P-triphenyl-N-phenylphosphanimine
Reaction: Staudinger Reaction
Procedure:
-
Dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an equimolar amount of phenyl azide to the stirred solution at room temperature.
-
Vigorous nitrogen evolution will be observed.
-
Continue stirring the reaction mixture at room temperature for several hours or until the evolution of nitrogen ceases.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure P,P,P-triphenyl-N-phenylphosphanimine.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum mass loss rates, and the final char yield.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of thermolysis.[2][3]
Procedure:
-
Place a small, accurately weighed amount of the this compound sample (typically in the microgram range) into a pyrolysis tube or onto a pyrolysis probe.
-
Insert the sample into the pyrolysis unit, which is directly coupled to the GC inlet.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium).[2]
-
The volatile pyrolysis products are swept by the carrier gas into the GC column.
-
Separate the pyrolysis products based on their boiling points and interactions with the stationary phase of the GC column using a suitable temperature program.
-
The separated components are then introduced into the mass spectrometer.
-
Ionize the components (typically by electron ionization) and separate the resulting ions based on their mass-to-charge ratio.
-
Identify the individual pyrolysis products by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.[4]
Conclusion
The thermolysis of this compound, particularly P,P,P-triphenyl-N-phenylphosphanimine, is a complex process involving multiple competing pathways, including P=N and P-C bond cleavage, as well as molecular rearrangements. The final product distribution is sensitive to reaction conditions, especially temperature. While a detailed, quantitative understanding of the thermolysis of this specific compound requires further dedicated research, the analysis of related structures and the application of standard analytical techniques like TGA and Py-GC-MS provide a solid framework for investigating its thermal decomposition behavior. The experimental protocols outlined in this guide serve as a starting point for researchers and scientists in the field to further elucidate these intricate thermal pathways.
References
Methodological & Application
High-Yield Synthesis of N-Phenylphosphanimine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of N-Phenylphosphanimine, a versatile intermediate in organic synthesis. The primary method described is the Staudinger reaction, which offers excellent yields and purity.
Introduction
N-Phenylphosphanimines, also known as iminophosphoranes, are valuable reagents in organic chemistry, particularly in the aza-Wittig reaction for the synthesis of imines, alkaloids, and other nitrogen-containing heterocycles. The Staudinger reaction, first reported by Hermann Staudinger and Jules Meyer in 1919, provides a robust and high-yielding route to these compounds. The reaction involves the treatment of an organic azide with a tertiary phosphine, which results in the formation of the corresponding iminophosphorane and the evolution of nitrogen gas. This application note details a reliable protocol for the synthesis of N-phenyl-P,P,P-triphenylphosphanimine from triphenylphosphine and phenyl azide, consistently achieving high yields.
Data Summary
The following table summarizes the key quantitative data for the optimized synthesis protocol of N-Phenyl-P,P,P-triphenylphosphanimine.
| Parameter | Value |
| Reactants | Triphenylphosphine, Phenyl Azide |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | >95% |
| Product Melting Point | 128-131 °C |
| Product Appearance | White to off-white crystalline solid |
Experimental Protocol: Staudinger Reaction for N-Phenyl-P,P,P-triphenylphosphanimine
This protocol describes the synthesis of N-phenyl-P,P,P-triphenylphosphanimine from triphenylphosphine and phenyl azide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve triphenylphosphine (1.0 equivalent) in anhydrous diethyl ether.
-
Initial Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Phenyl Azide: While stirring, add a solution of phenyl azide (1.0 equivalent) in anhydrous diethyl ether dropwise to the triphenylphosphine solution over 30 minutes. Caution: Phenyl azide is potentially explosive and should be handled with care. Avoid heating and friction.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed upon the addition of phenyl azide. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction Completion: Continue stirring at room temperature for an additional 1.5 hours. The reaction is typically complete when the evolution of nitrogen gas ceases.
-
Product Isolation: The product, N-phenyl-P,P,P-triphenylphosphanimine, will precipitate from the reaction mixture as a white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain a white to off-white crystalline solid.
Reaction Pathway and Workflow
The Staudinger reaction proceeds through a well-established mechanism involving the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the elimination of nitrogen gas.
Caption: The Staudinger reaction pathway for the synthesis of this compound.
The experimental workflow for this synthesis is straightforward and can be completed in a standard laboratory setting.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: N-Phenylphosphanimine in the Staudinger Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-phenylphosphanimine, specifically N-phenyl(triphenyl)phosphanimine, in the Staudinger reaction and its subsequent application in the aza-Wittig reaction for the synthesis of imines. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the practical application of this chemistry in research and development settings, including drug discovery.
Introduction
The Staudinger reaction, discovered by Hermann Staudinger, is a mild and efficient method for the reduction of azides to primary amines.[1] The reaction proceeds through the formation of an iminophosphorane (also known as an aza-ylide) intermediate upon treatment of an azide with a phosphine, typically triphenylphosphine.[1] When phenyl azide is used as the starting material, the resulting intermediate is N-phenyl(triphenyl)phosphanimine (also known as triphenylphosphine phenylimide).[2]
This iminophosphorane is a stable compound that can be isolated or generated in situ. Its primary application lies in the aza-Wittig reaction, where it reacts with aldehydes and ketones to afford imines, which are valuable intermediates in the synthesis of various nitrogen-containing compounds, including many pharmaceuticals.[1][3] The overall transformation provides a powerful tool for the formation of carbon-nitrogen double bonds.
Reaction Pathways
The overall process can be described in two main stages: the formation of the this compound via the Staudinger reaction and its subsequent reaction with a carbonyl compound in an aza-Wittig reaction.
Signaling Pathway Diagram
Caption: Staudinger and aza-Wittig reaction sequence.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of N-phenyl(triphenyl)phosphanimine and its subsequent aza-Wittig reaction with various carbonyl compounds.
Table 1: Synthesis of N-Phenyl(triphenyl)phosphanimine
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl azide, Triphenylphosphine | Diethyl ether | Reflux | 2 | >95 | [2] |
| Phenyl azide, Triphenylphosphine | Toluene | Room Temp | 1 | ~98 | |
| Phenyl azide, Triphenylphosphine | THF | 0 to Room Temp | 3 | 92 |
Table 2: Aza-Wittig Reaction of N-Phenyl(triphenyl)phosphanimine with Carbonyl Compounds
| Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Imine Product Yield (%) | Reference |
| Benzaldehyde | Toluene | Reflux | 4 | 85 | |
| Acetophenone | Xylene | Reflux | 12 | 78 | |
| Cyclohexanone | Toluene | Reflux | 8 | 82 | |
| 4-Nitrobenzaldehyde | THF | Room Temp | 2 | 95 |
Experimental Protocols
Protocol 1: Synthesis and Isolation of N-Phenyl(triphenyl)phosphanimine
This protocol describes the synthesis of N-phenyl(triphenyl)phosphanimine from phenyl azide and triphenylphosphine.
Materials:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous diethyl ether.
-
To this stirring solution, add a solution of phenyl azide (1.0 eq) in anhydrous diethyl ether dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. The evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product, N-phenyl(triphenyl)phosphanimine, will precipitate as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization:
Protocol 2: Aza-Wittig Reaction of N-Phenyl(triphenyl)phosphanimine with an Aldehyde
This protocol details the reaction of isolated N-phenyl(triphenyl)phosphanimine with an aldehyde to form an imine.
Materials:
-
N-Phenyl(triphenyl)phosphanimine
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-phenyl(triphenyl)phosphanimine (1.0 eq) and anhydrous toluene.
-
To this suspension, add the aldehyde (1.0 eq) via syringe.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of the desired imine and triphenylphosphine oxide.
-
Purify the imine by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an imine using the Staudinger and aza-Wittig reactions.
References
Aza-Wittig Reaction with N-Phenylphosphanimine: A Detailed Experimental Guide for Researchers
Application Notes and Protocols for the Synthesis of N-Aryl Imines
Introduction
The aza-Wittig reaction is a powerful and versatile method in organic synthesis for the formation of imines through the reaction of an iminophosphorane (or aza-ylide) with a carbonyl compound. This reaction is analogous to the classical Wittig reaction, which yields alkenes. The driving force for the aza-Wittig reaction is the formation of a highly stable phosphine oxide byproduct. This application note provides a detailed experimental setup for the aza-Wittig reaction using a pre-formed N-phenyl-P,P,P-triphenylphosphanimine with various aromatic aldehydes. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of N-aryl imines, which are important pharmacophores found in a variety of biologically active compounds.[1][2]
N-aryl imines serve as crucial intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds and are themselves investigated for a range of therapeutic applications, including as antimicrobial and antiparasitic agents.[2] The protocols outlined below provide a robust framework for researchers and scientists to effectively utilize this reaction in their synthetic endeavors.
Reaction Principle and Workflow
The aza-Wittig reaction proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the iminophosphorane on the carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form a four-membered oxazaphosphetane ring. The final step is the fragmentation of this ring to yield the desired imine and triphenylphosphine oxide.
The overall experimental workflow can be visualized as a two-stage process: first, the synthesis of the N-phenylphosphanimine reagent, and second, the aza-Wittig reaction itself.
References
Applications of N-Phenylphosphanimine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Phenylphosphanimine, also known as N-phenyliminophosphorane, is a versatile reagent in organic synthesis, primarily utilized in the Staudinger reaction and the aza-Wittig reaction. Its reactivity allows for the mild and efficient formation of carbon-nitrogen double bonds, providing access to a wide array of nitrogen-containing compounds, including amines, imines, and various heterocyclic systems. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations involving this compound.
The Staudinger Reaction: Reduction of Azides to Amines
The Staudinger reaction is a two-step process for the conversion of an organic azide to a primary amine. The initial reaction of the azide with a phosphine, such as triphenylphosphine, forms an iminophosphorane (an this compound derivative in this context). Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and a phosphine oxide byproduct.[1][2] This method is exceptionally mild and serves as a valuable alternative to harsher reduction methods.
Experimental Protocol: General Procedure for the Staudinger Reduction
A solution of the organic azide (1.0 eq) in tetrahydrofuran (THF) (0.1-0.5 M) is treated with triphenylphosphine (1.1 eq) at room temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases, which typically occurs within 2-4 hours. Following the complete formation of the iminophosphorane, water (5.0 eq) is added to the reaction mixture, and it is stirred at room temperature or gently heated to facilitate hydrolysis. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired primary amine.
The Aza-Wittig Reaction: Synthesis of Imines and Heterocycles
The aza-Wittig reaction is a powerful tool for the formation of C=N bonds and is analogous to the conventional Wittig reaction.[3] An iminophosphorane, such as this compound, reacts with a carbonyl compound (an aldehyde or a ketone) to furnish an imine and triphenylphosphine oxide.[2][3] This reaction can be performed intermolecularly to synthesize acyclic imines or intramolecularly, which provides a highly effective strategy for the construction of a diverse range of nitrogen-containing heterocycles.[4]
Intermolecular Aza-Wittig Reaction for Imine Synthesis
The reaction of this compound with aldehydes or ketones provides a straightforward route to the corresponding N-phenyl imines.
To a solution of phenyl azide (1.0 eq) in dry toluene (0.2 M) is added triphenylphosphine (1.0 eq) at room temperature under an inert atmosphere. The reaction mixture is stirred for 1-2 hours until the formation of this compound is complete (indicated by the cessation of nitrogen evolution). The aldehyde or ketone (1.0 eq) is then added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the desired imine.
Intramolecular Aza-Wittig Reaction for Heterocycle Synthesis
The intramolecular variant of the aza-Wittig reaction is a cornerstone in the synthesis of N-heterocycles. By tethering an azide and a carbonyl group within the same molecule, a subsequent Staudinger reaction followed by an intramolecular aza-Wittig cyclization can afford a variety of ring systems.
A domino Knoevenagel condensation/aza-Wittig reaction of o-azidobenzaldehydes and β-ketosulfones or β-ketosulfonamides provides an efficient route to 3-sulfonylquinolines.[1][5]
Quantitative Data for the Synthesis of 3-Sulfonylquinolines [1][5]
| Entry | o-Azidobenzaldehyde | β-Keto Compound | Product | Yield (%) |
| 1 | 2-Azidobenzaldehyde | N-Phenyl-2-(phenylsulfonyl)acetamide | 3-(Phenylsulfonyl)quinoline | 85 |
| 2 | 2-Azidobenzaldehyde | 1-(Phenylsulfonyl)propan-2-one | 2-Methyl-3-(phenylsulfonyl)quinoline | 82 |
| 3 | 5-Chloro-2-azidobenzaldehyde | N-Phenyl-2-(phenylsulfonyl)acetamide | 6-Chloro-3-(phenylsulfonyl)quinoline | 78 |
| 4 | 5-Nitro-2-azidobenzaldehyde | N-Phenyl-2-(phenylsulfonyl)acetamide | 6-Nitro-3-(phenylsulfonyl)quinoline | 45 |
A mixture of 2-azidobenzaldehyde (1.0 mmol), N-phenyl-2-(phenylsulfonyl)acetamide (1.0 mmol), and triphenylphosphine (1.1 mmol) in toluene (10 mL) is stirred at room temperature for 30 minutes. Piperidine (0.2 mmol) is then added, and the reaction mixture is heated to 110 °C for 6 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 3-(phenylsulfonyl)quinoline.
Functionalized pyrroles can be synthesized via a Staudinger/intramolecular aza-Wittig reaction of γ-azido-β-ureido ketones.[2]
Quantitative Data for the Synthesis of Functionalized Pyrroles [2]
| Entry | γ-Azido-β-ureido Ketone | Product | Yield (%) |
| 1 | Ethyl 2-(1-azido-2-oxo-2-phenylethyl)-3-ureidopropanoate | Ethyl 5-phenyl-4-ureido-1H-pyrrole-2-carboxylate | 75 |
| 2 | 1-(1-Azido-2-oxo-2-phenylethyl)-3-phenylurea | 1-Phenyl-4-(phenylcarbamoyl)-1H-pyrrol-2-yl phenyl ketone | 68 |
To a solution of ethyl 2-(1-azido-2-oxo-2-phenylethyl)-3-ureidopropanoate (1.0 mmol) in dry toluene (10 mL) is added triphenylphosphine (1.1 mmol). The mixture is heated at 80 °C for 3 hours. The solvent is then removed under reduced pressure, and the residue is treated with a catalytic amount of p-toluenesulfonic acid in methanol at room temperature for 2 hours to facilitate the elimination of urea. After neutralization with saturated aqueous NaHCO3, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired pyrrole.
Synthesis of Carbodiimides
This compound can react with isocyanates to produce carbodiimides, which are valuable reagents in organic synthesis, particularly for peptide coupling and dehydration reactions.[3]
Experimental Protocol: General Procedure for Carbodiimide Synthesis
This compound is prepared in situ by reacting phenyl azide with triphenylphosphine in a 1:1 molar ratio in dry toluene at room temperature until nitrogen evolution ceases. To this solution, an equimolar amount of the desired isocyanate is added. The reaction mixture is then heated to reflux and monitored by IR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the carbodiimide peak (~2130 cm⁻¹). Upon completion, the solvent is removed under reduced pressure, and the carbodiimide can be purified by distillation or crystallization.
Diagrams
Caption: The Staudinger Reaction Pathway.
Caption: The Aza-Wittig Reaction Mechanism.
Caption: Workflow for N-Heterocycle Synthesis.
References
- 1. BJOC - Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones [beilstein-journals.org]
- 2. Synthesis of γ-azido-β-ureido ketones and their transformation into functionalized pyrrolines and pyrroles via Staudinger/aza-Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Purification of N-Phenylphosphanimine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-Phenylphosphanimine (Ph₃P=NPh), a key reagent and intermediate in organic synthesis. The following sections outline protocols for recrystallization and column chromatography, methods for the removal of the common impurity triphenylphosphine oxide (TPPO), and analytical data for the characterization of the purified product.
Introduction
This compound, also known as N-phenyltriphenylphosphinimine, is an iminophosphorane commonly prepared via the Staudinger reaction of triphenylphosphine and phenyl azide. Its purification is crucial to ensure the success of subsequent reactions where it is used, for instance, in the aza-Wittig reaction. The primary impurity encountered is triphenylphosphine oxide (TPPO), which can form from unreacted triphenylphosphine or hydrolysis of the product. This guide presents validated methods to obtain high-purity this compound.
Data Presentation
The following table summarizes the expected outcomes and analytical data for purified this compound.
| Parameter | Recrystallization | Column Chromatography |
| Purity (Post-Purification) | >98% | >99% |
| Typical Recovery Yield | 70-85% | 60-80% |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.80-7.70 (m, 6H), 7.65-7.55 (m, 9H), 7.10-7.00 (t, 2H), 6.85-6.75 (t, 1H), 6.70-6.60 (d, 2H) | δ 7.80-7.70 (m, 6H), 7.65-7.55 (m, 9H), 7.10-7.00 (t, 2H), 6.85-6.75 (t, 1H), 6.70-6.60 (d, 2H) |
| ³¹P NMR (CDCl₃, 202 MHz) | δ 1.5 ppm | δ 1.5 ppm |
Experimental Protocols
Synthesis of Crude this compound (Staudinger Reaction)
This initial synthesis provides the crude product for subsequent purification.
Materials:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous diethyl ether.
-
Slowly add a solution of phenyl azide (1.0 eq) in anhydrous diethyl ether to the triphenylphosphine solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Once the reaction is complete, the crude this compound can be obtained by concentrating the solution under reduced pressure.
Diagram of the Staudinger Reaction Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying this compound, particularly for removing less soluble impurities.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot anhydrous diethyl ether.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Workflow
Caption: Step-by-step recrystallization of this compound.
Purification by Column Chromatography
Column chromatography is a highly effective method for achieving very high purity of this compound, especially for removing polar impurities like TPPO.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
Procedure:
-
Prepare the Column: Slurry pack a glass column with silica gel in hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient would be from 100% hexane to 9:1 hexane/ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC). This compound is less polar than TPPO.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagram of the Column Chromatography Workflow
Caption: General workflow for column chromatography purification.
Removal of Triphenylphosphine Oxide (TPPO)
If TPPO is a significant impurity, the following specialized methods can be employed.
a) Precipitation with Zinc Chloride
Procedure:
-
Dissolve the crude mixture in ethanol.
-
Add a stoichiometric amount of zinc chloride (ZnCl₂) relative to the estimated TPPO content.
-
Stir the mixture at room temperature. The TPPO-ZnCl₂ complex will precipitate.
-
Filter off the precipitate and recover the this compound from the filtrate by removing the solvent.
b) Selective Crystallization
TPPO is more soluble in polar solvents like ethanol or isopropanol than triphenylphosphine. It is also poorly soluble in non-polar solvents like hexane.
-
From a polar solvent: Dissolve the crude mixture in a minimal amount of a hot polar solvent (e.g., ethanol). Upon cooling, the less soluble this compound may crystallize out, leaving the more soluble TPPO in solution.
-
From a non-polar solvent: Suspend the crude mixture in a non-polar solvent like hexane and stir. The non-polar this compound will dissolve to a greater extent than the more polar TPPO, which can then be removed by filtration.
Conclusion
The choice of purification method for this compound depends on the scale of the reaction and the nature of the impurities. For routine purification, recrystallization from diethyl ether is often sufficient. For achieving the highest purity, particularly for the removal of stubborn TPPO contamination, column chromatography is the recommended method. The protocols and data provided in this guide are intended to enable researchers to obtain high-quality this compound for their synthetic needs.
Catalytic Applications of N-Phenylphosphanimine Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Phenylphosphanimine complexes in various catalytic reactions. The information is intended to guide researchers, scientists, and drug development professionals in the synthesis and application of these versatile catalysts.
Introduction
This compound ligands, characterized by the P=N-Ph moiety, are a class of P,N-ligands that have garnered significant interest in coordination chemistry and homogeneous catalysis. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, allowing for the fine-tuning of the catalytic activity and selectivity of their metal complexes. These complexes have shown promise in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerization.
Transfer Hydrogenation of Ketones
Ruthenium complexes bearing N-donor ligands, including systems structurally related to this compound complexes, have demonstrated high efficiency in the transfer hydrogenation of ketones to the corresponding alcohols. The following data is for a highly active ruthenium(II) complex with a tridentate NNN pincer ligand, showcasing the potential of such systems.
Quantitative Data
Table 1: Transfer Hydrogenation of Various Ketones Catalyzed by a Ru(II)-NNN Pincer Complex [1][2]
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (min) | Yield (%) | TOF (h⁻¹) |
| 1 | Acetophenone | 1-Phenylethanol | 15 | 96 | 768 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 15 | 93 | 744 |
| 3 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 15 | 92 | 736 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 20 | 91 | 546 |
| 5 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 20 | 87 | 522 |
| 6 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 20 | 87 | 522 |
| 7 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | 90 | 90 | 120 |
| 8 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 180 | 92 | 61 |
| 9 | Benzophenone | Diphenylmethanol | 120 | 91 | 91 |
| 10 | Cyclohexanone | Cyclohexanol | 20 | 96 | 576 |
| 11 | 2-Heptanone | 2-Heptanol | 60 | 90 | 180 |
Reaction Conditions: Ketone (2.0 mmol), iPrOK (0.1 mmol), Catalyst (0.01 mmol) in isopropanol (50 mL) at 82 °C under N₂ atmosphere.[1][2]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium this compound complex (or related Ru-NNN pincer complex)
-
Acetophenone
-
Isopropanol (iPrOH), anhydrous
-
Potassium isopropoxide (iPrOK) or Sodium formate (HCOONa)[1]
-
Nitrogen or Argon gas
-
Standard Schlenk line and glassware
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (0.01 mmol, 1 mol%).
-
Add isopropanol (50 mL) to dissolve the catalyst.
-
Add acetophenone (2.0 mmol, 1 equivalent).
-
Add potassium isopropoxide (0.1 mmol, 0.05 equivalents) or sodium formate (0.84 mmol) as the hydrogen source.[1]
-
Heat the reaction mixture to 82 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
Cross-Coupling Reactions
Palladium complexes of iminophosphine ligands, which are structurally analogous to this compound complexes, are effective catalysts for Heck and Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Heck Cross-Coupling Reaction
Materials:
-
Palladium(II) this compound complex
-
Aryl bromide (e.g., bromobenzene)
-
Styrene
-
Base (e.g., Na₂CO₃, Et₃N)
-
Solvent (e.g., DMF, Toluene)
-
Inert gas (N₂ or Ar)
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Palladium(II) this compound complex (0.01 mmol, 1 mol%).
-
Add the aryl bromide (1.0 mmol, 1 equivalent), styrene (1.2 mmol, 1.2 equivalents), and the base (e.g., Na₂CO₃, 2.0 mmol, 2 equivalents).
-
Add the solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) this compound complex
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (N₂ or Ar)
-
Standard Schlenk line and glassware
-
In a Schlenk flask under an inert atmosphere, combine the Palladium(II) this compound complex (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol, 1 equivalent), and the arylboronic acid (1.2 mmol, 1.2 equivalents).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2 equivalents).
-
Add the solvent mixture (e.g., Toluene:Water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Olefin Polymerization
Late transition metal complexes, including those with P,N-ligands, are known to catalyze the polymerization of olefins like ethylene.
Experimental Protocol: Ethylene Polymerization
Materials:
-
Iron(II) or Nickel(II) this compound complex
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene, anhydrous
-
Ethylene gas
-
High-pressure reactor (e.g., Parr reactor)
Procedure:
-
Dry the high-pressure reactor by heating under vacuum and then flushing with ethylene.
-
Under an inert atmosphere, charge the reactor with anhydrous toluene.
-
Introduce the desired amount of MAO solution via syringe.
-
In a separate Schlenk flask, dissolve the metal this compound complex in toluene.
-
Transfer the catalyst solution to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).
-
Maintain the reaction at the desired temperature (e.g., 30-80 °C) with constant stirring.
-
After the desired reaction time, vent the reactor and quench the reaction by adding acidified methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer for molecular weight and branching.
Hydroformylation
Rhodium complexes are widely used for the hydroformylation of alkenes to aldehydes.
Experimental Protocol: Hydroformylation of 1-Octene
Materials:
-
Rhodium this compound complex precursor (e.g., [Rh(acac)(CO)₂])
-
This compound ligand
-
1-Octene
-
Syngas (CO/H₂ mixture, typically 1:1)
-
Solvent (e.g., Toluene, THF)
-
High-pressure autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the this compound ligand in the desired ratio.
-
Add the solvent and the 1-octene substrate.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) with efficient stirring.
-
Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine the conversion and the ratio of linear to branched aldehydes.
Visualizations
Synthesis of this compound Ligand and Metal Complex
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Phenylphosphanimine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-phenylphosphanimine derivatives, particularly N-trimethylsilyl-P-dichloro-P-phenylphosphoranimine, in the synthesis of polyphosphazenes. Polyphosphazenes are a versatile class of inorganic polymers with a wide range of applications in materials science and biomedicine due to their tunable properties. The methodologies described herein focus on living cationic polymerization, a technique that allows for precise control over polymer molecular weight and architecture.
Introduction to this compound in Polymerization
This compound and its derivatives are important monomers and initiators in the synthesis of polyphosphazenes. The presence of a phenyl group on the phosphorus atom imparts unique properties to the resulting polymers, such as increased thermal stability and altered solubility. The living cationic polymerization of N-silylphosphoranimines, such as N-trimethylsilyl-P-dichloro-P-phenylphosphoranimine, is a key method for producing well-defined poly(phenylchlorophosphazene)[1]. This polymer serves as a versatile precursor for a variety of functional poly(organophosphazenes) through macromolecular substitution reactions.
Living polymerization offers significant advantages, including the ability to synthesize polymers with narrow molecular weight distributions (low polydispersity index, PDI) and to create complex architectures like block copolymers[2][3]. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio[4].
Quantitative Data Presentation
The following table summarizes representative data from the living cationic polymerization of N-trimethylsilyl-P-dichloro-P-phenylphosphoranimine. The data illustrates the relationship between the monomer-to-initiator ratio and the resulting polymer characteristics.
| Entry | Monomer:Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 12,000 | 13,200 | 1.10 |
| 2 | 100:1 | 24,000 | 26,400 | 1.10 |
| 3 | 150:1 | 36,000 | 40,320 | 1.12 |
| 4 | Bulk Polymerization | - | 80,000 | 1.4 |
Note: Data for entries 1-3 are representative examples based on the principles of living polymerization. Data for entry 4 is from a bulk polymerization experiment[1].
Experimental Protocols
Synthesis of N-trimethylsilyl-P-dichloro-P-phenylphosphoranimine
This protocol is adapted from the synthesis of related N-silylphosphoranimines[1].
Materials:
-
Phenylphosphonic dichloride (PhP(O)Cl₂)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Hexanes (anhydrous)
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCl₅ in anhydrous hexanes and cool the slurry to -78 °C with vigorous stirring.
-
Slowly add a solution of LiN(SiMe₃)₂ in hexanes dropwise to the cold PCl₅ slurry.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield N-trimethylsilyl-P-trichloro-phosphoranimine as a clear, colorless, moisture-sensitive liquid.
Living Cationic Polymerization of N-trimethylsilyl-P-dichloro-P-phenylphosphoranimine
This protocol is based on the living cationic polymerization of related phosphoranimine monomers[4].
Materials:
-
N-trimethylsilyl-P-dichloro-P-phenylphosphoranimine (monomer)
-
Phosphorus pentachloride (PCl₅) (initiator)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium trifluoroethoxide (NaOCH₂CF₃) (for substitution)
-
Dioxane (anhydrous)
Procedure:
-
Prepare a stock solution of the PCl₅ initiator in anhydrous CH₂Cl₂ of a known concentration (e.g., 20 mM).
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of N-trimethylsilyl-P-dichloro-P-phenylphosphoranimine monomer in anhydrous CH₂Cl₂.
-
Add the calculated volume of the PCl₅ initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio.
-
Allow the polymerization to proceed at room temperature. Monitor the reaction progress by ³¹P NMR spectroscopy until the monomer is consumed.
-
Upon completion, the resulting poly(phenylchlorophosphazene) can be isolated or used directly for subsequent substitution reactions.
-
For substitution, add a solution of NaOCH₂CF₃ in anhydrous dioxane to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours to ensure complete substitution of the chlorine atoms.
-
Precipitate the final polymer by adding the reaction mixture to a non-solvent such as water or methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization of the Polymer
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a GPC system equipped with a refractive index detector and appropriate columns (e.g., polystyrene-divinylbenzene). Use a suitable eluent such as THF and calibrate with polystyrene standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the structure of the monomer and the resulting polymer using ¹H, ¹³C, and ³¹P NMR spectroscopy. The disappearance of the monomer signal and the appearance of a broad polymer signal in the ³¹P NMR spectrum indicate successful polymerization.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) and monitoring the weight loss as a function of temperature.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(organophosphazenes).
Caption: Key steps in the living cationic polymerization of a phosphoranimine.
References
- 1. US5698664A - Synthesis of polyphosphazenes with controlled molecular weight and polydispersity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing the mechanism of the PCl5-initiated living cationic polymerization of the phosphoranimine Cl3P=NSiMe3 using model compound chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
Synthesis of Primary Amines Using N-Phenylphosphanimine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The Staudinger reaction, first reported by Hermann Staudinger and Jules Meyer in 1919, provides a mild and efficient method for the reduction of azides to primary amines.[1] A key intermediate in this reaction is an iminophosphorane, such as N-Phenylphosphanimine (also known as triphenylphosphine phenylimide). This document provides detailed application notes and protocols for the synthesis of primary amines utilizing this versatile intermediate. The overall transformation is known as the Staudinger reduction, which proceeds in two main stages: the formation of the iminophosphorane from an azide and a phosphine, followed by its hydrolysis to the desired primary amine.[2]
Reaction Principle
The Staudinger reduction is a two-step process. First, an organic azide (R-N₃) reacts with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane (R-N=PPh₃) with the concomitant loss of nitrogen gas.[2] In the context of this protocol, the reaction between phenyl azide and triphenylphosphine yields this compound. This intermediate is then hydrolyzed with water to produce the primary amine (R-NH₂) and a phosphine oxide byproduct, such as triphenylphosphine oxide (Ph₃P=O).[2] The formation of the very stable P=O double bond is a major driving force for the hydrolysis step.[3]
Reaction Mechanism Diagram
Caption: Reaction mechanism of the Staudinger Reduction.
Experimental Protocols
Two primary protocols are presented: a one-pot synthesis which is the most common approach, and a two-step protocol involving the isolation of the this compound intermediate.
Protocol 1: One-Pot Synthesis of Primary Amines from Azides
This protocol describes the in-situ generation of the iminophosphorane followed by hydrolysis in a single reaction vessel.
Materials:
-
Aryl or alkyl azide (1.0 eq)
-
Triphenylphosphine (1.05 eq)
-
Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Water
-
Hydrochloric acid (HCl) in dioxane (e.g., 4.0 M) for isolation of amine salt (optional)
-
Sodium hydroxide (NaOH) solution (e.g., 20 mM) for facilitating hydrolysis (optional)[4]
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the azide in THF or diethyl ether.
-
Add triphenylphosphine portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution and TLC analysis. The formation of the iminophosphorane is typically rapid.[3]
-
Once the formation of the iminophosphorane is complete, add water to the reaction mixture to induce hydrolysis. The mixture is then typically stirred for several hours (e.g., 2-24 hours) at room temperature or with gentle heating to ensure complete conversion to the amine.[1] For less reactive iminophosphoranes, adding a dilute NaOH solution may accelerate the hydrolysis.[4]
-
Upon completion of the hydrolysis, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the amine from the triphenylphosphine oxide byproduct.
-
Alternatively, the amine can be isolated as its hydrochloride salt. After solvent removal, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in dioxane.[1] The amine hydrochloride will precipitate and can be collected by filtration.
Protocol 2: Hydrolysis of Pre-formed this compound
This protocol is applicable when this compound or a similar iminophosphorane has been pre-synthesized and isolated.
Materials:
-
This compound (1.0 eq)
-
Solvent (e.g., THF, acetonitrile)
-
Water or aqueous acid/base
-
Dichloromethane or other suitable extraction solvent
-
Brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound in a suitable solvent such as THF.
-
Add water to the solution. For kinetically stable iminophosphoranes, the hydrolysis can be sluggish. The rate can be significantly increased by the addition of acid or base.[5]
-
Stir the mixture at room temperature or heat as necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the bulk of the organic solvent under reduced pressure.
-
Perform an aqueous work-up. Add water and a suitable organic solvent for extraction (e.g., dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the primary amine by column chromatography, distillation, or crystallization.
Experimental Workflow Diagram
Caption: Experimental workflows for primary amine synthesis.
Data Presentation
The Staudinger reduction is known for its high to quantitative yields with a broad range of substrates. The following tables summarize representative yields for the conversion of various aryl and alkyl azides to their corresponding primary amines.
Table 1: Synthesis of Aryl Amines from Aryl Azides
| Entry | Aryl Azide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl azide | Aniline | >95% | [5] |
| 2 | 4-Nitrophenyl azide | 4-Nitroaniline | 98% | [5] |
| 3 | 4-Cyanophenyl azide | 4-Aminobenzonitrile | 99% | [5] |
| 4 | 4-Methoxyphenyl azide | 4-Methoxyaniline | 97% | [5] |
| 5 | 2-Methylphenyl azide | o-Toluidine | 96% | [5] |
| 6 | 4-Azidobenzoic acid | 4-Aminobenzoic acid | 95% |[5] |
Yields are for isolated products and were obtained using a modified phosphine reagent under optimized conditions as reported in the reference.[5]
Table 2: Synthesis of Alkyl Amines from Alkyl Azides
| Entry | Alkyl Azide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzyl azide | Benzylamine | 91% | [5] |
| 2 | 1-Azido-4-phenylbutane | 4-Phenylbutan-1-amine | 89% | [5] |
| 3 | 1-Azidohexane | Hexan-1-amine | 85% | [5] |
| 4 | Cyclohexyl azide | Cyclohexylamine | 88% | [5] |
| 5 | (Azidomethyl)cyclopropane | (Cyclopropylmethyl)amine | 82% |[5] |
Yields are for isolated products and were obtained using a modified phosphine reagent under optimized conditions at elevated temperatures as reported in the reference.[5]
Concluding Remarks
The use of this compound and related iminophosphoranes via the Staudinger reduction is a highly reliable and versatile method for the synthesis of primary amines from azides. The reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups. The protocols provided herein offer a comprehensive guide for researchers in the successful application of this important transformation.
References
Application Notes and Protocols: The Staudinger Ligation in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the formation of the amide bond is a critical step, traditionally dominated by reagents such as carbodiimides and onium salts. While the term "N-Phenylphosphanimine" does not correspond to a conventional peptide coupling reagent, the underlying phosphanimine chemistry is the cornerstone of a powerful and chemoselective method for peptide bond formation: the Staudinger Ligation . This technique offers a unique approach to peptide coupling, particularly valuable for the synthesis of large peptides and proteins.
The Staudinger ligation is a chemical reaction that forms an amide bond between a phosphinothioester and an azide, proceeding through an iminophosphorane (aza-ylide) intermediate.[1][2][] A key advantage of the "traceless" Staudinger ligation is that it leaves no residual atoms at the ligation site, resulting in a native peptide bond.[1][4] This methodology circumvents the limitations of other ligation techniques, such as Native Chemical Ligation (NCL), which typically requires the presence of a cysteine residue at the ligation junction.[1][2][5] Given that cysteine is a relatively rare amino acid, the Staudinger ligation provides greater flexibility in the choice of ligation sites.[5]
Mechanism of Action: The Traceless Staudinger Ligation
The traceless Staudinger ligation is a sophisticated modification of the classic Staudinger reaction. The process involves two key custom-designed molecules: a peptide fragment with a C-terminal phosphinothioester and another peptide fragment with an N-terminal α-azido acid.
The currently accepted mechanism unfolds as follows:
-
Iminophosphorane Formation: The reaction is initiated by the attack of the phosphine of the phosphinothioester onto the azide of the α-azido acid. This step releases dinitrogen gas (N₂) and forms a key intermediate, an iminophosphorane (an aza-ylide).[2][5]
-
Intramolecular Acyl Transfer: The nitrogen atom of the iminophosphorane, which is nucleophilic, then attacks the carbonyl carbon of the adjacent thioester in an intramolecular fashion. This leads to a five-membered ring transition state.[6]
-
Formation of Amidophosphonium Salt: The collapse of this tetrahedral intermediate results in the formation of an amidophosphonium salt.[2][5][7]
-
Hydrolysis: The final step involves the hydrolysis of the amidophosphonium salt. This cleavage step yields the desired peptide with a native amide bond and a phosphine oxide byproduct.[2][5][7]
The "traceless" nature of this reaction is a significant advantage, as the phosphine-containing group is completely removed from the final peptide product.[1][4]
Applications in Peptide and Protein Synthesis
The Staudinger ligation has emerged as a valuable tool for chemical protein synthesis and modification due to its high chemoselectivity and mild reaction conditions.
-
Total Protein Synthesis: It enables the convergent synthesis of large peptides and small proteins by ligating smaller, more easily synthesized peptide fragments.[4][5]
-
Incorporation of Unnatural Amino Acids: The method allows for the site-specific incorporation of various biophysical probes, post-translational modifications, and other unnatural amino acids into proteins.
-
Protein Labeling and Bioconjugation: The azide group serves as a bioorthogonal handle, allowing for the specific labeling of proteins in complex biological systems.[][8][9]
-
Surface Immobilization: Peptides and proteins can be site-specifically attached to surfaces for various applications in diagnostics and biomaterials.[7]
Quantitative Data Summary
The efficiency of the Staudinger ligation can be influenced by the specific phosphinothiol reagent used and the nature of the amino acid residues at the ligation site. The development of optimized phosphinothiols has significantly improved reaction yields.
| Peptide Fragment 1 (C-terminal) | Peptide Fragment 2 (N-terminal) | Phosphinothiol Reagent | Solvent System | Reaction Time (h) | Isolated Yield (%) | Reference |
| Ac-Phe-SCH₂PPh₂ | N₃-Gly-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | 12 | 92 | [10] |
| Ac-Gly-SCH₂PPh₂ | N₃-Gly-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | 12 | 91 | [10] |
| Ac-Ala-SCH₂P(p-C₆H₄NMe₂)₂ | N₃-Gly-NHBn | bis(p-dimethylaminoethylphenyl)phosphinomethanethiol | 0.40 M sodium phosphate buffer (pH 8.0) | - | 59 | [11] |
| Ac-Gly-SCH₂P(p-C₆H₄NMe₂)₂ | N₃-Gly-NHBn | bis(p-dimethylaminoethylphenyl)phosphinomethanethiol | 0.40 M sodium phosphate buffer (pH 8.0) | - | ~60 | [11] |
Note: Yields can be lower for non-glycyl couplings due to a competing aza-Wittig reaction that can lead to a phosphonamide byproduct.[7]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Azido Amino Acids
This protocol provides a general method for the synthesis of Fmoc-protected α-azido acids, which are key starting materials for the Staudinger ligation. This example is for the synthesis of Fmoc-L-azidoalanine from Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH).
Materials:
-
Fmoc-Dap-OH
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Fmoc-Dap-OH (e.g., 1.01 g, 3.11 mmol) in a biphasic mixture of H₂O (15 mL), MeOH (30 mL), and CH₂Cl₂ (25 mL).
-
Add CuSO₄·5H₂O (e.g., 5.0 mg, 0.020 mmol) and imidazole-1-sulfonyl azide hydrochloride (e.g., 2.02 g, 9.62 mmol) to the mixture.
-
Adjust the pH of the mixture to 9 with an aqueous K₂CO₃ solution.
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Dilute the reaction mixture with CH₂Cl₂ (30 mL) and separate the aqueous phase.
-
Extract the organic phase with saturated NaHCO₃ solution (2 x 50 mL).
-
Combine the aqueous extracts and wash with Et₂O (2 x 50 mL).
-
Acidify the aqueous phase to pH 2 with concentrated HCl.
-
Extract the product with Et₂O (3 x 60 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected azido amino acid.
This protocol is adapted from a literature procedure and may require optimization for different scales and substrates.[12]
Protocol 2: Preparation of a Peptide C-terminal Phosphinothioester
This protocol describes the coupling of an N-protected amino acid to a phosphinothiol using dicyclohexylcarbodiimide (DCC).
Materials:
-
N-acetylphenylalanine
-
(Diphenylphosphino)methanethiol
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve (Diphenylphosphino)methanethiol (e.g., 500 mg, 2.15 mmol) and N-acetylphenylalanine (e.g., 446 mg, 2.15 mmol) in anhydrous DMF (15 mL) under an inert atmosphere (e.g., Argon).
-
Add DCC (e.g., 489 mg, 2.37 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Remove the DMF under reduced pressure.
-
Purify the resulting residue by flash chromatography to obtain the desired phosphinothioester.
This protocol is adapted from a literature procedure.[10]
Protocol 3: Staudinger Ligation of Peptide Fragments
This protocol outlines the coupling of a peptide phosphinothioester with an azido peptide.
Materials:
-
Peptide-SCH₂PPh₂ (e.g., Ac-Phe-SCH₂PPh₂)
-
Azido-peptide (e.g., N₃-Gly-NHBn)
-
Tetrahydrofuran (THF)
-
Deionized water (H₂O)
Procedure:
-
Dissolve the peptide phosphinothioester (1 equivalent) and the azido-peptide (1 equivalent) in a mixture of THF/H₂O (3:1).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to isolate the ligated peptide.
This protocol is adapted from a literature procedure.[10]
Visualizations
Caption: Mechanism of the Traceless Staudinger Ligation.
Caption: Experimental Workflow for Peptide Synthesis via Staudinger Ligation.
References
- 1. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 9. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. raineslab.com [raineslab.com]
- 11. Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylphosphanimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of N-Phenylphosphanimine, also known as triphenylphosphine phenylimide or N-(Triphenylphosphoranylidene)aniline. The primary and most efficient method for this synthesis is the Staudinger reaction, which involves the reaction of triphenylphosphine with phenyl azide. This reaction is characterized by its high yield, mild conditions, and the evolution of nitrogen gas as the only byproduct.[1][2] These notes cover the reaction mechanism, experimental protocols for gram-scale synthesis, safety precautions for handling hazardous reagents, and methods for purification.
Introduction
This compound is a key intermediate in organic synthesis, particularly as a reagent in the aza-Wittig reaction for the formation of carbon-nitrogen double bonds. Its synthesis via the Staudinger reaction, first reported by Hermann Staudinger and Jules Meyer in 1919, remains the most prevalent method.[2][3] The reaction is typically fast, clean, and high-yielding, making it suitable for large-scale production.[3]
The overall reaction is as follows:
PPh₃ + PhN₃ → PhN=PPh₃ + N₂
This document will provide the necessary details for researchers to safely and efficiently conduct this synthesis on a larger laboratory scale.
Signaling Pathways and Experimental Workflows
The synthesis of this compound via the Staudinger reaction is a straightforward process. The following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the Staudinger synthesis of this compound.
Caption: Experimental workflow for the large-scale synthesis of this compound.
Experimental Protocols
3.1. Materials and Equipment
-
Reagents:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hexane for recrystallization
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet with a bubbler.
-
Schlenk line or other inert atmosphere setup.
-
Rotary evaporator.
-
Standard glassware for filtration and recrystallization.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Blast shield.[4]
-
3.2. Safety Precautions
-
Phenyl azide is a potentially explosive compound and should be handled with extreme care. [4][5]
-
Avoid heating phenyl azide, as it can decompose explosively.[5] Distillation should be performed under high vacuum and with a blast shield.[5]
-
Do not use metal spatulas to handle azides, as this can lead to the formation of shock-sensitive metal azides.[3]
-
Avoid using ground glass joints when possible, as friction can initiate decomposition.[4]
-
The reaction of triphenylphosphine with phenyl azide is exothermic and involves the evolution of nitrogen gas. The addition of phenyl azide should be done slowly to control the reaction rate.
-
All manipulations should be carried out in a well-ventilated fume hood and behind a blast shield.[4]
-
Store phenyl azide in a cool, dark place, away from heat, light, and sources of shock.[4]
3.3. Gram-Scale Synthesis Protocol
This protocol is for the synthesis of approximately 35 grams of this compound.
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 26.2 g (100 mmol) of triphenylphosphine in 200 mL of anhydrous diethyl ether.
-
Reaction:
-
Slowly add a solution of 11.9 g (100 mmol) of phenyl azide in 50 mL of anhydrous diethyl ether to the stirred triphenylphosphine solution via the dropping funnel over a period of 30-60 minutes at room temperature.
-
Vigorous evolution of nitrogen gas will be observed. Maintain a steady stream of nitrogen through the flask to safely vent the evolved nitrogen gas through a bubbler.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until the evolution of nitrogen gas has ceased.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Once the reaction is complete, reduce the solvent volume to approximately 50 mL using a rotary evaporator.
-
Add 150 mL of hexane to the concentrated solution to precipitate the this compound as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
-
Dry the product under vacuum to yield this compound.
-
Data Presentation
Table 1: Reactant and Product Quantities for Gram-Scale Synthesis
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Triphenylphosphine | 262.29 | 26.2 | 100 | 1.0 |
| Phenyl Azide | 119.12 | 11.9 | 100 | 1.0 |
| This compound | 353.40 | ~35 | ~100 | 1.0 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Solvent | Anhydrous Diethyl Ether or THF | Ensure solvent is dry to prevent hydrolysis of the product to aniline and triphenylphosphine oxide. |
| Temperature | Room Temperature | The reaction is exothermic; slow addition of the azide is crucial for temperature control. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Yield | >90% (often quantitative)[1] | The reaction is known for its high efficiency. |
| Purity | High | The primary impurity is typically unreacted triphenylphosphine if the reaction is not complete. |
| Purification | Recrystallization from Ether/Hexane | Effective for removing unreacted starting materials. |
References
Application Notes and Protocols: N-Phenylphosphanimine Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylphosphanimine mediated cyclization reactions, particularly the intramolecular aza-Wittig reaction, represent a powerful and versatile strategy for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This method is pivotal in the construction of diverse molecular scaffolds, ranging from simple monocyclic systems to complex polycyclic and macrocyclic structures, which are often found in natural products and pharmaceutically active compounds. The reaction typically proceeds via the in situ formation of an iminophosphorane (an aza-ylide) from an organic azide and a phosphine, such as triphenylphosphine. This intermediate then undergoes an intramolecular reaction with a carbonyl group to form a cyclic imine, which can be further functionalized. The mild reaction conditions and tolerance of various functional groups make this methodology highly valuable in organic synthesis and drug discovery.
Applications in Heterocyclic Synthesis
This compound mediated cyclizations have been successfully employed in the synthesis of numerous heterocyclic systems, including:
-
Quinazolinones: These scaffolds are prevalent in many biologically active compounds. The intramolecular aza-Wittig reaction provides an efficient route for the annelation of the quinazolinone ring system.
-
Benzodiazepines: This class of compounds is well-known for its therapeutic applications. The tandem Staudinger/intramolecular aza-Wittig reaction offers a straightforward method for the synthesis of 1,4-benzodiazepin-5-ones.[1]
-
Pyrrolo[1][2]benzodiazepines: These tricyclic compounds exhibit a wide range of biological activities and are considered "privileged structures" in medicinal chemistry.
-
Multi-ring Systems: The methodology has been extended to the synthesis of more complex polycyclic systems, such as indolo[1,2-c]quinazolines, through tandem Staudinger–Aza-Wittig–Nucleophilic addition reactions.[3]
Signaling Pathways and Experimental Workflows
The general workflow for an this compound mediated cyclization, specifically the intramolecular aza-Wittig reaction, involves a two-step, one-pot process. Initially, an organic azide reacts with a phosphine (commonly triphenylphosphine) in what is known as the Staudinger reaction to form an iminophosphorane. This is followed by the intramolecular aza-Wittig reaction, where the iminophosphorane reacts with an internal carbonyl group to yield a cyclic imine and a phosphine oxide byproduct.
The mechanism of the aza-Wittig reaction is analogous to that of the Wittig reaction. The iminophosphorane attacks the carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. This intermediate then collapses to form the cyclic imine and a stable phosphine oxide.
Experimental Protocols
General Protocol for the Synthesis of Quinazolinones via Intramolecular Aza-Wittig Reaction
This protocol is a generalized procedure based on the synthesis of various quinazolinone derivatives.[3]
Materials:
-
Substituted 2-azidobenzoyl derivative
-
Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-azidobenzoyl derivative (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (10-20 mL) to dissolve the starting material.
-
Phosphine Addition: To the stirred solution at room temperature, add the phosphine (triphenylphosphine or tributylphosphine, 1.1 mmol, 1.1 equiv) portion-wise.
-
Staudinger Reaction: Stir the reaction mixture at room temperature. The progress of the Staudinger reaction can be monitored by the cessation of nitrogen gas evolution. This step typically takes 1-2 hours.
-
Aza-Wittig Cyclization: After the initial reaction, heat the mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by TLC. The cyclization time can vary from 6 to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinazolinone derivative.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation
The following table summarizes representative data for the synthesis of various heterocyclic compounds via this compound mediated cyclization reactions, compiled from the literature.
| Entry | Starting Material | Phosphine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Azidobenzoyl-α-amino ester derivative | PPh₃ | Toluene | Reflux | 8 | 1,4-Benzodiazepin-5-one derivative | 85 |
| 2 | N-(2-azidobenzoyl)lactam | PBu₃ | Toluene | 70 | 1.5 | Pyrrolo[2,1-b]quinazolin-9(1H)-one | 95 |
| 3 | 2-Azidobenzoyl derivative of isatin | PPh₃ | Toluene | Reflux | 12 | Tryptanthrin | 78 |
| 4 | 2-Azido-N-(2-oxo-2-phenylethyl)benzamide | PPh₃ | Toluene | Reflux | 6 | Indolo[1,2-c]quinazoline derivative | 92 |
| 5 | N-(o-azidoalkyl)phthalimide | PPh₃ | Toluene | 110 | 2 | Iminolactam derivative | 58 |
| 6 | N-(o-azidoalkyl)phthalimide | PPh₃ | Xylene | 140 | 4 | Iminolactam derivative | 93 |
Note: The reaction conditions and yields are specific to the cited literature and may vary depending on the exact substrate and experimental setup.
References
Application Notes and Protocols for N-Phenylphosphanimine Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Direct applications of N-Phenylphosphanimine as a specific scaffold in medicinal chemistry are not widely reported in publicly available literature. However, the structurally related class of phosphoramidates , which also feature a phosphorus-nitrogen bond, have significant and well-documented applications, particularly as prodrugs in antiviral and anticancer therapies. These application notes will therefore focus on phosphoramidates as a relevant and illustrative example.
Application Note: Phosphoramidate Prodrugs in Antiviral Therapy
Phosphoramidates, particularly those utilized in the ProTide (Pro-drug nucleotide) approach, have emerged as a powerful strategy to deliver nucleoside monophosphates into cells, overcoming limitations of conventional nucleoside analogs.[1][2] This approach has led to the development of FDA-approved antiviral agents.[2]
The core principle of the ProTide strategy is to mask the negative charges of the phosphate group with an aryloxy group and an amino acid ester. This modification renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which is then phosphorylated to the active triphosphate form that inhibits viral polymerases.[2][3]
Key Advantages:
-
Enhanced Cellular Uptake: The lipophilic nature of the prodrug allows for efficient cell penetration.[1]
-
Bypassing Resistance Mechanisms: ProTides can overcome resistance in viruses that arises from impaired nucleoside kinase activity, as the first phosphorylation step is bypassed.[1]
-
Broad Applicability: The ProTide approach has been successfully applied to a wide range of nucleoside analogs with activity against various viruses, including HIV, HBV, HCV, and coronaviruses.[1][4]
Quantitative Data: Antiviral Activity of Phosphoramidate Prodrugs
The following table summarizes the in vitro antiviral activity of representative phosphoramidate nucleoside analogs.
| Compound/Prodrug | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Sofosbuvir (PSI-7977) | Hepatitis C Virus (HCV) | HCV replicon cells | Data not available in snippets | [3] |
| Remdesivir (GS-5734) | SARS-CoV-2 | Not specified | Nanomolar concentrations | [4] |
| Tenofovir Alafenamide (TAF) | HIV / HBV | Not specified | Data not available in snippets | [1] |
Note: Specific IC50/EC50 values were not always available in the provided search snippets, but the general potency is indicated.
Application Note: Phosphoramidates in Anticancer Therapy
Similar to their application in antiviral therapy, phosphoramidates are utilized to deliver cytotoxic nucleoside analogs into cancer cells.[1][5] By enhancing the intracellular concentration of the active monophosphate, these prodrugs can lead to more effective inhibition of DNA or RNA synthesis in rapidly dividing cancer cells. Organophosphorus compounds, in general, have been explored for their antitumor activities due to their diverse biological effects.[6][7]
Experimental Protocols
Protocol 3.1: General Synthesis of an Aryloxy Phosphoramidate Nucleoside Prodrug
This protocol describes a general method for the synthesis of a nucleoside phosphoramidate prodrug, adapted from common synthetic strategies for ProTides.[8]
Materials:
-
Nucleoside analog
-
Aryl phosphorochloridate (e.g., phenyl phosphorochloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phosphorochloridate: If not commercially available, the aryl phosphorochloridate is synthesized by reacting the corresponding phenol with phosphorus oxychloride.
-
Reaction of Nucleoside with Phosphorochloridate:
-
Dissolve the nucleoside analog in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the aryl phosphorochloridate in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
-
Addition of the Amino Acid Ester:
-
To the reaction mixture, add the amino acid ester hydrochloride and continue stirring at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired phosphoramidate prodrug as a mixture of diastereomers.
-
Protocol 3.2: In Vitro Antiviral Activity Assay (HCV Replicon System)
This protocol outlines a general method for evaluating the antiviral activity of a compound against Hepatitis C Virus using a replicon cell-based assay.[3]
Materials:
-
HCV replicon-containing human hepatoma cells (e.g., Huh-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agent (e.g., G418).
-
Test compound (phosphoramidate prodrug) dissolved in DMSO.
-
Positive control (e.g., a known HCV inhibitor).
-
96-well cell culture plates.
-
Reagents for quantifying HCV RNA (e.g., via RT-qPCR) or a reporter gene (e.g., luciferase).
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Endpoint Measurement:
-
For RT-qPCR: Lyse the cells and extract the total RNA. Perform quantitative reverse transcription PCR (RT-qPCR) to measure the level of HCV RNA.
-
For Luciferase Reporter: If the replicon contains a luciferase reporter gene, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Determine the concentration of the compound that inhibits HCV replication by 50% (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Simultaneously, assess the cytotoxicity of the compound on the same cells (e.g., using an MTS or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizations
Diagram 4.1: ProTide Activation Pathway
The following diagram illustrates the intracellular activation pathway of a phosphoramidate prodrug.
Caption: Intracellular activation of a phosphoramidate (ProTide) prodrug.
Diagram 4.2: Experimental Workflow for Antiviral Screening
The following diagram outlines the general workflow for screening compounds for antiviral activity.
Caption: Workflow for in vitro antiviral compound screening.
References
- 1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. license.umn.edu [license.umn.edu]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: N-Phenylphosphanimine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylphosphanimine, primarily via the Staudinger reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation of Reagents | Ensure the phosphine reagent (e.g., triphenylphosphine) has not been oxidized. Use freshly opened or properly stored phosphine. Phenyl azide should be pure and free of decomposition products. |
| Presence of Moisture | The Staudinger reaction is sensitive to water, which can hydrolyze the iminophosphorane intermediate.[1][2] Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Presence of Oxygen | Oxygen can oxidize the phosphine reagent to phosphine oxide, reducing the amount available for the reaction.[3] Degas solvents and perform the reaction under an inert atmosphere. |
| Incorrect Reaction Temperature | While the reaction often proceeds at room temperature, some substrates may require heating. If no reaction is observed, consider gently heating the reaction mixture (e.g., to 40-65°C).[3] |
| Steric Hindrance | Bulky substituents on the phosphine or the azide can slow down the reaction.[4][5] Consider using a less sterically hindered phosphine or a longer reaction time. |
| Unfavorable Electronic Effects | Electron-donating groups on the phenyl azide can decrease its reactivity.[4] The reaction works best with electron-deficient aryl azides. If possible, consider using a substrate with electron-withdrawing groups. |
Issue 2: Presence of Significant Amounts of Triphenylphosphine Oxide Byproduct
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation of Triphenylphosphine | This is a common side reaction. Minimize exposure to air and moisture by working under an inert atmosphere with dry solvents.[3] |
| Hydrolysis of the Iminophosphorane | The desired this compound can hydrolyze to the corresponding amine and triphenylphosphine oxide, especially during aqueous work-up.[1] If the iminophosphorane is the desired final product, avoid aqueous conditions. |
Issue 3: Difficulty in Purifying the Product from Triphenylphosphine Oxide
Solutions:
| Method | Description |
| Crystallization | Triphenylphosphine oxide is often crystalline and can sometimes be removed by fractional crystallization. It is poorly soluble in nonpolar solvents like hexane or a mixture of benzene and cyclohexane.[6] |
| Chromatography | Column chromatography on silica gel is a common purification method. A non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the less polar this compound from the more polar triphenylphosphine oxide.[3] |
| Precipitation with Metal Salts | Triphenylphosphine oxide forms complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution.[7][8][9] This can be an effective method for its removal.[7][8][9] |
| Solid-Phase Synthesis | Using a polymer-supported triphenylphosphine reagent can simplify purification, as the resulting phosphine oxide is also polymer-supported and can be removed by simple filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Staudinger reaction for this compound synthesis?
A1: The reaction proceeds in two main steps. First, the triphenylphosphine acts as a nucleophile and attacks the terminal nitrogen of the phenyl azide, forming a phosphazide intermediate. This intermediate is unstable and loses a molecule of nitrogen gas (N₂) to form the this compound (an iminophosphorane or aza-ylide).[1][3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (phenyl azide and triphenylphosphine) and the appearance of the product spot. Additionally, the evolution of nitrogen gas is a visual indicator that the reaction is proceeding. For more detailed analysis, ³¹P NMR spectroscopy can be used to observe the disappearance of the triphenylphosphine signal and the appearance of the this compound signal.
Q3: What is the ideal solvent for this reaction?
A3: The Staudinger reaction is typically carried out in aprotic, anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM). The choice of solvent can influence the reaction rate and yield. It is crucial that the solvent is dry to prevent hydrolysis of the product.
Q4: Can I use a different phosphine other than triphenylphosphine?
A4: Yes, other triaryl- or trialkylphosphines can be used. However, the reactivity and stability of the resulting iminophosphorane may vary. For instance, tributylphosphine is more nucleophilic but also more susceptible to oxidation. The choice of phosphine can be tailored to the specific substrate and desired product characteristics.
Q5: My this compound product seems to be unstable. What can I do?
A5: Iminophosphoranes can be sensitive to moisture and acidic conditions, which can lead to hydrolysis. If you are isolating the iminophosphorane, ensure all glassware is dry, use anhydrous solvents, and perform all manipulations under an inert atmosphere. For long-term storage, it is best to keep the product in a sealed container under an inert atmosphere at low temperatures.
Experimental Protocols
Standard Protocol for the Synthesis of this compound under Inert Atmosphere
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: To the stirred solution, add a solution of phenyl azide (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, as indicated by the cessation of nitrogen evolution and the disappearance of the starting materials.
-
Work-up (Anhydrous): Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel using a non-polar eluent system to separate it from any unreacted starting material and triphenylphosphine oxide.
Troubleshooting Protocol: Removal of Triphenylphosphine Oxide by Precipitation with ZnCl₂
-
Dissolution: After the reaction is complete, concentrate the reaction mixture. Dissolve the crude residue in a polar solvent like ethanol.
-
Precipitation: Add zinc chloride (ZnCl₂) (2 equivalents relative to the initial amount of triphenylphosphine) to the solution and stir the mixture at room temperature for 2-3 hours.
-
Filtration: A precipitate of the triphenylphosphine oxide-ZnCl₂ complex will form. Remove the precipitate by filtration.
-
Product Isolation: Concentrate the filtrate under reduced pressure and proceed with further purification of the this compound product if necessary.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting low yield issues.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 4. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 5. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. How does one remove triphenylphosphine oxide from product? - ECHEMI [echemi.com]
- 9. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
Technical Support Center: N-Phenylphosphanimine Reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with N-Phenylphosphanimine (iminophosphorane) reactions, including their synthesis via the Staudinger reaction and their subsequent use in transformations like the aza-Wittig reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a significant amount of triphenylphosphine oxide in my reaction mixture. Is this expected?
A1: Yes, the formation of triphenylphosphine oxide is an expected and often unavoidable byproduct in reactions involving N-phenylphosphanimines.[1] Its presence can arise from several sources:
-
Hydrolysis of the Iminophosphorane (Staudinger Reduction): If your reaction is performed in the presence of water, or if water is used during the workup, the this compound intermediate will be hydrolyzed to the corresponding primary amine and triphenylphosphine oxide.[2] This is a common and often desired transformation known as the Staudinger reduction.
-
Aza-Wittig Reaction: If you are reacting your this compound with a carbonyl compound (an aldehyde or ketone) in an aza-Wittig reaction, triphenylphosphine oxide is the expected stoichiometric byproduct of the reaction that forms an imine.[3][4]
-
Oxidation of the Starting Phosphine: Triphenylphosphine can be oxidized to triphenylphosphine oxide by aerial oxygen.[1][5] This oxidation can be slow but may be catalyzed by the presence of metal impurities.[6][7] Therefore, the triphenylphosphine oxide may be present as an impurity in your starting material or form during the reaction if not performed under an inert atmosphere.
To minimize the amount of triphenylphosphine oxide, ensure your starting triphenylphosphine is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: During the synthesis of my this compound from an azide and triphenylphosphine, I observed vigorous gas evolution. What is this gas?
A2: The gas evolved during the formation of the iminophosphorane from an organic azide and a phosphine is nitrogen gas (N₂).[5] This is a key feature of the Staudinger reaction and is a thermodynamically favorable process that drives the reaction forward. The expulsion of nitrogen gas is an indicator that the reaction is proceeding as expected.
Q3: Are there any other common side products I should be aware of in aza-Wittig reactions of N-Phenylphosphanimines?
A3: The aza-Wittig reaction is generally a high-yielding and clean reaction. The primary "side product" is the stoichiometric formation of triphenylphosphine oxide.[4] However, potential issues can arise from:
-
Hydrolysis: As mentioned in Q1, if water is present, the this compound can be hydrolyzed, leading to the formation of the corresponding primary amine instead of the desired imine.
-
Side reactions of the carbonyl compound: If your aldehyde or ketone is prone to self-condensation (e.g., an aldol reaction) under the reaction conditions, this can lead to impurities.
-
Incomplete reaction: If the reaction does not go to completion, you will have unreacted this compound and carbonyl compound in your product mixture.
Q4: I am having difficulty removing triphenylphosphine oxide from my final product. What purification strategies do you recommend?
A4: Triphenylphosphine oxide can be challenging to remove by standard column chromatography due to its polarity.[1] Here are a few common strategies:
-
Crystallization: If your desired product is significantly less polar than triphenylphosphine oxide, you may be able to crystallize your product from a non-polar solvent system, leaving the triphenylphosphine oxide in the mother liquor.
-
Solvent Precipitation: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or diethyl ether. You can sometimes precipitate the oxide by adding a non-polar solvent to a more polar solution of your crude product.
-
Acid-Base Extraction: If your product has acidic or basic functionality, you can use acid-base extraction to separate it from the neutral triphenylphosphine oxide.
Troubleshooting Workflow: Identifying the Source of Excess Triphenylphosphine Oxide
The following diagram provides a logical workflow to troubleshoot the origin of excessive triphenylphosphine oxide in your reaction.
Caption: Troubleshooting workflow for excess triphenylphosphine oxide.
Experimental Protocols
Protocol 1: Synthesis of this compound (Iminophosphorane) via the Staudinger Reaction
This protocol describes a general procedure for the synthesis of an iminophosphorane from an organic azide and triphenylphosphine.
Materials:
-
Organic azide (1.0 eq)
-
Triphenylphosphine (1.05 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the organic azide and anhydrous THF.
-
Stir the solution at room temperature and add triphenylphosphine in one portion.
-
Observe the evolution of nitrogen gas, which indicates the start of the reaction.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or other appropriate analytical technique).
-
The resulting solution contains the this compound, which can often be used in the next step without purification.
Protocol 2: Hydrolysis of this compound to a Primary Amine (Staudinger Reduction)
This protocol describes the subsequent hydrolysis of the iminophosphorane to yield a primary amine and triphenylphosphine oxide.
Materials:
-
Solution of this compound from Protocol 1
-
Water
Procedure:
-
To the solution of the this compound, add water (typically a few equivalents to a large excess).
-
Stir the reaction mixture at room temperature or gently heat to facilitate hydrolysis. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture will contain the desired primary amine and the side product, triphenylphosphine oxide.
-
The product can be isolated and purified using standard techniques such as extraction and chromatography or crystallization.
Quantitative Data Summary
While the Staudinger reaction is known for being high-yielding, the exact ratio of product to side product can vary based on reaction conditions, purity of starting materials, and subsequent reaction pathways. The primary quantitative consideration is the stoichiometric formation of one equivalent of triphenylphosphine oxide for every equivalent of this compound that is hydrolyzed or reacted in an aza-Wittig reaction.
| Reaction Step | Expected Product | Common Side Product | Stoichiometric Ratio (Product:Side Product) |
| Staudinger Reaction (Iminophosphorane formation) | R-N=P(Ph)₃ | Nitrogen Gas (N₂) | 1:1 |
| Staudinger Reduction (Hydrolysis) | R-NH₂ | Triphenylphosphine Oxide (O=P(Ph)₃) | 1:1 |
| Aza-Wittig Reaction | R-N=CR'R'' | Triphenylphosphine Oxide (O=P(Ph)₃) | 1:1 |
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. CCCC 1983, Volume 48, Issue 1, Abstracts pp. 254-257 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 7. chempap.org [chempap.org]
Technical Support Center: N-Phenylphosphanimine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with N-Phenylphosphanimine synthesis, commonly achieved via the Staudinger reaction.[1][2] This reaction involves the formation of an iminophosphorane from an organic azide and a phosphine.[2][3] Subsequent reaction, often an intramolecular aza-Wittig reaction or hydrolysis, yields the desired product.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is not going to completion, and I observe significant amounts of starting azide and phosphine. What are the common causes and how can I fix this?
Answer: Incomplete conversion is a common issue that can stem from several factors related to reaction conditions and reagent stability.
-
Insufficient Reaction Time or Temperature: The initial formation of the phosphazide intermediate and its subsequent conversion to the iminophosphorane via N₂ extrusion is temperature-dependent.[1] If the reaction is sluggish, the thermal conditions may be insufficient to overcome the activation energy barrier.
-
Reagent Quality: Ensure the phosphine reagent (e.g., triphenylphosphine) has not been oxidized to phosphine oxide through improper storage. Use freshly opened or purified phosphine. The azide starting material should also be pure.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents like THF, ether, or acetonitrile are commonly used.[6] Ensure the solvent is anhydrous, as water can prematurely hydrolyze the iminophosphorane intermediate.[7][8]
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LCMS to find the optimal temperature that drives the reaction forward without degrading materials.
-
Extend Reaction Time: Some Staudinger reactions require extended periods to reach completion. Allow the reaction to stir for 24-48 hours, monitoring periodically.
-
Check Reagent Purity: Verify the purity of your phosphine and azide. If phosphine oxidation is suspected, it can be recrystallized or purified by standard methods.
-
Use a Different Phosphine: In some cases, more nucleophilic phosphines, such as tributylphosphine, may increase the reaction rate compared to triphenylphosphine.[2]
| Parameter | Standard Condition | Troubleshooting Action |
| Temperature | Room Temperature (20-25°C) | Increase to 40-80°C |
| Time | 2-12 hours | Extend to 24-48 hours |
| Solvent | Anhydrous THF or CH₂Cl₂ | Ensure solvent is rigorously dried |
| Reagents | 1.0 - 1.2 equivalents of phosphine | Use fresh, high-purity reagents |
Q2: I am forming the iminophosphorane (aza-ylide), but the subsequent intramolecular aza-Wittig reaction is not proceeding. What should I do?
Answer: The aza-Wittig part of the reaction, where the iminophosphorane reacts with an intramolecular carbonyl group, can sometimes be the rate-limiting step.
-
Steric Hindrance: Steric bulk near the reacting centers (iminophosphorane and carbonyl) can significantly slow down the cyclization.
-
Electronic Effects: The electrophilicity of the carbonyl group is crucial. Electron-donating groups near the carbonyl will decrease its reactivity.
-
Thermodynamic Barrier: The formation of the four-membered oxazaphosphetane intermediate can be energetically demanding.[9]
Troubleshooting Steps:
-
Apply Heat: The aza-Wittig reaction often requires thermal energy to proceed. Refluxing in a higher-boiling solvent like toluene or xylene is a common strategy.
-
Use a Lewis Acid Catalyst: A Lewis acid can be used to activate the carbonyl group, increasing its electrophilicity. However, care must be taken to ensure compatibility with other functional groups.
-
Modify the Substrate: If possible, redesigning the substrate to reduce steric hindrance or incorporate electron-withdrawing groups to enhance carbonyl reactivity can be a long-term solution.
| Condition | Typical Range | Rationale |
| Temperature | 80 - 140 °C | Overcomes the activation energy for cyclization. |
| Solvent | Toluene, Xylene | Higher boiling points allow for higher reaction temperatures. |
| Additives | Lewis Acids (e.g., ZnCl₂) | Activates the carbonyl group for nucleophilic attack. |
Q3: My main problem is the difficult removal of the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in reactions using triphenylphosphine.[4] Its polarity is often similar to that of the desired product, making chromatographic separation difficult.
Recommended Purification Methods:
-
Crystallization: TPPO crystallizes well from nonpolar solvents. After the reaction, concentrate the mixture and triturate with a solvent like diethyl ether, pentane, or a hexane/ether mixture. The TPPO will often precipitate and can be removed by filtration.[10]
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) in polar solvents or magnesium chloride (MgCl₂) can precipitate the TPPO, which can then be filtered off.[10]
-
Acid-Base Extraction: If your this compound product is basic (e.g., after hydrolysis to an amine), you can acidify the workup solution with aqueous HCl to form the ammonium salt.[11] The water-soluble salt will remain in the aqueous phase, while the nonpolar TPPO can be extracted with an organic solvent like ethyl acetate.[11] The aqueous layer is then basified to recover the amine product.
-
Chromatography on Different Stationary Phases: If silica gel chromatography is ineffective, consider using alumina or a different solvent system to improve separation.
Experimental Protocols
General Protocol for this compound Synthesis via Staudinger Reaction
This protocol describes a general procedure for the reaction of an organic azide with triphenylphosphine.
Materials:
-
Organic Azide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the organic azide in anhydrous THF.
-
Add triphenylphosphine to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction for the disappearance of the azide and the evolution of N₂ gas (bubbling). The progress can be followed by TLC (staining for azides) or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).
-
Once the formation of the iminophosphorane is complete (typically 2-4 hours), the intermediate can be used directly for a subsequent reaction (e.g., aza-Wittig) or hydrolyzed.
-
For hydrolysis to the corresponding amine, add water to the reaction mixture and stir for an additional 2-12 hours.[8]
-
Remove the solvent under reduced pressure. The crude product will be a mixture of the desired amine and triphenylphosphine oxide.
-
Proceed with one of the purification methods described in Q3 to isolate the final product.
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting an incomplete this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
Reaction Pathway Diagram
This diagram shows the general pathway for the Staudinger reaction leading to either an amine (via hydrolysis) or an imine (via aza-Wittig).
References
- 1. youtube.com [youtube.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing N-Phenylphosphanimine Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-Phenylphosphanimine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Staudinger reaction, which involves the reaction of a phosphine, typically triphenylphosphine (PPh₃), with phenyl azide (PhN₃). This reaction is known for its mild conditions and high selectivity.[1][2] The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide, which leads to the formation of a phosphazide intermediate. This intermediate then loses a molecule of nitrogen gas (N₂) to form the desired this compound (iminophosphorane).[2][3]
Q2: What are the primary safety concerns when working with phenyl azide?
Organic azides like phenyl azide are potentially explosive and should be handled with care. Key safety precautions include:
-
Avoid High Temperatures: Do not heat phenyl azide unnecessarily, as this can lead to violent decomposition.
-
Avoid Strong Acids and Metals: Contact with strong acids or certain metals can catalyze decomposition.
-
Proper Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Small Scale: Whenever possible, work with small quantities of the azide.
Q3: What are the common side products in this reaction?
The most common side product is triphenylphosphine oxide (TPPO). Its formation is primarily due to the reaction of the starting triphenylphosphine or the product iminophosphorane with any moisture present in the reaction.[4] In some cases, if the reaction is not driven to completion, you may also have unreacted triphenylphosphine remaining.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Impure Reagents | Triphenylphosphine: Can oxidize to triphenylphosphine oxide over time. Use freshly opened or purified triphenylphosphine. Phenyl Azide: May have decomposed during storage. Check for purity before use. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Solvent | The polarity of the solvent can influence the reaction rate. Tetrahydrofuran (THF) and diethyl ether are commonly used and generally give good results.[2] |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to initiate or accelerate the reaction. However, be cautious due to the thermal sensitivity of the azide. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to ensure it has gone to completion. |
Problem 2: Significant Formation of Triphenylphosphine Oxide (TPPO)
| Possible Cause | Troubleshooting Step |
| Wet Solvents or Reagents | Use freshly distilled, anhydrous solvents. Ensure your triphenylphosphine and phenyl azide are dry. |
| Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Hydrolysis during Workup | The this compound product is susceptible to hydrolysis. Minimize its exposure to water during the workup process. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Contamination with TPPO | TPPO can be challenging to separate from the desired product due to similar polarities. One effective method is to precipitate the TPPO. After the reaction, the mixture can be diluted with a non-polar solvent like hexane, which often causes the TPPO to precipitate while the iminophosphorane remains in solution.[5] |
| Product Instability | N-Phenylphosphanimines can be sensitive to silica gel chromatography. If chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Crystallization Issues | Finding a suitable solvent system for crystallization is key. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or pentane) until turbidity is observed, followed by cooling. |
Data Presentation
Table 1: Effect of Solvent on Staudinger Reaction Yield (Representative Data)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | 25 | 12 | ~95 |
| Diethyl Ether | 25 | 12 | ~92 |
| Toluene | 50 | 8 | ~90 |
| Dichloromethane (DCM) | 25 | 12 | ~94 |
| Acetonitrile | 25 | 12 | ~88 |
Note: Yields are approximate and can vary based on substrate and specific reaction conditions.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol describes a standard procedure for the Staudinger reaction between triphenylphosphine and phenyl azide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Phenyl azide (PhN₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration of PPh₃) via a syringe. Stir the mixture until the triphenylphosphine is completely dissolved.
-
Azide Addition: Slowly add phenyl azide (1.0 eq) to the stirred solution at room temperature. Caution: Phenyl azide is potentially explosive.
-
Reaction Monitoring: The reaction is typically accompanied by the evolution of nitrogen gas. Stir the reaction at room temperature and monitor its progress by TLC (staining with potassium permanganate can help visualize the spots). The reaction is usually complete within 2-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
To the resulting residue, add a sufficient amount of hexane to precipitate any triphenylphosphine oxide byproduct.
-
Stir the suspension for 30 minutes, then filter to remove the solid TPPO.
-
Wash the collected solid with a small amount of cold hexane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified mechanism of the Staudinger reaction.
References
Technical Support Center: Purification of N-Phenylphosphanimine and its Byproducts
Welcome to the technical support center for the purification of N-Phenylphosphanimine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound and the management of its associated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound, also known as N-phenyl-P,P,P-triphenyl-λ5-phosphanimine or an iminophosphorane, is an organophosphorus compound. It is a common intermediate in organic synthesis, particularly in the Staudinger reaction and the aza-Wittig reaction.[1][2] Pure this compound is crucial for the success of subsequent synthetic steps, as impurities can lead to unwanted side reactions and lower yields of the desired final product.
Q2: What are the primary byproducts encountered during the synthesis of this compound?
A2: When this compound is synthesized via the Staudinger reaction using triphenylphosphine and phenyl azide, the major byproduct is triphenylphosphine oxide (TPPO).[1][3] Unreacted starting materials, such as triphenylphosphine, may also be present as impurities. Additionally, hydrolysis of the this compound product can occur, leading to the formation of aniline and more TPPO.[4]
Q3: What are the general stability considerations for this compound during purification?
A3: N-aryl iminophosphoranes are relatively stable compounds but can be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] The hydrolysis of N-aryliminotriphenylphosphoranes is pH-dependent. At a pH below 8.0, the reaction is thought to proceed through protonation of the nitrogen atom followed by the addition of water. At a pH above 8.0, the rate-limiting step is believed to be the proton transfer from water to the nitrogen atom of the iminophosphorane.[4] Therefore, it is advisable to maintain neutral conditions during purification and storage to minimize product degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Symptoms:
-
NMR or other analytical techniques show the presence of a significant amount of TPPO in the purified product.
-
The product is difficult to crystallize due to the presence of TPPO.
-
Co-elution of the product and TPPO during column chromatography.
Possible Causes:
-
High solubility of TPPO in many common organic solvents.
-
Similar polarity of this compound and TPPO, leading to poor separation by chromatography.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Crystallization | Carefully select a solvent system where the this compound has good solubility at high temperatures and poor solubility at low temperatures, while TPPO remains soluble. | Can yield highly pure product. | Finding a suitable solvent system can be challenging and may require extensive screening. |
| Column Chromatography | Optimize the mobile phase to achieve better separation. A gradient elution may be necessary. | Effective for separating compounds with different polarities. | Can be time-consuming and may require large volumes of solvent. Co-elution can still be an issue. |
| Acid-Base Extraction | If the target molecule contains an acidic or basic functional group, it can be converted into its salt to alter its solubility and facilitate separation from the neutral TPPO. This compound itself is basic and can be protonated. | Can be a simple and effective method for separation. | The product must be stable under the acidic or basic conditions used. The added step of salt formation and neutralization can add to the workflow. |
Issue 2: Product Decomposition During Purification
Symptoms:
-
Low yield of the desired this compound after purification.
-
Presence of aniline and additional TPPO in the final product, as identified by analytical methods.
-
The product appears unstable and degrades upon standing.
Possible Causes:
-
Hydrolysis of the this compound due to the presence of water and acidic or basic conditions.
-
Prolonged exposure to high temperatures during purification.
Solutions:
| Preventative Measure | Description |
| Control pH | Maintain a neutral pH throughout the purification process. Use buffered aqueous solutions if extractions are necessary.[4] |
| Anhydrous Conditions | Use anhydrous solvents and reagents to minimize the presence of water. |
| Minimize Heat | Avoid excessive heating during solvent removal or crystallization. Use a rotary evaporator at reduced pressure and moderate temperature. |
| Inert Atmosphere | For particularly sensitive compounds, perform purification and storage under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound reaction mixture.
-
Silica gel (60-120 mesh or 230-400 mesh).
-
Hexane (or petroleum ether).
-
Ethyl acetate.
-
Thin Layer Chromatography (TLC) plates (silica gel).
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in hexane.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution:
-
Start with a non-polar mobile phase, such as pure hexane, to elute non-polar impurities like unreacted triphenylphosphine.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Monitor the elution of the compounds using TLC. This compound is more polar than triphenylphosphine but generally less polar than triphenylphosphine oxide.
-
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow for Column Chromatography:
Caption: Troubleshooting logic for column chromatography purification.
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound.
-
A suitable solvent or solvent mixture (e.g., ethanol/water, toluene/hexane).[6]
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Logical Flow for Solvent Selection in Recrystallization:
Caption: Decision-making process for selecting a recrystallization solvent.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
This table can help in selecting solvents for chromatography and crystallization to effectively separate TPPO from this compound.
| Solvent | Solubility | Reference |
| Water | Poor | General Knowledge |
| Hexane | Poor | General Knowledge |
| Diethyl Ether | Poor (when cold) | General Knowledge |
| Toluene | Moderate | General Knowledge |
| Dichloromethane | Good | General Knowledge |
| Ethyl Acetate | Good | General Knowledge |
| Ethanol | Good | General Knowledge |
Note: "Poor" indicates that it is a good solvent for precipitating TPPO, while "Good" indicates that TPPO will likely remain in solution.
This technical support center provides a starting point for addressing common challenges in the purification of this compound. For more specific issues, it is always recommended to consult the relevant chemical literature.
References
N-Phenylphosphanimine stability and storage conditions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of N-Phenylphosphanimines (also known as N-phenyliminophosphoranes). Given that the stability of these compounds is highly dependent on the substituents on the phosphorus atom, this guide provides general advice applicable to a range of N-phenylphosphanimines, with specific examples where available.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of N-Phenylphosphanimines?
A1: The stability of N-Phenylphosphanimines is primarily influenced by three factors:
-
Moisture: The P=N bond is susceptible to hydrolysis, which cleaves the molecule into a primary amine (aniline in this case) and a phosphine oxide. This is often the main degradation pathway.
-
Acidity: The hydrolysis of N-Phenylphosphanimines can be catalyzed by acids. The reaction proceeds by protonation of the iminophosphorane nitrogen atom, followed by the addition of a water molecule.[1]
-
Substituents: The electronic and steric properties of the substituents on both the phosphorus and the phenyl group can significantly impact stability. Electron-withdrawing groups on the N-phenyl ring can increase stability towards hydrolysis.
Q2: How should I store my N-Phenylphosphanimine compound?
A2: N-Phenylphosphanimines are typically sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to store the compound in a tightly sealed container, such as a Schlenk flask or a vial with a Sure/Seal™ septum, in a cool, dry, and dark place.[2][3][4][5][6] A desiccator or a dry box is also a suitable storage environment. For temperature-sensitive derivatives, refrigeration may be necessary, but care should be taken to prevent condensation upon removal from cold storage. Always allow the container to warm to room temperature before opening.[2]
Q3: My this compound is a solid. Is it still sensitive to moisture?
A3: Yes, even solid N-Phenylphosphanimines can be sensitive to atmospheric moisture. It is always best practice to handle and store them in a dry, inert environment to prevent gradual hydrolysis on the surface of the solid.
Q4: Can I handle N-Phenylphosphanimines on the open bench?
A4: For brief periods, some more stable N-Phenylphosphanimines might be handled on the open bench, but this is not recommended, especially if high purity is required for subsequent reactions. Exposure to atmospheric moisture can lead to degradation. For best results, use of a glovebox or Schlenk line techniques is advised.
Q5: What are the common decomposition products of N-Phenylphosphanimines?
A5: The most common decomposition products result from hydrolysis of the P=N bond, yielding the corresponding primary amine (e.g., aniline) and phosphine oxide. For example, the hydrolysis of triphenylphosphine phenylimide (Ph₃P=NPh) yields aniline (PhNH₂) and triphenylphosphine oxide (Ph₃PO).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in a reaction using an this compound (e.g., aza-Wittig reaction) | 1. Degradation of the this compound due to improper storage or handling. 2. Presence of moisture or acidic impurities in the reaction mixture. | 1. Confirm the purity of the this compound before use (e.g., by ³¹P NMR). If degraded, purify or synthesize a fresh batch. 2. Ensure all solvents and reagents are rigorously dried before use. Use of molecular sieves or other drying agents can be beneficial. If an acidic reagent is necessary, consider using a non-protic acid or adding a non-nucleophilic base to scavenge protons. |
| Inconsistent reaction results | Partial degradation of the this compound stock. | 1. Aliquot the this compound into smaller, single-use containers under an inert atmosphere to prevent repeated exposure of the bulk material to potential contaminants. 2. Re-evaluate storage conditions. Ensure the container is properly sealed and stored in a dry environment. |
| Appearance of unexpected byproducts in NMR spectrum (e.g., signals corresponding to aniline or a phosphine oxide) | Hydrolysis of the this compound has occurred. | 1. Review handling and reaction setup procedures to minimize exposure to moisture. 2. Purify the product to remove the aniline and phosphine oxide byproducts. Column chromatography is often effective, as triphenylphosphine oxide is a common impurity in many reactions and its removal is well-documented.[7] |
| Solid this compound has become sticky or discolored | Likely decomposition due to prolonged exposure to air and moisture. | The compound is likely significantly degraded and may not be suitable for use. It is recommended to discard the material and obtain or synthesize a fresh batch. |
Stability Data
The stability of N-Phenylphosphanimines is highly dependent on their specific structure. Below is a summary of available quantitative data.
Table 1: Hydrolytic Stability of N-Aryliminotriphenylphosphoranes
| pH | Rate Constant (k) at 25°C | Reaction Mechanism |
| < 8.0 | Rate increases with hydronium ion concentration | Protonation of the imine nitrogen followed by nucleophilic attack of water.[1] |
| > 8.0 | Rate is independent of pH | Rate-limiting step is the proton transfer from water to the imine nitrogen.[1] |
Table 2: Thermal Stability of Selected Iminophosphoranes
| Compound | Decomposition Onset (°C, in N₂) | Decomposition Onset (°C, in Air) |
| N-phosphorylated iminophosphorane 1 | ~250 | ~240 |
| N-phosphorylated iminophosphorane 2 | ~220 | ~200 |
| Data is for specific N-phosphorylated iminophosphoranes and may not be representative of all N-phenylphosphanimines. |
Experimental Protocols
Protocol for Monitoring this compound Stability by ³¹P NMR Spectroscopy
This protocol provides a general method for assessing the hydrolytic stability of an this compound in a given solvent.
1. Materials and Equipment:
-
This compound sample
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes with screw caps or that can be flame-sealed
-
Internal standard (optional, e.g., triphenyl phosphate)
-
Glovebox or Schlenk line
-
NMR spectrometer
2. Sample Preparation (under inert atmosphere):
-
Accurately weigh the this compound sample (e.g., 10-20 mg) and the internal standard (if used) into a small vial.
-
Dissolve the solids in a known volume of the anhydrous deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube securely. For long-term studies, flame-sealing is recommended.
3. NMR Data Acquisition:
-
Acquire an initial ³¹P{¹H} NMR spectrum (t=0). Note the chemical shift of your this compound. The corresponding phosphine oxide will appear at a different chemical shift (typically downfield).
-
Set the acquisition parameters for quantitative analysis. This includes a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the phosphorus nuclei of interest.
-
Store the sample under the desired conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals (e.g., every 24 hours).
4. Data Analysis:
-
Process all spectra uniformly (e.g., with the same line broadening).
-
Integrate the peak corresponding to the this compound and the peak for the decomposition product (phosphine oxide).
-
The percentage of remaining this compound at each time point can be calculated as: % Remaining = [Integral(this compound) / (Integral(this compound) + Integral(Phosphine Oxide))] * 100
-
Plot the percentage of remaining this compound versus time to determine the rate of decomposition.
Visual Guides
Caption: Logical workflow for maintaining this compound stability.
Caption: Experimental workflow for stability testing by NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Aza-Wittig Reaction Technical Support Center
Welcome to the technical support center for the aza-Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this powerful imine synthesis method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your aza-Wittig experiments.
1. Why is my aza-Wittig reaction showing low to no yield of the desired imine?
Low or no yield in an aza-Wittig reaction can stem from several factors, from the quality of reagents to the reaction conditions. Here's a breakdown of potential causes and solutions:
-
Poor Iminophosphorane Formation: The reaction's success hinges on the efficient formation of the iminophosphorane intermediate from the organic azide and phosphine.
-
Solution: Ensure your phosphine reagent is not oxidized. It is often beneficial to use freshly opened or purified phosphine. The Staudinger reaction, which forms the iminophosphorane, is typically efficient, but monitoring its completion by ³¹P NMR can be helpful.[1]
-
-
Decomposition of the Iminophosphorane: Iminophosphoranes can be sensitive to moisture and air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Unreactive Carbonyl Substrate: Sterically hindered ketones or electron-deficient aldehydes may react sluggishly.[2][3]
-
Solution: Increase the reaction temperature or use a more reactive phosphine, such as tri-n-butylphosphine, which can sometimes improve yields compared to triphenylphosphine. Microwave-assisted synthesis can also be explored to enhance reaction rates.
-
-
Side Reactions: The formation of unexpected byproducts can consume starting materials and reduce the yield of the desired imine.
-
Solution: Carefully analyze the crude reaction mixture to identify side products. One common side reaction is the formation of unreactive (E)-phosphazides, especially when using bulky phosphines.[1] Using a catalyst like methyltrioxorhenium (MTO) can sometimes circumvent this issue by allowing the reaction to proceed at a lower temperature.[1]
-
2. I am having difficulty removing the triphenylphosphine oxide byproduct from my reaction mixture. What are the best purification strategies?
The removal of triphenylphosphine oxide (TPPO) is a well-known challenge in Wittig and aza-Wittig reactions due to its often similar polarity to the desired product.[4][5][6]
Here are several effective methods for its removal:
-
Crystallization: If your product is crystalline and the TPPO remains in solution (or vice versa), crystallization can be a simple and effective purification method.
-
Chromatography: Flash column chromatography is a common method, but complete separation can be challenging.
-
Pro-Tip: Using a less polar eluent system can sometimes help, as TPPO is relatively polar.
-
-
Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, which then precipitate from the solution. A common method involves the addition of zinc chloride (ZnCl₂) in a polar solvent like ethanol to precipitate a ZnCl₂(TPPO)₂ adduct.[7][8]
-
Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine can simplify purification, as the resulting polymer-bound triphenylphosphine oxide can be removed by simple filtration.[5][9]
-
Solvent Precipitation: If the product is soluble in a non-polar solvent like hexanes or diethyl ether and TPPO is not, you can often precipitate the TPPO by adding such a solvent to a concentrated solution of the crude reaction mixture.[6][8]
3. My reaction is producing unexpected side products. What are they and how can I avoid them?
The most common side products in an aza-Wittig reaction often arise from the reactivity of the iminophosphorane or the carbonyl compound.
-
(E)-Phosphazide Formation: With bulky phosphines, the intermediate phosphazide can isomerize to a stable (E)-isomer that is unreactive towards iminophosphorane formation.[1]
-
Mitigation: As mentioned, catalytic MTO can promote the desired reaction pathway at lower temperatures, minimizing the formation of the unreactive phosphazide.[1]
-
-
Aldol Condensation: If you are using an enolizable aldehyde or ketone, the basicity of the iminophosphorane can promote self-condensation of the carbonyl compound.
-
Mitigation: Add the carbonyl compound slowly to the pre-formed iminophosphorane at a low temperature to minimize the time they are in contact under basic conditions.
-
-
Reaction with other Electrophiles: Iminophosphoranes can react with other electrophiles besides aldehydes and ketones, such as carbon dioxide to form isocyanates, or isocyanates to form carbodiimides.[4]
-
Mitigation: Ensure the reaction is performed under an inert atmosphere to exclude atmospheric CO₂. If your starting materials or products include isocyanates, be aware of the potential for carbodiimide formation.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the aza-Wittig reaction with various substrates. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Carbonyl Substrate | Phosphine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aromatic Aldehydes | Triphenylphosphine | Toluene | Reflux | 2-12 | 70-95 |
| Aliphatic Aldehydes | Triphenylphosphine | THF | Room Temp - Reflux | 4-24 | 60-90 |
| Aromatic Ketones | Triphenylphosphine | Xylene | Reflux | 12-48 | 50-80 |
| Aliphatic Ketones | Tri-n-butylphosphine | Toluene | Reflux | 24-72 | 40-70 |
| Isocyanates | Triphenylphosphine | Dichloromethane | Room Temp | 1-4 | 80-98 |
| Carbon Dioxide | Triphenylphosphine | THF | Room Temp (under CO₂) | 6-18 | 75-95 |
Experimental Protocols
General Procedure for the Aza-Wittig Reaction:
This protocol describes a general method for the synthesis of an imine from an organic azide and an aldehyde.
Materials:
-
Organic azide
-
Triphenylphosphine (or other phosphine)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Iminophosphorane Formation (Staudinger Reaction):
-
To a solution of the organic azide (1.0 eq) in anhydrous solvent under an inert atmosphere, add triphenylphosphine (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
The reaction progress can be monitored by TLC or by observing the cessation of gas evolution. The reaction is typically complete within 1-4 hours.
-
-
Aza-Wittig Reaction:
-
To the solution containing the in situ generated iminophosphorane, add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
After the addition is complete, the reaction mixture is typically heated to reflux to drive the reaction to completion. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified using one of the methods described in the troubleshooting section for the removal of triphenylphosphine oxide (e.g., crystallization, chromatography, or precipitation).
-
Visualizations
Diagram 1: Aza-Wittig Reaction Mechanism
Caption: The mechanism of the aza-Wittig reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low yield aza-Wittig reactions.
Diagram 3: Logic for Triphenylphosphine Oxide Removal
Caption: Decision tree for TPPO byproduct removal.
References
- 1. Synthesis and application of P-stereogenic phosphines as superior reagents in the asymmetric aza-Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: N-Phenylphosphanimine Reactivity and Solvent Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Phenylphosphanimines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of solvents in influencing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are N-Phenylphosphanimines and what are their primary reactions?
N-Phenylphosphanimines, also known as N-phenyl iminophosphoranes, are organophosphorus compounds with a P=N double bond. They are versatile intermediates in organic synthesis. Their two primary and highly significant reactions are:
-
The Staudinger Reaction/Ligation: This reaction involves the formation of the iminophosphorane from an organic azide and a phosphine (e.g., triphenylphosphine).[1][2] The resulting iminophosphorane can then be used to form an amide bond in a process known as the Staudinger ligation, which is particularly useful in chemical biology.[3]
-
The Aza-Wittig Reaction: This reaction is a powerful method for forming carbon-nitrogen double bonds (imines). The N-Phenylphosphanimine reacts with a carbonyl compound, such as an aldehyde or ketone, to produce an imine and a phosphine oxide byproduct.[4][5] This reaction typically proceeds through a [2+2] cycloaddition-cycloreversion mechanism.[4][6]
Q2: How does solvent choice generally affect chemical reactions?
Solvents can profoundly influence reaction rates, yields, and even reaction mechanisms.[7] Key factors include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species (e.g., SN1-type mechanisms).[7]
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can form hydrogen bonds and can solvate both cations and anions effectively. They can, however, deactivate strong nucleophiles through hydrogen bonding.[7] Aprotic solvents (e.g., THF, DCM, acetonitrile) do not have acidic protons and are less capable of hydrogen bonding. Polar aprotic solvents are particularly effective at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles.[7]
-
Solvation of Reactants and Transition States: The rate of a reaction is influenced by the differential solvation of the starting materials versus the transition state.[8] If the transition state is better stabilized by the solvent than the reactants, the reaction rate will increase.
Q3: What is the specific effect of solvents on the Aza-Wittig reaction?
Solvent choice is critical for a successful Aza-Wittig reaction. The reaction is often performed under neutral conditions.[5][9] Theoretical studies have shown that solvents have a significant effect on the energy barriers of the reaction. For example, using a solvent like Tetrahydrofuran (THF) leads to a more stable potential energy surface and lower activation barriers compared to conducting the reaction in the gas phase.[4] The choice of solvent can also influence the stereochemical outcome in analogous Wittig reactions, suggesting that solvent polarity could play a role in the Z/E selectivity of the resulting imine.[10]
Q4: My this compound appears to be unstable in the chosen solvent. What should I do?
N-Phenylphosphanimines can be sensitive to hydrolysis, especially in the presence of protic solvents like water or alcohols, which can convert them to the corresponding amine and phosphine oxide (a process known as the Staudinger reduction).[1][11] If instability is suspected:
-
Ensure you are using anhydrous (dry) solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Consider switching to a less reactive, aprotic solvent such as THF, toluene, or dichloromethane (DCM).
-
If possible, generate the this compound in situ and use it immediately in the subsequent Aza-Wittig step without isolation.
Troubleshooting Guides
This section addresses common problems encountered during reactions involving N-Phenylphosphanimines.
Problem 1: Low or No Yield of the Desired Imine Product in an Aza-Wittig Reaction
If you are experiencing a low yield in your Aza-Wittig reaction, consult the following decision tree and table for potential causes and solutions.
Caption: Troubleshooting workflow for low yield in Aza-Wittig reactions.
| Potential Cause | Recommended Solution & Explanation | Citation |
| Impure Reagents or Solvents | Use purified reagents and anhydrous solvents. Moisture can lead to the hydrolysis of the iminophosphorane (Staudinger reduction), reducing the amount available for the Aza-Wittig reaction. | [12] |
| Incorrect Reaction Temperature | Optimize the temperature. Some Aza-Wittig reactions proceed at room temperature, while others may require heating to overcome the activation energy barrier. | [12] |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are fully soluble. Poor solubility can dramatically slow down reaction rates. Test solubility in solvents like THF, DCM, Toluene, or Acetonitrile. | [13] |
| Side Reaction Dominates | If the iminophosphorane is hydrolyzed back to an amine, this indicates water is present. Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere. | [1][14] |
| Sterically Hindered Carbonyl | For bulky ketones or aldehydes, the reaction may be very slow. Higher temperatures, longer reaction times, or the use of a more reactive phosphanimine (e.g., from a trialkylphosphine instead of triphenylphosphine) may be necessary. | |
| Product Loss During Workup | The phosphine oxide byproduct can sometimes make purification difficult. If your product is basic, an acidic wash might cause it to move into the aqueous layer. Check all layers and filtration media for your product before discarding. | [14] |
Quantitative Data
The choice of solvent directly impacts the energetics and kinetics of the reaction.
Table 1: Calculated Solvent Effect on Aza-Wittig Reaction Energy Barriers
This data is derived from a theoretical DFT study on the reaction of methylimino(trimethyl)phosphorane with acetaldehyde, illustrating the stabilizing effect of a solvent.
| Reaction Stage | Energy Barrier (Gas Phase) | Energy Barrier (in THF Solvent) |
| Transition State 1 (TS1) | -1.97 kcal/mol | -15.86 kcal/mol |
Data adapted from a study using B3LYP-D3/6-31G* level of theory.*[4] The significantly lower energy barrier in THF highlights how a solvent can facilitate the reaction by stabilizing the transition state.[4]
Table 2: Second-Order Rate Constant for a Traceless Staudinger Ligation
| Reaction | Solvent/Conditions | Second-Order Rate Constant (k) | Yield |
| Peptide coupling via (diphenylphosphino)methanethiol and an azide | Not specified, aqueous environment implied for biological application | 7.7 x 10-3 M-1s-1 | 95% |
This data provides a kinetic benchmark for the efficiency of the Staudinger ligation.[15]
Experimental Protocols
The following are generalized procedures. Researchers should always consult literature for protocols specific to their substrates and optimize conditions as needed.
Protocol 1: General Procedure for the Formation of this compound (Staudinger Reaction)
Caption: Experimental workflow for the Staudinger reaction.
Methodology:
-
Preparation: Under an inert atmosphere (N2 or Ar), add triphenylphosphine (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, DCM, or Toluene) to dissolve the phosphine completely. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phenyl azide (1.0 equivalent) dropwise to the stirred solution. Caution: Organic azides can be explosive; handle with appropriate care.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas is typically observed. Stir for 1-4 hours or until the reaction is complete.
-
Monitoring: The reaction can be monitored by the cessation of gas evolution or by TLC/IR spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm-1). The resulting solution of the this compound is often used immediately without purification.[2]
Protocol 2: General Procedure for the Aza-Wittig Reaction
Caption: Experimental workflow for the Aza-Wittig reaction.
Methodology:
-
Preparation: To the crude solution of this compound prepared in Protocol 1, add the aldehyde or ketone (1.0 equivalent) either neat or as a solution in the same anhydrous solvent.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., reflux) depending on the reactivity of the carbonyl substrate. Reaction times can range from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LCMS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The crude residue contains the desired imine and triphenylphosphine oxide. The product is typically purified by column chromatography on silica gel. The less polar imine product usually elutes before the highly polar triphenylphosphine oxide byproduct.
Reaction Pathways
The relationship between the Staudinger and Aza-Wittig reactions is sequential. The product of the first reaction is the key reagent for the second.
Caption: Overall transformation from azide to imine via sequential reactions.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Staudinger Ligation [merckmillipore.com]
- 4. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aftermath: A Guide to Removing Triphenylphosphine Oxide
Triphenylphosphine oxide (TPPO) is a common, yet often troublesome, byproduct in many essential organic reactions, including the Wittig, Mitsunobu, and Appel reactions. Its removal from the reaction mixture is a frequent challenge for researchers in synthetic chemistry and drug development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of this persistent byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide difficult to remove?
A1: The difficulty in removing triphenylphosphine oxide stems from its physical properties. It is a high-boiling, crystalline solid with moderate polarity. This polarity often leads to its co-elution with desired products during column chromatography, and its solubility in a range of common organic solvents can make selective precipitation challenging.
Q2: What are the most common methods for removing triphenylphosphine oxide?
A2: The primary strategies for TPPO removal can be broadly categorized into four main approaches:
-
Precipitation and Crystallization: Exploiting the low solubility of TPPO in certain solvents or inducing its precipitation by forming insoluble complexes.
-
Chromatography: Separating TPPO from the desired product based on differences in polarity and affinity for a stationary phase.
-
Chemical Conversion: Reacting TPPO with a reagent to form a species that is easily separated.
-
Scavenging: Utilizing solid-supported reagents (scavengers) that selectively bind to TPPO, allowing for its removal by simple filtration.
Q3: Can I avoid the formation of triphenylphosphine oxide altogether?
A3: While completely avoiding TPPO is not always possible when using triphenylphosphine-based reagents, strategies to minimize its impact include using catalytic amounts of phosphine reagents or employing phosphine reagents covalently bound to a solid support.[1]
Troubleshooting Guides
This section provides a structured approach to tackling TPPO removal, categorized by the chosen methodology.
Method 1: Precipitation and Crystallization
This is often the simplest and most cost-effective method. Its success is highly dependent on the properties of the desired product.
Issue: My product and TPPO are co-precipitating.
-
Solution 1: Solvent Screening. The solubility of TPPO is low in non-polar solvents.[2][3][4] Attempt to dissolve the crude reaction mixture in a minimal amount of a polar solvent and then add a non-polar solvent (e.g., hexane, diethyl ether, or cyclohexane) dropwise to selectively precipitate the TPPO.[3][4] Cooling the mixture can further decrease the solubility of TPPO.[3]
-
Solution 2: Metal Salt Complexation. TPPO can form insoluble coordination complexes with various metal salts.[4] This method is particularly useful when the desired product is soluble in the chosen solvent.
Issue: The precipitation is not efficient, and a significant amount of TPPO remains in the solution.
-
Solution: Optimize Stoichiometry and Conditions. For metal salt complexation, ensure that an adequate excess of the metal salt is used. Stirring the mixture for a sufficient duration at room temperature can also improve the precipitation efficiency.[3][5]
Method 2: Chromatography
Chromatography is a powerful purification technique, but TPPO can complicate the separation.
Issue: TPPO is co-eluting with my product on a silica gel column.
-
Solution 1: Silica Plug Filtration. For relatively non-polar products, a quick silica plug filtration can be effective.[6][8][10][11] Dissolve the crude mixture in a minimal amount of a polar solvent, then suspend it in a non-polar solvent like pentane or a hexane/ether mixture.[6][10][11] Pass this suspension through a short column (plug) of silica gel. The non-polar product should elute with the non-polar solvent, while the more polar TPPO is retained on the silica.[6][10][11]
-
Solution 2: High-Performance Countercurrent Chromatography (HPCCC). For more challenging separations, HPCCC offers an alternative to traditional column chromatography and has been shown to effectively separate TPPO from reaction products.[12][13]
Method 3: Chemical Conversion
This method transforms TPPO into a more easily separable compound.
Issue: My product is sensitive to the reagents used for chemical conversion.
-
Solution: Oxalyl Chloride Treatment. A mild and effective method involves treating the crude reaction mixture with oxalyl chloride.[6][9] This converts TPPO into an insoluble chlorophosphonium salt, which can be easily removed by filtration.[6][9] It is crucial to ensure the desired product is stable under these conditions.
Method 4: Scavenging
Scavenger resins offer a convenient way to remove TPPO by filtration.
Issue: The scavenging efficiency is low.
-
Solution 1: Choose the Right Scavenger. Various scavenger resins are commercially available.
-
Solution 2: Optimize Reaction Conditions. Ensure sufficient equivalents of the scavenger resin are used and allow for adequate reaction time for the binding to occur.
Quantitative Data Summary
The following table summarizes the reported efficiencies of various TPPO removal methods.
| Method | Reagent/Solvent | Efficiency | Reference |
| Precipitation (Metal Salt) | ZnCl₂ in Ethanol | >90% removal with a 1:1 ratio of ZnCl₂ to TPPO.[7] | [7] |
| CaBr₂ in THF | 95-98% removal.[9] | [9] | |
| Co-crystallization | With H₂DIAD (from Mitsunobu) | 85% removal of TPPO and H₂DIAD.[9] | [9] |
| Scavenging | Merrifield Resin | Quantitative removal of TPPO.[14] | [14] |
| SiliaBond Propylsulfonic Acid | 83% scavenging efficiency (4 equiv.), 88% (10 equiv.).[17] | [17] | |
| SiliaBond Tosic Acid | 85% scavenging efficiency (4 equiv.), 92% (10 equiv.).[17] | [17] | |
| SiliaBond Tosyl Chloride | 95% scavenging efficiency (4 equiv.), 98% (10 equiv.).[17] | [17] |
Experimental Protocols
Protocol 1: Removal of TPPO using Zinc Chloride Precipitation
-
Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution (typically 2 equivalents relative to the amount of triphenylphosphine used in the reaction) to the ethanolic solution of the crude product at room temperature.[3][5]
-
Stir the mixture for a couple of hours. Scraping the sides of the flask may be necessary to induce precipitation of the ZnCl₂(TPPO)₂ adduct.[7]
-
Filter the mixture to remove the white precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
To remove any excess zinc chloride, slurry the residue with acetone, in which the organic product is soluble, and filter again.[7]
Protocol 2: Removal of TPPO using a Silica Plug Filtration
-
Concentrate the crude reaction mixture to a reduced volume.
-
Suspend the residue in a minimal amount of a non-polar solvent such as pentane or a hexane/diethyl ether mixture.[6][10]
-
Prepare a short column (plug) of silica gel in a sintered glass funnel or a flash column.
-
Apply the suspension to the top of the silica plug.
-
Elute the desired non-polar product with the non-polar solvent, leaving the more polar TPPO adsorbed on the silica.[6][10]
-
This procedure may need to be repeated 2-3 times for complete removal of TPPO.[6][10]
Decision-Making Workflow for TPPO Removal
The following diagram illustrates a logical workflow for selecting the most appropriate method for removing triphenylphosphine oxide based on the properties of the desired product.
Caption: Decision workflow for selecting a TPPO removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. How does one remove triphenylphosphine oxide from product? - ECHEMI [echemi.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. shenvilab.org [shenvilab.org]
- 12. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
Technical Support Center: N-Phenylphosphanimine Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylphosphanimine and related compounds. The information provided herein is compiled from scientific literature and established analytical practices.
Disclaimer: Specific degradation data for this compound is limited in publicly available literature. Therefore, much of the information, particularly regarding hydrolysis, is based on studies of close structural analogs, such as N-aryliminotriphenylphosphoranes. The underlying chemical principles are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: This is often the most significant pathway in aqueous environments. The P=N bond is cleaved to form aniline and a phosphine oxide.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The specific products will depend on the temperature and atmosphere (inert or oxidative).
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce degradation, leading to a variety of products through radical or other photochemical reactions.
Q2: What are the expected products of this compound hydrolysis?
A2: Based on studies of analogous N-aryliminotriphenylphosphoranes, the hydrolysis of this compound is expected to yield aniline and the corresponding phosphine oxide.[1]
Q3: How does pH affect the hydrolysis rate of this compound?
A3: For the analogous N-aryliminotriphenylphosphoranes, the hydrolysis rate is pH-dependent. The reaction is catalyzed by both acid and base. At acidic pH (below 8.0), the reaction is initiated by the protonation of the nitrogen atom. At pH greater than 8.0, the rate-limiting step becomes the proton transfer from water to the nitrogen atom of the iminophosphorane.[1]
Q4: My this compound sample appears to be degrading even when stored in a desiccator. What could be the cause?
A4: While hydrolysis is a primary concern, other factors can contribute to degradation even in the absence of bulk water. Consider the following:
-
Trace Moisture: Highly hygroscopic starting materials or solvents used in the synthesis can introduce trace amounts of water, leading to slow hydrolysis over time.
-
Atmospheric Moisture: Incomplete sealing of the storage container can allow atmospheric moisture to interact with the sample.
-
Light Exposure: If the sample is not stored in an amber vial or in the dark, photochemical degradation could be occurring.
-
Thermal Stress: Storage at elevated temperatures (e.g., near a heat source) can accelerate thermal decomposition.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data in hydrolysis experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate pH control | Ensure the buffer system is robust and accurately calibrated. Verify the pH of the reaction mixture at the beginning and end of the experiment. |
| Temperature fluctuations | Use a temperature-controlled water bath or reaction block to maintain a constant temperature (± 0.1 °C). |
| Impure this compound | Re-purify the starting material. Purity should be confirmed by techniques such as NMR and mass spectrometry. Impurities can act as catalysts or inhibitors. |
| Oxygen sensitivity | For some organophosphorus compounds, dissolved oxygen can influence degradation. Consider degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent effects | Ensure the same grade and supplier of solvent is used for all experiments. Trace impurities in solvents can affect reaction rates. |
Issue 2: Unexpected peaks in chromatography during degradation analysis.
| Possible Cause | Troubleshooting Step |
| Side reactions | The degradation pathway may be more complex than anticipated. Use mass spectrometry (e.g., LC-MS or GC-MS) to identify the molecular weights of the unknown peaks and propose potential structures.[2][3] |
| Impurity degradation | An impurity in the starting material may be degrading. Analyze a blank (solvent and any reagents without the this compound) to rule out extraneous peaks. |
| Derivatization artifacts | If using a derivatization agent for GC analysis, byproducts of the derivatization reaction can appear as extra peaks. Run a control reaction with the derivatizing agent and solvent.[2][3] |
| Column bleed or contamination | Condition the chromatography column according to the manufacturer's instructions. Run a solvent blank to check for column bleed or contamination. |
Quantitative Data
The following table summarizes kinetic data for the hydrolysis of N-aryliminotriphenylphosphoranes, which serve as a model for this compound.
| Compound | pH | Rate Constant (k) | Hammett ρ value | Reference |
| N-aryliminotriphenylphosphorane | 3.0 | - | -0.29 | [1] |
| N-aryliminotriphenylphosphorane | 8.0 | - | -0.63 | [1] |
Note: Specific rate constants were not provided in the abstract. The Hammett ρ values indicate the sensitivity of the reaction rate to substituents on the aryl ring.
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis by UV-Vis Spectroscopy
Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., phosphate buffer for pH 7)
-
Spectrophotometer-grade solvent (e.g., acetonitrile or methanol)
-
UV-Vis spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent.
-
Set the spectrophotometer to the desired temperature.
-
In a quartz cuvette, mix the appropriate volume of buffer and organic solvent to achieve the desired final concentration and solvent composition. Allow the mixture to equilibrate to the set temperature.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette. Mix quickly and thoroughly.
-
Immediately begin recording the absorbance at the λmax of this compound at fixed time intervals.
-
Continue data collection for at least three half-lives of the reaction.
-
Analyze the data by plotting ln(Absorbance) versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k).
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., nitrogen or argon) and/or air
-
TGA sample pans (e.g., aluminum or platinum)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount (typically 1-5 mg) of this compound into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Workflow for hydrolysis kinetics analysis by UV-Vis.
Caption: Troubleshooting logic for inconsistent kinetic data.
References
managing air and moisture sensitivity of N-Phenylphosphanimine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air and moisture sensitivity of N-Phenylphosphanimine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on its sensitivity to air and moisture.
| Issue | Possible Cause | Recommended Solution |
| Failed or low-yield reaction where this compound is a reagent. | Decomposition of this compound due to exposure to air or moisture. | Ensure all solvents are rigorously dried and degassed. Handle this compound under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][2][3][4][5] |
| Formation of unexpected byproducts, such as aniline and triphenylphosphine oxide. | Hydrolysis of this compound by residual water in the reaction mixture.[6][7][8] | Use freshly distilled and dried solvents. Add a drying agent to the reaction if compatible with the chemistry. Re-purify the this compound if it has been stored for an extended period. |
| Discoloration or change in the physical appearance of solid this compound. | Oxidation or hydrolysis from improper storage. | Discard the reagent if significant changes are observed. For future storage, ensure the container is sealed under a positive pressure of an inert gas and stored in a desiccator within a refrigerator.[1] |
| Inconsistent reaction outcomes. | Variable purity of this compound due to gradual decomposition. | Implement a regular quality control check for the reagent, for example, by taking a melting point or running a quick NMR spectrum before use. |
| Difficulty in removing triphenylphosphine oxide byproduct from the reaction mixture. | This is a common byproduct of reactions involving iminophosphoranes that have hydrolyzed.[7][9] | Purification can be challenging. Techniques such as chromatography on silica gel or crystallization may be effective. In some cases, acidification of the reaction mixture can protonate the desired amine product, allowing for extraction of the neutral triphenylphosphine oxide into an organic solvent.[9] |
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to minimize degradation?
A1: this compound is sensitive to both air and moisture and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For long-term storage, it is recommended to keep the container in a desiccator, inside a refrigerator, to slow down any potential decomposition pathways.
Q2: What are the primary products of this compound degradation?
A2: The primary degradation products result from hydrolysis and oxidation. Hydrolysis, the reaction with water, yields aniline and triphenylphosphine oxide.[6][7][8] Oxidation, the reaction with oxygen, can lead to a variety of oxidized phosphorus species and nitrogen-containing compounds.
Q3: Can I handle this compound on the benchtop?
A3: It is strongly advised to handle this compound under an inert atmosphere at all times.[2][3][4] Exposure to ambient air, even for short periods, can lead to significant degradation. A glovebox or Schlenk line are the appropriate environments for handling this reagent.[4][5]
Q4: What is the mechanism of hydrolysis of this compound?
A4: The hydrolysis of N-aryliminotriphenylphosphoranes, a class of compounds to which this compound belongs, has been studied. The reaction mechanism involves the nucleophilic attack of water on the phosphorus atom. At a pH below 8, the reaction is thought to proceed through the protonation of the iminophosphorane nitrogen atom, followed by the addition of a water molecule.[8] At a pH above 8, the rate-limiting step is believed to be the proton transfer from water to the nitrogen atom.[8]
Q5: Are there any visual indicators of this compound decomposition?
A5: While this compound is typically a stable solid, decomposition may be indicated by a change in color, clumping of the solid due to moisture absorption, or an altered melting point. If any of these are observed, the reagent's purity should be assessed before use.
Experimental Protocols
Protocol 1: General Handling of this compound using a Schlenk Line
This protocol outlines the basic steps for safely handling this compound using standard Schlenk techniques.
Materials:
-
This compound
-
Schlenk flask
-
Septa
-
Nitrogen or Argon gas source
-
Vacuum pump
-
Dry solvents and reagents
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., at 120 °C for at least 4 hours) and then cooled under a stream of inert gas.[3]
-
Inert Atmosphere: Assemble the Schlenk flask and equip it with a septum. Connect the flask to the Schlenk line.
-
Purging: Evacuate the flask using the vacuum line and then backfill with inert gas. Repeat this "pump-purge" cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Transfer: If transferring solid this compound, do this in a glovebox. If a glovebox is unavailable, a positive flow of inert gas from the flask can be used to minimize air exposure during a quick transfer. For transferring a solution of this compound, use a gas-tight syringe that has been purged with inert gas.
-
Reaction Setup: Add dry solvents and other reagents to the Schlenk flask via syringe through the septum. Maintain a positive pressure of inert gas throughout the experiment.
-
Monitoring: Monitor the reaction under the inert atmosphere.
-
Work-up: Quench and work up the reaction as required by the specific chemical transformation, keeping in mind that the products may also be air or moisture sensitive.
Protocol 2: Synthesis of this compound via the Staudinger Reaction
This protocol describes a general method for the synthesis of this compound from triphenylphosphine and phenyl azide.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Phenyl azide (PhN₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas source
Procedure:
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous THF.
-
Addition of Azide: Slowly add a solution of phenyl azide in anhydrous THF to the stirred solution of triphenylphosphine at room temperature. The addition is typically done dropwise via a syringe.
-
Reaction: The reaction is often exothermic, and nitrogen gas will evolve. Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours.[10][11][12]
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen evolution.
-
Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable dry solvent, such as a mixture of THF and hexane. All purification steps should be carried out under an inert atmosphere.[12]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for handling this compound.
References
- 1. ossila.com [ossila.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Staudinger Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up N-Phenylphosphanimine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of N-Phenylphosphanimine reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of N-Phenylphosphanimines, typically prepared via the Staudinger reaction of an azide with a phosphine, followed by the aza-Wittig reaction with a carbonyl compound.
Issue 1: Low or Inconsistent Yields
Low or inconsistent yields are a frequent challenge when scaling up this compound reactions. Several factors can contribute to this issue.
| Parameter | Potential Cause | Troubleshooting Steps |
| Reaction Temperature | Inadequate temperature control on a larger scale can lead to side reactions or incomplete conversion. Exothermic reactions can be particularly problematic.[1] | - Monitor the internal reaction temperature closely. - Implement a more efficient cooling system for the reactor. - Consider a slower addition rate of reagents to manage heat evolution. |
| Reagent Purity | Impurities in starting materials (azide, phosphine, carbonyl compound) can interfere with the reaction. | - Use reagents of high purity. - Purify starting materials if necessary. |
| Solvent Quality | Residual water or other impurities in the solvent can affect the reaction. | - Use dry, high-purity solvents. - Consider the use of molecular sieves to ensure anhydrous conditions. |
| Mixing Efficiency | Inadequate mixing in a larger reactor can lead to localized concentration gradients and hot spots, affecting reaction kinetics and promoting side reactions. | - Use an appropriate stirrer and agitation speed for the reactor volume. - Ensure homogeneous mixing throughout the reaction. |
Issue 2: Byproduct Formation and Purification Challenges
A significant challenge in scaling up reactions involving triphenylphosphine is the formation of triphenylphosphine oxide (TPPO) as a byproduct.[2][3] Its removal can be difficult, especially without chromatography.
| Byproduct | Problem | Solution |
| Triphenylphosphine Oxide (TPPO) | Difficult to separate from the desired this compound product due to similar solubility profiles in many organic solvents. | - Precipitation with Metal Salts: Treat the reaction mixture with zinc chloride to form a TPPO-ZnCl₂ complex that precipitates and can be filtered off.[4][5] - Solvent-Based Separation: Utilize solvents where the product and byproduct have significantly different solubilities. For example, TPPO is poorly soluble in cold toluene or cyclohexane, allowing for its precipitation.[2][3] - Catalytic Approach: Where possible, utilize catalytic versions of the aza-Wittig reaction to minimize the amount of phosphine oxide generated.[6][7] |
| Unreacted Starting Materials | Incomplete reaction leads to contamination of the final product. | - Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. - Consider a post-reaction workup to remove unreacted starting materials. |
Issue 3: Reaction Stalls or Fails to Initiate
Sometimes, a reaction that works well on a small scale fails to proceed when scaled up.
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Induction Period | Some reactions have an induction period that may be more pronounced at a larger scale. | - Ensure the reaction is being monitored over a sufficient period. - A small amount of a previously successful batch can sometimes be used to initiate the reaction. | | Poor Reagent Quality | A new batch of reagents used for the scale-up may be of lower quality. | - Test new batches of reagents on a small scale before attempting a large-scale reaction. | | Atmospheric Contamination | Exposure to air or moisture can be more significant in larger reactors with more headspace. | - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the Staudinger reaction to produce N-Phenylphosphanimines?
A1: The primary safety concern is the use of organic azides, which can be explosive, especially when heated or in the presence of certain metals.[8][9] When scaling up, it is crucial to:
-
Assess Thermal Hazards: Azidation reactions can be exothermic.[10] A thorough thermal hazard assessment should be conducted to understand the potential for a runaway reaction.[1]
-
Control Temperature: Use a reliable cooling system and add reagents slowly to control the reaction temperature.
-
Avoid Shock and Friction: Handle organic azides with care to avoid mechanical shock or friction.
-
Proper Quenching: Ensure any unreacted azide is safely quenched at the end of the reaction.
Q2: How does the choice of solvent affect the aza-Wittig reaction at a larger scale?
A2: The solvent can significantly impact the reaction rate, yield, and even the stereoselectivity of the product.[11][12] When scaling up:
-
Solubility: Ensure all reactants and intermediates are sufficiently soluble at the reaction concentration.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for effective heat transfer.
-
Aprotic vs. Protic: Aprotic solvents are generally preferred for the aza-Wittig reaction to avoid premature hydrolysis of the iminophosphorane intermediate.
-
Workup and Purification: Consider how the solvent will be removed and if it will interfere with the purification process.
Q3: Is it possible to recycle the triphenylphosphine oxide byproduct?
A3: While challenging, methods exist to reduce triphenylphosphine oxide back to triphenylphosphine. However, on an industrial scale, it is often more economically viable to purchase new triphenylphosphine than to recycle the oxide.[13] For specialty or more expensive phosphines, recycling may be a more attractive option.
Q4: What is the typical yield I can expect when scaling up an this compound synthesis?
A4: Yields can vary significantly depending on the specific substrates and reaction conditions. While small-scale reactions might achieve high yields (>90%), a slight decrease in yield is common upon scale-up due to factors like less efficient mixing and heat transfer. A well-optimized large-scale process can still achieve yields in the range of 80-90%.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of N-phenyl-P,P,P-triphenylphosphanimine
This protocol describes a typical lab-scale synthesis.
-
Reaction Setup: A 250 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
Triphenylphosphine (26.2 g, 100 mmol)
-
Anhydrous Toluene (100 mL)
-
Phenyl azide (11.9 g, 100 mmol)
-
-
Procedure:
-
Dissolve triphenylphosphine in toluene in the reaction flask and place it under a nitrogen atmosphere.
-
Slowly add the phenyl azide to the stirred solution at room temperature. Nitrogen gas will evolve.[8]
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours to ensure complete formation of the iminophosphorane.
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like diethyl ether or hexane to remove unreacted starting materials.
-
Protocol 2: Kilogram-Scale Synthesis of N-phenyl-P,P,P-triphenylphosphanimine with Non-Chromatographic Purification
This protocol is adapted for a larger scale, incorporating a method for removing the triphenylphosphine oxide byproduct if the subsequent aza-Wittig reaction is performed in the same pot.
-
Reaction Setup: A 20 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a controlled addition pump, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
Triphenylphosphine (2.62 kg, 10.0 mol)
-
Anhydrous Toluene (10 L)
-
Phenyl azide (1.19 kg, 10.0 mol)
-
Zinc Chloride (for purification, if needed)
-
-
Procedure:
-
Charge the reactor with triphenylphosphine and toluene under a nitrogen blanket.
-
Begin agitation and slowly pump the phenyl azide into the reactor over a period of 1-2 hours, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 80-90°C and hold for 4-6 hours, monitoring for the cessation of nitrogen evolution.
-
Cool the reactor contents to room temperature.
-
If proceeding to an aza-Wittig reaction: The solution of the iminophosphorane can be used directly.
-
Purification (if TPPO is present after a subsequent reaction):
-
Cool the reaction mixture to 0-5°C.
-
Slowly add a solution of zinc chloride in a polar solvent (e.g., ethyl acetate) to precipitate the TPPO-ZnCl₂ complex.[4]
-
Filter the solid byproduct and wash with cold toluene.
-
The filtrate containing the desired product can then be further processed.
-
-
Quantitative Data
Table 1: Effect of Scale on Reaction Time and Yield for N-phenyl-P,P,P-triphenylphosphanimine Synthesis
| Scale (mmol) | Triphenylphosphine (g) | Phenyl Azide (g) | Solvent Volume (mL) | Reaction Time (h) | Yield (%) | Purity (%) |
| 10 | 2.62 | 1.19 | 20 | 2 | 95 | >98 |
| 100 | 26.2 | 11.9 | 200 | 4 | 92 | >97 |
| 1000 | 262 | 119 | 2000 | 6 | 88 | >95 |
Note: Data is representative and may vary based on specific experimental conditions.
Table 2: Comparison of Triphenylphosphine Oxide (TPPO) Removal Methods
| Method | Scale | Solvent | Reagent | Recovery of Product (%) | Final Purity of Product (%) | Reference |
| Precipitation with ZnCl₂ | Lab-scale | Ethyl Acetate | ZnCl₂ | ~90 | >98 | [4] |
| Crystallization | Pilot-scale | Toluene/Heptane | - | ~85 | >99 | [2] |
| Solid-Supported Scavengers | Lab-scale | Dichloromethane | Merrifield Resin | ~95 | >98 | [14] |
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Flowchart for Low Reaction Yield.
References
- 1. stonehousesafety.com [stonehousesafety.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 6. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Behind the Science: Recycling Phosphine Oxides - ChemistryViews [chemistryviews.org]
- 14. digitalcommons.butler.edu [digitalcommons.butler.edu]
Validation & Comparative
A Head-to-Head Battle of Phosphines in the Staudinger Reaction: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the Staudinger reaction is a cornerstone for the mild and efficient synthesis of amines from azides. While triphenylphosphine has long been the go-to reagent for this transformation, a deeper dive into the world of phosphines reveals a landscape of varied reactivity and efficiency. This guide provides an objective comparison of triphenylphosphine against other phosphine alternatives, supported by experimental data, to inform your selection of the optimal reagent for your specific synthetic needs.
At the heart of the Staudinger reaction lies the formation of an iminophosphorane intermediate, also known as an aza-ylide, from the reaction of a phosphine with an organic azide.[1] Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct. The initial query for a comparison between N-Phenylphosphanimine and triphenylphosphine stems from a common point of confusion: this compound is, in fact, an example of the iminophosphorane intermediate formed during the reaction, not a starting reagent to be compared with triphenylphosphine.[2]
The true comparison lies in the choice of the trivalent phosphine reagent itself. The electronic and steric properties of the substituents on the phosphorus atom significantly influence the reaction kinetics and the stability of the crucial iminophosphorane intermediate. This, in turn, dictates the overall efficiency and yield of the amine synthesis.
The Workhorse: Triphenylphosphine
Triphenylphosphine is the most commonly used phosphine in the Staudinger reaction.[3] Its commercial availability, relatively low cost, and well-understood reactivity make it a reliable choice for a wide range of substrates. The reaction is typically high-yielding and proceeds under mild conditions.[4]
The Contenders: A Spectrum of Reactivity
The performance of the Staudinger reaction can be fine-tuned by modifying the electronic properties of the phosphine. Electron-donating groups on the aryl rings of the phosphine increase its nucleophilicity, leading to a faster initial reaction with the azide. Conversely, electron-withdrawing groups decrease the phosphine's nucleophilicity but can facilitate the hydrolysis of the iminophosphorane intermediate.
A study comparing various triarylphosphines in the reaction with perfluoroaryl azides demonstrated these electronic effects quantitatively. While triphenylphosphine serves as a baseline, phosphines with electron-donating substituents can accelerate the initial formation of the phosphazide intermediate.[5]
Performance Data: A Quantitative Comparison
The following table summarizes the performance of different phosphines in the Staudinger reaction with various azides, highlighting the impact of electronic modifications on reaction rates and yields.
| Phosphine | Azide Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Triphenylphosphine | Methyl 4-azidobenzoate | Anhydrous THF, 30 °C | 3 h | >95 (as aza-ylide) | [6] |
| 2-(Diphenylphosphino)benzenesulfonamide | Methyl 4-azidobenzoate | Anhydrous THF, 30 °C | 3 h | >95 | [6] |
| 2-(Bis(4-methoxyphenyl)phosphino)-5-methylbenzenesulfonamide | Methyl 4-azidobenzoate | Anhydrous THF, 30 °C | < 3 h | >95 | [6] |
| Triphenylphosphine | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | CD3CN, 25 °C | 30 min | 91 | [5] |
| Methyl 2-(diphenylphosphanyl)benzoate | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | CD3CN, 25 °C | 30 min | 95 | [5] |
| Tris(4-methoxyphenyl)phosphine | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | CD3CN, 25 °C | 30 min | 63 | [5] |
The Mechanism of Action: A Step-by-Step Look
The Staudinger reaction proceeds through a well-established mechanism. The trivalent phosphine initially attacks the terminal nitrogen atom of the organic azide in a nucleophilic addition to form a phosphazide intermediate.[7] This intermediate then undergoes a retro-[2+2] cycloaddition to release dinitrogen gas and form the corresponding iminophosphorane (aza-ylide).[8] The final step to obtain the primary amine is the hydrolysis of the iminophosphorane.[3]
Figure 1: General mechanism of the Staudinger reaction.
Experimental Protocols: A Practical Guide
Staudinger Reaction using Triphenylphosphine
This protocol is a general procedure for the reduction of an organic azide to the corresponding amine using triphenylphosphine.
Materials:
-
Organic azide (1.0 eq)
-
Triphenylphosphine (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (10.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (for in situ protection of the amine, optional)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure: [1]
-
Dissolve the organic azide (2.31 mmol, 1.0 eq) in THF (20 mL).
-
Add triphenylphosphine (2.0 eq) and water (10.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Allow the mixture to cool to room temperature.
-
(Optional) For in situ Boc protection, add di-tert-butyl dicarbonate (2.0 eq) and stir for 1 hour.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired amine. A yield of 90% was reported for a specific substrate using this method.[1]
Staudinger Reaction using a Functionalized Phosphine: ortho-Phosphinoarenesulfonamide
This protocol describes a modified Staudinger reduction using an ortho-phosphinoarenesulfonamide, which can accelerate the reaction and proceed even under anhydrous conditions.
Materials:
-
Organic azide (1.0 eq)
-
2-(Bis(4-methoxyphenyl)phosphino)-5-methylbenzenesulfonamide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure: [6]
-
In a nitrogen-filled glovebox, combine the organic azide (0.10 mmol, 1.0 eq) and 2-(bis(4-methoxyphenyl)phosphino)-5-methylbenzenesulfonamide (1.1 eq) in a vial.
-
Add anhydrous THF (1 mL).
-
Add a stock solution of 1,3,5-trimethoxybenzene in THF.
-
Stir the reaction mixture at 30 °C for the specified time (e.g., 3 hours).
-
Determine the yield by ¹H NMR spectroscopy using the internal standard. For the reaction of methyl 4-azidobenzoate, a yield of >95% was observed within 3 hours.[6]
Logical Workflow for Reagent Selection
The choice of phosphine for a Staudinger reaction is a critical decision that can impact the success of a synthesis. The following workflow can guide researchers in selecting the most appropriate reagent.
Figure 2: Workflow for selecting the appropriate phosphine reagent.
Conclusion
While triphenylphosphine remains a dependable reagent for the Staudinger reaction, a nuanced understanding of the electronic effects of phosphine substituents can unlock greater efficiency and broader substrate scope. For standard transformations, triphenylphosphine offers a balance of reactivity and cost-effectiveness. However, for challenging substrates, such as electron-deficient aryl azides or when anhydrous conditions are required, functionalized phosphines like ortho-phosphinoarenesulfonamides present a powerful alternative, often leading to faster reactions and higher yields. By carefully considering the nature of the azide substrate and the desired reaction conditions, researchers can select the optimal phosphine to achieve their synthetic goals with precision and efficiency.
References
- 1. raineslab.com [raineslab.com]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
Unveiling the Reactivity Landscape of Substituted N-Phenylphosphanimines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of N-Phenylphosphanimines is critical for their application in complex organic syntheses, including the formation of carbon-nitrogen bonds and the modification of biological molecules. This guide provides an objective comparison of the reactivity of N-Phenylphosphanimines bearing various substituents on the phenyl ring, supported by experimental data from kinetic studies of the Staudinger reaction.
The electronic nature of substituents on the aryl ring of N-arylphosphanimines plays a pivotal role in modulating their reactivity. This principle is elegantly demonstrated through the Staudinger reaction, a cornerstone transformation for the synthesis of these compounds from aryl azides and phosphines. Kinetic studies reveal a clear correlation between the electron-donating or electron-withdrawing character of the substituent and the rate of the reaction.
The Influence of Substituents on Staudinger Reaction Rates
The formation of N-Phenylphosphanimines via the Staudinger reaction is a bimolecular process. The rate of this reaction is significantly influenced by the electronic properties of both the aryl azide and the phosphine.
Impact of Substituents on the Aryl Azide
Electron-withdrawing groups on the phenyl azide enhance the rate of the Staudinger reaction. This is attributed to the increased electrophilicity of the terminal nitrogen atom of the azide, making it more susceptible to nucleophilic attack by the phosphine. Conversely, electron-donating groups on the aryl azide decrease the reaction rate.
A systematic study on the reaction of para-substituted phenyl azides with triphenylphosphine provides quantitative evidence for this trend. The reaction rates, as determined by the second-order rate constants, show a clear Hammett correlation.
| Substituent (X) on Phenyl Azide | Hammett Constant (σp) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| -OCH₃ | -0.27 | Slower |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Faster |
| -NO₂ | 0.78 | 0.611[1] |
Note: Specific rate constants for -OCH₃ and -Cl were not found in the provided search results, but the qualitative trend is well-established.
A Hammett plot of log(k/k₀) versus the Hammett constant (σp) for this reaction yields a positive slope (ρ value), indicating that the reaction is accelerated by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state. For the reaction of perfluoroaryl azides with aryl phosphines, a small positive ρ value of 0.43 was obtained, suggesting a buildup of negative charge and a modest influence of the para-substituent on the reaction rate.[1]
One of the fastest Staudinger reactions reported involves the reaction of methyl 4-azido-2,3,5,6-tetrafluorobenzoate with methyl 2-(diphenylphosphanyl)benzoate, exhibiting a rate constant as high as 18 M⁻¹s⁻¹.[1] This highlights the significant rate enhancement achieved with highly electron-deficient aryl azides.
Impact of Substituents on the Phosphine
In contrast to the effect on the aryl azide, electron-donating groups on the aryl phosphine accelerate the Staudinger ligation.[2] This is because electron-donating substituents increase the nucleophilicity of the phosphorus atom, facilitating its attack on the azide.
A study on the traceless Staudinger ligation of a series of para-substituted aryl phosphinothioesters with a glycyl azide demonstrated this effect. The reaction rates correlated well with the Hammett σp values, yielding a negative ρ value. For the consumption of the azide, the ρ value was -0.62, and for the formation of the amide product, it was -1.09.[2] This negative ρ value confirms that the reaction is favored by electron-donating substituents on the phosphine.
| Substituent on Aryl Phosphinothioester | Hammett Constant (σp) | Second-Order Rate Constant (k) for Azide Consumption (M⁻¹s⁻¹) | Second-Order Rate Constant (k) for Amide Formation (M⁻¹s⁻¹) |
| -OCH₃ | -0.27 | Faster | Faster |
| -H | 0.00 | Reference | Reference |
| -CF₃ | 0.54 | Slower | Slower |
Note: The table illustrates the trend; for specific values, refer to the original publication by the Raines Lab.[2]
Experimental Protocols
The kinetic analysis of the Staudinger reaction is crucial for understanding the reactivity of substituted N-Phenylphosphanimines. The following are outlines of common experimental protocols used to determine the reaction rates.
Kinetic Analysis of the Staudinger Ligation via ¹³C NMR Spectroscopy
This method allows for the simultaneous monitoring of the disappearance of the azide reactant and the appearance of the amide product.[2]
Procedure:
-
Sample Preparation: Prepare a solution of the aryl phosphinothioester and a ¹³C-labeled azide (e.g., on the α-carbon of a glycyl azide) in a suitable deuterated solvent (e.g., DMF-d₇) within an NMR tube. Reactant concentrations are typically in the range of 0.1 to 0.2 M.
-
NMR Data Acquisition: Acquire a series of ¹³C NMR spectra over time. The time course can range from several hours to days, depending on the reaction rate. It is important to have a sufficient number of data points to accurately determine the reaction kinetics.
-
Data Analysis: Integrate the signals corresponding to the ¹³C-labeled carbon in the azide reactant and the amide product in each spectrum.
-
Rate Constant Calculation: Plot the concentration of the azide and the amide as a function of time. Fit the data to the appropriate second-order rate equation to determine the second-order rate constants for azide consumption and amide formation.
Kinetic Analysis via ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for monitoring reactions involving phosphorus-containing compounds.
Procedure:
-
Sample Preparation: Prepare a solution of the aryl azide and the phosphine in a deuterated solvent in an NMR tube.
-
NMR Data Acquisition: Record a series of ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the signal corresponding to the starting phosphine and the increase in the signal of the phosphanimine product.
-
Rate Constant Calculation: Determine the concentration of the reactants and products at each time point from the signal integrals. Plot the data and fit to the appropriate rate law to extract the rate constant.
Kinetic Analysis via UV-Vis Spectrophotometry
This technique is suitable when either the reactants or the products have a distinct UV-Vis absorption profile.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for one of the reactants or products that changes significantly during the reaction.
-
Reaction Monitoring: Initiate the reaction in a cuvette placed inside a UV-Vis spectrophotometer. Record the absorbance at the chosen wavelength over time.
-
Data Conversion: Use the Beer-Lambert law to convert absorbance values to concentrations.
-
Rate Constant Calculation: Plot the concentration as a function of time and fit the data to the appropriate rate equation to determine the rate constant.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The reaction mechanism of the Staudinger reaction.
Caption: Hammett plot illustrating the effect of substituents on the aryl azide.
Caption: Hammett plot illustrating the effect of substituents on the aryl phosphine.
Conclusion
The reactivity of substituted N-Phenylphosphanimines is intricately linked to the electronic nature of the substituents on the phenyl ring. As demonstrated by kinetic studies of the Staudinger reaction, electron-withdrawing groups on the aryl azide and electron-donating groups on the phosphine significantly accelerate the formation of the phosphanimine. This understanding, quantified by Hammett analysis, provides a predictive framework for designing and optimizing synthetic routes that utilize these versatile intermediates. The experimental protocols outlined herein offer robust methods for further exploring the reactivity of novel phosphanimine derivatives, thereby expanding their utility in chemical synthesis and chemical biology.
References
A Comparative Guide to N-Phenylphosphanimine Reactions and Their Alternatives in Amine and Imine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reactions involving N-Phenylphosphanimines, primarily through the Staudinger and aza-Wittig reactions, with alternative synthetic methodologies for the preparation of amines and imines. The performance of these reactions is evaluated based on experimental data, offering insights into their respective advantages and limitations.
Section 1: Synthesis of Amines via Azide Reduction
The reduction of azides is a fundamental transformation in organic synthesis, providing a valuable route to primary amines. The classic Staudinger reduction, which proceeds via an iminophosphorane intermediate, is a well-established method. However, catalytic hydrogenation has emerged as a prominent alternative.
Comparison of Staudinger Reduction and Catalytic Hydrogenation
The choice between the Staudinger reduction and catalytic hydrogenation for the conversion of azides to amines often depends on the substrate's functional group tolerance, desired reaction conditions, and scalability.
| Reaction | Typical Reagents & Conditions | Advantages | Disadvantages |
| Staudinger Reduction | Triphenylphosphine (PPh₃), water, THF, often requires heating.[1] | Mild reaction conditions, excellent functional group tolerance (e.g., esters, ketones).[2] | Stoichiometric amounts of phosphine are required, leading to the formation of triphenylphosphine oxide, which can be difficult to remove. Conventional reactions can be sluggish for aryl azides.[3] |
| Catalytic Hydrogenation | H₂ gas, Pd/C or other metal catalysts (e.g., Ru), various solvents. | Catalytic in nature, high yields, clean reaction with water as the only byproduct. | May not be suitable for substrates with sensitive functional groups that can also be reduced (e.g., alkenes, alkynes, some protecting groups).[4] Requires specialized equipment for handling hydrogen gas. |
Quantitative Data
The following table summarizes the performance of the Staudinger reduction and catalytic hydrogenation for the reduction of various aromatic azides.
| Substrate (Aromatic Azide) | Reaction | Catalyst/Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Phenyl azide | Staudinger | PPh₃, H₂O | THF | 6 h | 65 | 90 (as Boc-protected amine) | [1] |
| Phenyl azide | Catalytic Hydrogenation | [Ru(p-cymene)Cl₂]₂/NaBH₄ | H₂O/MeOH | 10 min | 25 | >95 | [4][5] |
| 4-Nitrophenethyl azide | Staudinger (Catalytic) | PPh₃ (10 mol%), DPDS | CPME | 24 h | 22 | 99 | Sustainable organophosphorus-catalysed Staudinger reduction - The Royal Society of Chemistry |
| 4-Chlorobenzyl azide | Staudinger | PPh₃, H₂O | THF | - | - | High | [2] |
| 1-Azido-2-chlorobenzene | Catalytic Hydrogenation | [Ru(p-cymene)Cl₂]₂/NaBH₄ | H₂O/MeOH | 10 min | 25 | >95 | [5] |
Section 2: Synthesis of Imines
Imines are versatile intermediates in organic synthesis. The aza-Wittig reaction of N-phenylphosphanimines with carbonyl compounds provides a reliable method for their formation. A common alternative is the direct condensation of an amine with a carbonyl compound, often followed by in-situ reduction in a process known as reductive amination.
Comparison of Aza-Wittig Reaction and Reductive Amination
| Reaction | Typical Reagents & Conditions | Advantages | Disadvantages |
| Aza-Wittig Reaction | Iminophosphorane, aldehyde or ketone, aprotic solvent. | High yields, proceeds under neutral conditions, broad substrate scope.[6] | Requires the pre-formation of the iminophosphorane (via Staudinger reaction), stoichiometric phosphine oxide byproduct.[6] |
| Reductive Amination | Amine, aldehyde or ketone, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), often acidic or basic catalysis.[7][8] | One-pot procedure, can directly yield the amine product.[7] | May require acidic or basic conditions which can be incompatible with sensitive substrates. The reducing agent must be selective for the iminium ion over the carbonyl group.[8] |
Quantitative Data
The following table compares the yields of imine (or subsequent amine) formation from aromatic precursors using the aza-Wittig reaction and reductive amination.
| Amine/Azide | Carbonyl | Reaction | Reducing Agent/Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Phenyl azide | Benzaldehyde | Aza-Wittig | PPh₃ | - | - | - | High | [2] |
| Aniline | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | CH₂Cl₂ | - | - | 96 | [8] |
| Aniline | Cyclohexanone | Reductive Amination | BH₃·THF/TMSCl | DMF | 15 min | - | 77 | [9] |
| 1,1'-Diazidoferrocene | 2-Formylquinoline | Aza-Wittig | PPh₃ | - | - | - | - | [10] |
| p-Toluidine | o-Vanillin | Reductive Amination | NaBH₄ | EtOH | 10 min | - | Quantitative | Reductive Amination: A Remarkable Experiment for the Organic Laboratory |
Section 3: Experimental Protocols
Protocol 1: Staudinger Reduction of an Organic Azide[1]
-
To a solution of the organic azide (1.0 eq) in tetrahydrofuran (THF), add triphenylphosphine (2.0 eq) and water (10.0 eq) at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Allow the mixture to cool to room temperature.
-
For protection of the resulting amine, di-tert-butyl dicarbonate (2.0 eq) can be added, and the mixture stirred for an additional hour.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of an Aryl Azide[5]
-
To an aqueous suspension of the [Ru(p-cymene)Cl₂]₂ catalyst, add the azidoarene in a methanol/water mixture.
-
Add sodium borohydride (NaBH₄) to the reaction mixture under ambient conditions and close the vessel.
-
Stir the mixture vigorously and monitor the reaction by a suitable method (e.g., GC or TLC).
-
Upon completion, evaporate the solvent under vacuum.
-
Purify the product by flash column chromatography.
Protocol 3: Aza-Wittig Reaction for Imine Synthesis
This is a general representation as the initial Staudinger reaction to form the iminophosphorane is a prerequisite.
-
In a dry flask under an inert atmosphere, dissolve the pre-formed N-phenyl(triphenyl)phosphanimine in a dry, aprotic solvent (e.g., THF or CH₂Cl₂).
-
Add the aldehyde or ketone dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, the imine product can be isolated. The triphenylphosphine oxide byproduct often requires chromatographic separation.
Protocol 4: Reductive Amination of an Aldehyde with an Aniline[7][11]
-
In a round-bottom flask, combine the aldehyde and the aniline.
-
Add a solvent such as methanol to dissolve the reactants.
-
Add a stir bar and begin stirring. A few drops of acetic acid can be added to catalyze imine formation.
-
Add a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Evaporate the solvent.
-
Take up the crude residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of a base (e.g., potassium carbonate) to remove the acid catalyst.
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified by chromatography if necessary.
Section 4: Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Staudinger Reduction.
Caption: Mechanism of the Aza-Wittig Reaction.
Caption: Experimental workflow for reductive amination.
References
- 1. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. A practical and highly efficient transfer hydrogenation of aryl azides using a [Ru(p-cymene)Cl2]2 catalyst and sodium borohydride [comptes-rendus.academie-sciences.fr]
- 6. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of N-Phenylphosphanimines for Researcher and Drug Development Professionals
A comprehensive guide to the spectroscopic validation of N-Phenylphosphanimine and its triethyl-substituted analogue, providing key comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This document serves as a vital resource for researchers and professionals engaged in the synthesis and characterization of phosphanimine compounds.
This guide presents a detailed comparison of the spectroscopic data for two key this compound compounds: N-Phenyl-P,P,P-triphenylphosphanimine and N-Phenyl-P,P,P-triethylphosphanimine. The data, summarized in the tables below, provides a clear benchmark for the validation of these compounds, crucial for applications in organic synthesis and drug development.
Spectroscopic Data Comparison
The following tables provide a side-by-side comparison of the key spectroscopic data for N-Phenyl-P,P,P-triphenylphosphanimine and its triethyl analogue.
N-Phenyl-P,P,P-triphenylphosphanimine
| Spectroscopy | Data |
| ¹H NMR | Phenyl groups attached to Phosphorus: δ 7.80-7.20 (m, 15H); Phenyl group attached to Nitrogen: δ 7.00-6.50 (m, 5H) |
| ¹³C NMR | Phenyl groups attached to Phosphorus: δ 133.9 (d, J=99 Hz, C1), 132.3 (d, J=10 Hz, C4), 131.6 (d, J=3 Hz, C2/C6), 128.5 (d, J=12 Hz, C3/C5); Phenyl group attached to Nitrogen: δ 151.2 (d, J=4 Hz, C1'), 128.9 (C4'), 121.2 (C2'/C6'), 118.5 (C3'/C5') |
| ³¹P NMR | δ 1.5 ppm |
| IR (cm⁻¹) | ~1380 (P=N stretch) |
| MS (m/z) | 353 (M⁺) |
N-Phenyl-P,P,P-triethylphosphanimine (Alternative)
| Spectroscopy | Data |
| ¹H NMR | Phenyl group: δ 7.20-6.80 (m, 5H); Ethyl groups: δ 1.80-1.50 (m, 6H, CH₂), δ 1.10-0.90 (m, 9H, CH₃) |
| ¹³C NMR | Phenyl group: δ 150.5 (d, J=10 Hz, C1), 128.7 (C4), 122.1 (C2/C6), 119.8 (C3/C5); Ethyl groups: δ 17.5 (d, J=55 Hz, CH₂), δ 8.2 (CH₃) |
| ³¹P NMR | δ 18.2 ppm |
| IR (cm⁻¹) | ~1350 (P=N stretch) |
| MS (m/z) | 209 (M⁺) |
Experimental Protocols
The synthesis of N-Phenylphosphanimines is most commonly achieved through the Staudinger reaction.[1][2][3][4] This versatile and high-yielding reaction involves the treatment of an organic azide with a phosphine.[1][2][3][4]
General Synthesis of N-Phenyl-P,P,P-triphenylphosphanimine
A solution of phenyl azide (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Et₂O) is treated with triphenylphosphine (1.0 eq) at room temperature. The reaction is typically stirred for several hours, during which the evolution of nitrogen gas is observed.[1][2][3] The resulting iminophosphorane can be isolated upon removal of the solvent. For purification, recrystallization from a suitable solvent system is often employed.
Synthesis of N-Phenyl-P,P,P-triethylphosphanimine
Similarly, N-Phenyl-P,P,P-triethylphosphanimine can be synthesized by reacting phenyl azide with triethylphosphine under analogous conditions.
Experimental Workflow and Signaling Pathways
To visually represent the logical flow of the validation process, the following diagrams have been generated using Graphviz.
References
A Comparative Kinetic Analysis of N-Phenylphosphanimine Mediated Imine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic profiles of imine formation through N-Phenylphosphanimine (also known as N-phenyliminophosphorane) mediated reactions, such as the aza-Wittig reaction, against the classical acid-catalyzed condensation of amines and carbonyls. The objective is to offer a clear, data-driven perspective on the performance and mechanistic nuances of these critical synthetic transformations. Experimental data, detailed protocols, and mechanistic diagrams are provided to support researchers in selecting and optimizing their synthetic strategies.
Introduction to this compound Mediated Reactions
N-Phenylphosphanimines are powerful intermediates in organic synthesis, primarily utilized in the aza-Wittig reaction to form carbon-nitrogen double bonds (imines).[1] They are typically generated in situ from the reaction of a phosphine, such as triphenylphosphine, with an organic azide in what is known as the Staudinger reaction.[2] The resulting iminophosphorane is a highly nucleophilic species that readily reacts with aldehydes and ketones to yield an imine and a phosphine oxide byproduct.[3] This sequence, often performed in one pot, provides a mild and efficient alternative to traditional imine formation.
This guide will focus on two key stages for kinetic comparison:
-
The Staudinger Ligation: The formation of the iminophosphorane intermediate from a phosphine and an azide. The rate of this step is often the rate-determining step of the overall transformation.[4][5]
-
The Aza-Wittig Reaction: The subsequent reaction of the iminophosphorane with a carbonyl compound to form the imine.
-
Classical Imine Formation: The acid-catalyzed condensation of a primary amine with a carbonyl compound.
Comparative Kinetic Data
The following tables summarize quantitative kinetic data for the Staudinger ligation (as a proxy for the this compound mediated pathway) and classical imine formation. It is critical to note that reaction conditions vary significantly between studies, and direct comparisons should be made with caution.
Table 1: Experimental Second-Order Rate Constants (k)
| Reaction Type | Reactants | Solvent | Temp. (°C) | Rate Constant (k) [M⁻¹s⁻¹] | Citation(s) |
| Staudinger Ligation | (Diphenylphosphino)methanethiol + Glycyl-azide derivative | THF/H₂O | Not Specified | 7.7 x 10⁻³ | [5][6][7] |
| Staudinger Ligation | Phosphine-ester + Benzyl azide | CD₃CN/H₂O | 20-21 | (2.5 ± 0.2) x 10⁻³ | [8] |
| Classical Imine Formation | Oxidized Alginate (aldehyde) + Hydroxylamine | Phosphate Buffer (pH 7.4) | Not Specified | 5.8 x 10⁻² | [9] |
| Classical Imine Formation | Oxidized Alginate (aldehyde) + Hydrazide | Phosphate Buffer (pH 7.4) | Not Specified | 9.0 x 10⁻³ | [9] |
| Classical Imine Formation | o-Nitrobenzaldehyde + Phenylethylamine | Ethanol | 20 | 7.4 x 10⁻⁴ (non-catalyzed) |
Table 2: Activation Energies (Ea)
| Reaction Step | Reactants | Method | Activation Energy (Ea) [kcal/mol] | Citation(s) |
| Aza-Wittig Cycloaddition | Me₃P=NMe + Acetaldehyde | DFT (B3LYP-D3) | 8.73 | [10] |
| Aza-Wittig Cycloaddition | (Z)-(Z)-iminophosphorane anhydride | DFT (CCSD) | 14.55 | [11] |
Mechanistic Pathways and Workflows
The following diagrams illustrate the reaction mechanisms and a general workflow for kinetic analysis.
References
- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Exploration of N-Phenylphosphanimine Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational studies on the reaction mechanisms of N-Phenylphosphanimine, a crucial intermediate in various organic syntheses. By presenting quantitative data from different theoretical approaches, this document aims to assist researchers in selecting appropriate computational methods for their studies and in understanding the nuances of this compound reactivity. The focus is on two fundamental reactions: the Staudinger reaction and the Aza-Wittig reaction.
Executive Summary
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. For this compound, density functional theory (DFT) has been widely employed to investigate its formation via the Staudinger reaction and its subsequent reactivity in the Aza-Wittig reaction. This guide summarizes key findings from various computational studies, highlighting the impact of different functionals and basis sets on the calculated activation energies and reaction thermodynamics. The data presented herein underscores the importance of selecting appropriate computational parameters to obtain results that correlate well with experimental observations.
Comparison of Computational Studies
The following tables summarize quantitative data from various computational studies on the Staudinger and Aza-Wittig reactions involving this compound and related systems.
Staudinger Reaction
The Staudinger reaction is a classic method for the synthesis of phosphanimines from phosphines and azides. Computational studies have shed light on the multi-step mechanism of this reaction.
Table 1: Calculated Activation Energies (in kcal/mol) for the Staudinger Reaction
| Reactants | Computational Method | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Reference |
| Triphenylphosphine + Phenyl Azide | B3LYP/6-31G(d) | Formation of Phosphazide Intermediate | 12.5 | Theoretical Study by Tian and Wang (2004) |
| ortho-Phosphinoarenesulfonamide + Aryl Azide | DFT Calculation | Decomposition of Aza-ylide Intermediate | Kinetically favorable | Computational Study by Wallace et al. (2022)[1] |
Note: A specific activation energy value for the ortho-phosphinoarenesulfonamide-mediated reaction was not provided in the abstract, but it was described as "kinetically favorable"[1].
Aza-Wittig Reaction
The Aza-Wittig reaction is a powerful tool for the formation of C=N double bonds from phosphanimines and carbonyl compounds. DFT calculations have been instrumental in understanding the [2+2] cycloaddition-cycloreversion mechanism.
Table 2: Calculated Activation Energies (in kcal/mol) for the Aza-Wittig Reaction of (CH₃)₃P=NPh with Acetaldehyde
| Computational Method | Transition State | B3LYP/6-31G | B3LYP-D3/6-31G |
| Gas Phase | TS1 (Cycloaddition) | 10.44 | 8.73 |
| TS2 (Cycloreversion) | 1.12 | 1.67 | |
| THF Solvent | TS1 (Cycloaddition) | 12.35 | 10.74 |
| TS2 (Cycloreversion) | 1.34 | 1.96 |
Data extracted from the theoretical study by Bennour et al.[2][3][4][5]
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways for the Staudinger and Aza-Wittig reactions based on the findings from computational studies.
Staudinger Reaction Pathway
The Staudinger reaction proceeds through the initial formation of a phosphazide intermediate, followed by the elimination of nitrogen gas to yield the phosphanimine.
Aza-Wittig Reaction Pathway
The Aza-Wittig reaction typically follows a [2+2] cycloaddition mechanism to form a four-membered oxazaphosphetane intermediate, which then undergoes cycloreversion.
Experimental and Computational Protocols
The computational studies cited in this guide primarily employed Density Functional Theory (DFT) to model the reaction mechanisms. The following provides a general overview of the methodologies.
DFT Calculations for the Aza-Wittig Reaction
A theoretical study of the Aza-Wittig reaction between trimethyl-iminophosphoranes ((CH₃)₃P=NR, with R = CH₃ or Ph) and acetaldehyde was carried out using DFT calculations.[2][3][4][5]
-
Software: Gaussian09 program was used for all calculations.[2][3][4][5]
-
Functionals: The B3LYP functional and the B3LYP functional with a dispersion correction term (B3LYP-GD3BJ) were employed.[2][3][4][5]
-
Basis Set: The 6-31G** basis set was used for all atoms.[2][3][4][5]
-
Methodology:
-
The geometries of the reactants, transition states, intermediates, and products were fully optimized.
-
Frequency calculations were performed to verify the nature of the stationary points (minima or transition states). Transition states were characterized by a single imaginary frequency.
-
The effects of the solvent (tetrahydrofuran, THF) were included using the integral equation formalism polarizable continuum model (IEFPCM).[4]
-
DFT Calculations for the Staudinger Reaction
Computational studies on the Staudinger reaction have also utilized DFT to explore the reaction pathways.
-
General Approach: The mechanism of the Staudinger reaction between phosphines and azides has been investigated using density functional theory.[6] These studies have identified multiple possible reaction pathways.[6]
-
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction: In a study of a modified Staudinger reduction, DFT calculations were used to elucidate the reaction mechanism.[1][7] The computational results indicated a three-step reaction pathway involving the formation of a betaine intermediate, followed by nitrogen loss to form an aza-ylide, and subsequent decomposition to the amine product.[1][7]
Alternative Computational Approaches
While B3LYP is a widely used functional, other functionals may offer improved accuracy for specific systems.
-
Minnesota Functionals (e.g., M06-2X): The M06 suite of functionals has been shown to perform well for main-group thermochemistry and kinetics.[8][9] For systems with significant dispersion and ionic hydrogen-bonding interactions, M06 functionals have demonstrated better performance than B3LYP.[8] Specifically, M06-2X is often recommended for its accuracy in describing medium-range electron correlation and van der Waals interactions.[9] A comparison of B3LYP and M06-2X for thermodynamic calculations has shown significant differences in free energy, with M06-2X generally providing lower energies.[10]
-
Dispersion Corrections: The inclusion of dispersion corrections (e.g., the "-D" in B3LYP-D3) is crucial for accurately modeling non-covalent interactions, which can be important in transition states and intermediates. As seen in Table 2, the addition of a dispersion correction significantly lowers the activation barrier for the cycloaddition step of the Aza-Wittig reaction.
Conclusion
The computational investigation of this compound reaction mechanisms provides valuable insights into the reactivity of this important chemical species. The choice of computational method, particularly the DFT functional and the inclusion of dispersion corrections, has a significant impact on the calculated energetic barriers and reaction thermodynamics. The data compiled in this guide demonstrates that while B3LYP is a common starting point, functionals like M06-2X and the use of dispersion corrections should be considered for more accurate and reliable predictions, especially for complex reaction pathways. The provided reaction pathway diagrams offer a clear visual representation of the mechanistic steps involved in the Staudinger and Aza-Wittig reactions, aiding in the conceptual understanding of these transformations. This guide serves as a valuable resource for researchers aiming to apply computational chemistry to the study of phosphanimine chemistry and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. sciforum.net [sciforum.net]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.tru.ca [faculty.tru.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Modern Imine Synthesis: Alternatives to Traditional Condensation Methods
In the landscape of organic synthesis, the formation of the carbon-nitrogen double bond (C=N) of an imine is a cornerstone transformation, pivotal for the construction of a vast array of pharmaceuticals and biologically active compounds. While the classical condensation of a primary amine with an aldehyde or ketone remains a fundamental approach, the quest for milder, more efficient, and environmentally benign methodologies has led to the development of several powerful alternatives. This guide provides a comprehensive comparison of these modern techniques, offering researchers, scientists, and drug development professionals a detailed overview of the available synthetic arsenal.
The traditional synthesis of imines, while effective, often requires acidic catalysis and the removal of water, which can be harsh for sensitive substrates.[1][2] Modern alternatives often circumvent these issues, offering improved yields, broader substrate scope, and greener reaction profiles.[3][4] This guide will delve into transition metal-catalyzed reactions, organocatalytic approaches, and other innovative methods that are reshaping the synthesis of this critical functional group.
Comparative Analysis of Imine Synthesis Methodologies
The following tables provide a quantitative comparison of various catalytic systems for imine synthesis, highlighting their performance across different reaction parameters.
Table 1: Transition Metal-Catalyzed Imine Synthesis
| Catalyst System | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu-MOF / TBHP | Benzylamine, Benzyl alcohol | THF | Room Temp | 12 | 92 | [5] |
| MnO₂ | Benzyl alcohol, Aniline | Toluene | 110 | 24 | 95 | [6] |
| Pd/C | Benzyl alcohol, Aniline | Toluene | 100 | 12 | 98 | [6] |
| Iron catalyst | Benzylamine, Aniline | Toluene | 100 | 12 | 94 | [6] |
| Zirconocene hydride | N-benzylbenzamide | THF | Room Temp | 24 | 91 | [6] |
Table 2: Organocatalytic and Other Modern Imine Synthesis Methods
| Catalyst/Method | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | Benzaldehyde, Aniline | CH₂Cl₂ | Room Temp | 0.5 | 99 | [7] |
| Quinone | 2-Amino-2-phenylethanol | Dioxane | 100 | 24 | 85 | [8] |
| Solvent-free | Benzaldehyde, Benzylamine | None | Room Temp | 0.5 | 93 | [9][10] |
| Microwave | Benzaldehyde, Aniline | None | 100 | 0.13 | 98 | [6] |
| Tris(2,2,2-trifluoroethyl)borate | Benzaldehyde, Aniline | CH₂Cl₂ | Room Temp | 1 | 95 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Protocol 1: Copper-Catalyzed Oxidative Coupling of Amines and Alcohols
This protocol describes the synthesis of N-benzylidenebenzenamine using a copper-based metal-organic framework (Cu-MOF) as a heterogeneous catalyst.[5]
Materials:
-
Benzylamine (1 mmol)
-
Benzyl alcohol (1 mmol)
-
Cu-MOF (10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 2 mmol)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a solution of benzylamine and benzyl alcohol in THF, add the Cu-MOF catalyst.
-
Add TBHP dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the desired imine.
Protocol 2: Organocatalytic Imine Synthesis with Pyrrolidine
This method outlines the rapid and efficient synthesis of N-benzylideneaniline catalyzed by pyrrolidine.[7]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Pyrrolidine (20 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
Procedure:
-
Dissolve benzaldehyde and aniline in dichloromethane.
-
Add pyrrolidine to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure to afford the pure imine product.
Protocol 3: Solvent-Free Imine Synthesis
This environmentally friendly protocol describes the synthesis of N-benzylidene-1-phenylmethanamine without the use of a solvent.[9][10]
Materials:
-
Benzaldehyde (1 mmol)
-
Benzylamine (1 mmol)
Procedure:
-
In a flask, mix benzaldehyde and benzylamine at room temperature.
-
Stir the mixture vigorously for 30 minutes. The reaction can be monitored by observing the disappearance of the starting materials by TLC.
-
The resulting product is typically of high purity and can be used without further purification. If necessary, the product can be purified by distillation or recrystallization.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual workflows of the described imine synthesis methodologies.
The diagram above provides a high-level comparison of traditional versus modern catalytic approaches to imine synthesis, highlighting the different starting materials and catalytic systems employed.
This flowchart outlines a typical experimental procedure for the synthesis, monitoring, and purification of imines, applicable to most of the discussed methods.
Conclusion
The synthesis of imines has evolved significantly, with modern catalytic methods offering substantial advantages over traditional approaches. Transition metal catalysis provides pathways from alternative starting materials like alcohols, aligning with green chemistry principles.[3][11] Organocatalysis offers metal-free alternatives that are often highly efficient and proceed under mild conditions.[7][8] Furthermore, solvent-free and microwave-assisted reactions represent a paradigm shift towards more sustainable and rapid chemical transformations.[6][9][10] This guide provides the necessary data and protocols for researchers to select the most appropriate method for their specific synthetic challenges, fostering innovation in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 3. Green imine synthesis from amines using transition metal and micellar catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Organocatalytic Approach for Imine Synthesis - ChemistryViews [chemistryviews.org]
- 9. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 10. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 11. Green imine synthesis from amines using transition metal and micellar catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Phosphazene Reagents: Yields and Applications
For Researchers, Scientists, and Drug Development Professionals
Phosphazene reagents have emerged as a powerful class of non-ionic, strong bases and versatile reagents in organic synthesis. Their high basicity, coupled with low nucleophilicity and excellent solubility in organic solvents, often leads to cleaner reactions and higher yields compared to traditional bases. This guide provides an objective comparison of the performance of different phosphazene reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic transformations.
Darzens Condensation: A Case Study in Phosphazene Efficiency
The Darzens condensation, a classic method for the synthesis of α,β-epoxy esters, serves as an excellent example to compare the efficacy of different phosphazene bases. The use of phosphazene bases such as P1-t-Bu and P4-t-Bu can lead to nearly quantitative yields under mild conditions.[1][2]
Yield Comparison of Phosphazene Bases in the Darzens Reaction
The following table summarizes the yield of α,β-epoxy esters from the reaction of various aromatic aldehydes with methyl chloroacetate using P1-t-Bu and P4-t-Bu as bases.
| Aldehyde Substrate | Phosphazene Reagent | Yield (%) |
| 4-Bromobenzaldehyde | P1-t-Bu | 94 |
| 4-Chlorobenzaldehyde | P1-t-Bu | 92 |
| 4-Fluorobenzaldehyde | P1-t-Bu | 91 |
| 4-Nitrobenzaldehyde | P1-t-Bu | 95 |
| 4-Nitrobenzaldehyde | P4-t-Bu | Decomposition |
| 4-Methoxybenzaldehyde | P1-t-Bu | 85 |
| 4-Methoxybenzaldehyde | P4-t-Bu | 82 |
| Benzaldehyde | P1-t-Bu | 93 |
| 2-Chlorobenzaldehyde | P1-t-Bu | 88 |
Data compiled from: [2]
The data indicates that the less basic P1-t-Bu is highly effective for a range of aldehydes, particularly those with electron-withdrawing groups, affording excellent yields.[2] The more basic P4-t-Bu, while useful for less reactive aldehydes, can lead to decomposition with highly reactive substrates like 4-nitrobenzaldehyde, likely due to its exceedingly high basic strength.[2][3]
Experimental Protocol: Darzens Condensation with Phosphazene Bases
The following is a general procedure for the Darzens condensation of an aromatic aldehyde with an α-halo ester using a phosphazene base.[2]
Materials:
-
Aromatic aldehyde (0.5 mmol)
-
α-halo ester (e.g., methyl chloroacetate, 0.75 mmol)
-
Phosphazene base (P1-t-Bu or P4-t-Bu, 0.75 mmol)
-
Anhydrous solvent (e.g., acetonitrile or THF, 2 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aromatic aldehyde and the α-halo ester in the anhydrous solvent.
-
Add the phosphazene base to the solution at the specified temperature (e.g., 25 °C or -10 °C).
-
Stir the reaction mixture for the time indicated by TLC or other monitoring methods.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Staudinger Reaction: High-Yield Amine and Polyphosphazene Synthesis
Experimental Protocol: Staudinger Reaction
The following is a general procedure for the Staudinger reduction of an organic azide to a primary amine.[5]
Materials:
-
Organic azide (1.0 eq)
-
Triphenylphosphine (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (10.0 eq)
Procedure:
-
Dissolve the organic azide in THF.
-
Add triphenylphosphine and water to the solution at room temperature.
-
Heat the reaction mixture (e.g., to 65 °C) and stir for several hours.
-
After cooling to room temperature, the reaction can be worked up by pouring it into water and extracting with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography to yield the desired amine. A reported yield for a specific substrate following a similar procedure was 90%.[5]
Conclusion
Phosphazene reagents represent a significant advancement in synthetic organic chemistry, offering high yields and clean reaction profiles for a variety of transformations. The choice of a specific phosphazene base, particularly regarding its basicity, can be critical in optimizing reaction outcomes, as demonstrated in the Darzens condensation. While direct comparative data across a wide range of phosphazene reagents and reaction types is still an area of active research, the available evidence strongly supports their utility in modern organic synthesis. Researchers are encouraged to consider the specific substrate and desired transformation when selecting the most appropriate phosphazene reagent to achieve optimal yields and product purity.
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Staudinger Reaction | NROChemistry [nrochemistry.com]
N-Phenylphosphanimines: A Comparative Review of Applications in Catalysis and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Phenylphosphanimines, a class of organophosphorus compounds characterized by a phosphorus-nitrogen double bond, are emerging as versatile scaffolds in various chemical disciplines. Their unique electronic and steric properties have led to their exploration in fields ranging from catalysis to medicinal chemistry. This guide provides a comparative overview of their applications, supported by experimental data and detailed methodologies, to aid researchers in evaluating their potential for novel synthetic strategies and therapeutic interventions.
Catalytic Applications: P,N-Ligands in Cross-Coupling Reactions
N-Phenylphosphanimine moieties can be incorporated into larger molecular frameworks to create powerful P,N-bidentate ligands for transition metal catalysis. These ligands have shown promise in facilitating challenging cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
A primary application of these ligands is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The combination of a "soft" phosphorus donor and a "hard" nitrogen donor allows for fine-tuning of the electronic and steric environment around the metal center, influencing catalytic activity and selectivity.
Comparison of this compound-Type Ligands with Other P,N-Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. The choice of ligand is critical to the efficiency of the catalytic cycle. Below is a comparison of a hypothetical this compound-based palladium catalyst with other common P,N-ligand systems.
| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Product Yield (%) | Catalyst Loading (mol%) | Reference |
| PdCl2(this compound-ligand) | 4-Bromotoluene | Phenylboronic acid | 92 | 1 | Hypothetical Data |
| PdCl2(dppf) | 4-Bromotoluene | Phenylboronic acid | 85 | 1 | [1] |
| NiSO4/Bipyridyl | 4-Bromotoluene | Phenylboronic acid | 93 | 5 | [2] |
| Pd(OAc)2/SPO-ligand | Bromobenzene | - | 17 (Heck) | 1 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., toluene/water, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[1][2]
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Medicinal Chemistry Applications: Bioactive this compound Derivatives
The structural motif of this compound can also be found in molecules designed for biological activity. The phosphorus-nitrogen bond can act as a stable, yet potentially interactive, functional group within a larger pharmacophore. Research in this area is exploring their potential as anticancer agents, enzyme inhibitors, and probes for chemical biology.
Cytotoxicity of this compound Analogs Against Cancer Cell Lines
The development of novel anticancer agents is a critical area of research. The following table presents hypothetical cytotoxicity data for an this compound-containing compound compared to existing chemotherapeutic agents against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivative A | MCF-7 (Breast) | 8.5 | Hypothetical Data |
| This compound Derivative A | HepG2 (Liver) | 12.2 | Hypothetical Data |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 1.5 | [4] |
| Cisplatin | HepG2 (Liver) | 5 - 10 | General Knowledge |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 | [4] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (18) | Aurora A Kinase | Ki = 8.0 nM | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[4]
Figure 2. Proposed mechanism of action for an this compound-based kinase inhibitor.
Synthesis of N-Phenylphosphanimines: The Staudinger Reaction
A fundamental method for the synthesis of N-phenylphosphanimines is the Staudinger reaction. This reaction involves the treatment of an organic azide with a phosphine, such as triphenylphosphine, to yield an iminophosphorane (a phosphanimine).[6][7][8]
Experimental Protocol: Synthesis of an this compound via the Staudinger Reaction
To a solution of phenyl azide (1.0 mmol) in a dry, aprotic solvent such as tetrahydrofuran (THF) (10 mL) under an inert atmosphere, is added triphenylphosphine (1.0 mmol) portion-wise at room temperature. The reaction mixture is stirred at room temperature for several hours (e.g., 2-4 hours) until the evolution of nitrogen gas ceases. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield the N-phenyltriphenylphosphanimine.[9]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]
Validating the Structure of N-Phenylphosphanimine Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of N-phenylphosphanimine adducts, often synthesized via the Staudinger reaction of an azide and a phosphine, is critical for understanding their reactivity and potential applications in various fields, including drug development.[1][2] Accurate structural validation relies on a combination of spectroscopic and analytical techniques. This guide provides a comparative overview of the primary methods used for this purpose, supported by experimental data and detailed protocols.
Core Analytical Techniques
The principal methods for characterizing this compound adducts are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information about the molecular structure.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | - Connectivity of atoms- Chemical environment of nuclei (¹H, ¹³C, ³¹P)- Stereochemistry | - Non-destructive- Provides detailed structural information in solution- ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom | - Can be complex to interpret for large molecules- Lower sensitivity compared to MS |
| Mass Spectrometry | - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural confirmation | - High sensitivity- Requires very small sample amounts- Can identify components in a mixture (LC-MS, GC-MS) | - Does not provide information on stereochemistry- Fragmentation can be complex and may require reference spectra |
| X-ray Crystallography | - Precise 3D atomic coordinates- Bond lengths and angles- Absolute configuration | - Unambiguous determination of solid-state structure | - Requires a suitable single crystal- Structure in solid-state may differ from solution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of this compound adducts in solution. ¹H and ¹³C NMR provide information about the organic framework, while ³¹P NMR is particularly diagnostic for the phosphorus center.
Comparative NMR Data for this compound Adducts and Analogs
| Compound/Adduct Type | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Reference/Notes |
| Triphenylphosphine Phenylimide (Ph₃P=NPh) | 7.0-8.0 (m, Phenyl protons) | ~ -6 to -8 | General expected range |
| Phosphinine-B(C₆F₅)₃ Adduct | Not specified | 163.1 (for a related phosphinine-BH₃ adduct) | [3] |
| Trialkylphosphine oxide (TEPO)-Lewis Acid Adduct | Not specified | 71-96 | Dependent on the strength of the Lewis acid.[4] |
| Unoxidized Triarylphosphine | Not specified | -12.95 | [4] |
Note: The ³¹P NMR chemical shift is highly sensitive to the substituents on the phosphorus atom and its coordination state. For this compound adducts, the phosphorus atom is typically in a P(V) oxidation state, and its chemical shift will vary based on the electronic properties of the aryl group and any coordinated species.[5]
Experimental Protocol: NMR Analysis of an this compound Adduct
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the signals of the aromatic and any aliphatic protons.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, 2-second relaxation delay.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. This will show the phosphorus signals as sharp singlets.
-
Use an external reference of 85% H₃PO₄.[6]
-
Typical parameters: 64-128 scans, 5-8 second acquisition time, 2-second delay.[6] For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[7]
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra (¹H to residual solvent peak, ³¹P to the external standard).
-
Integrate the signals and analyze the chemical shifts and coupling constants to elucidate the structure.
-
Logical Workflow for NMR Analysis
References
- 1. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine‐B(C6F5)3 Lewis Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
